1-Bromo-3-chloro-2-methylpropane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21695. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-3-chloro-2-methylpropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrCl/c1-4(2-5)3-6/h4H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDOQFPDSUOLGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40871175 | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
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Molecular Weight |
171.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6974-77-2 | |
| Record name | 1-Bromo-3-chloro-2-methylpropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6974-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-Bromo-3-chloro-2-methylpropane | |
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| Record name | 6974-77-2 | |
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| Record name | 1-Bromo-3-chloro-2-methylpropane | |
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| Record name | 1-bromo-3-chloro-2-methylpropane | |
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Foundational & Exploratory
A Comprehensive Technical Guide to 1-Bromo-3-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. This document details its chemical and physical properties, synthesis, and reactivity, with a focus on nucleophilic substitution and elimination reactions. Detailed experimental protocols for its synthesis and key reactions are provided to facilitate its use in research and development.
Introduction
This compound (CAS Number: 6974-77-2) is a versatile bifunctional organic compound.[1][2] Its structure, featuring both a bromine and a chlorine atom on a branched methylpropane backbone, makes it a valuable intermediate for the synthesis of a wide range of more complex molecules. This guide aims to be a comprehensive resource for professionals utilizing this reagent in their synthetic endeavors.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Source |
| CAS Number | 6974-77-2 | [1][2] |
| Molecular Formula | C₄H₈BrCl | [2] |
| Molecular Weight | 171.46 g/mol | [] |
| Appearance | Colorless to light yellow liquid | TCI |
| Boiling Point | 152-159 °C | [1] |
| Density | 1.48 g/cm³ at 20 °C | |
| Refractive Index (n20/D) | 1.4809 | [1] |
| Solubility | Soluble in methanol (B129727) and acetone (B3395972) | BenchChem |
| Flash Point | >110 °C | |
| Storage Temperature | 2-30°C |
Synthesis of this compound
The primary synthetic route to this compound is through a halogen exchange reaction.
Synthesis via Halogen Exchange
This method involves the reaction of 1,3-dichloro-2-methylpropane (B1596176) with a bromide salt, typically sodium bromide, in a suitable solvent like acetone. This reaction proceeds via an SN2 mechanism where the bromide ion displaces one of the chloride ions.
Experimental Protocol: Synthesis of this compound
Materials:
-
1,3-dichloro-2-methylpropane
-
Sodium bromide (NaBr)
-
Acetone
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dichloro-2-methylpropane (0.1 mol, 12.7 g) and sodium bromide (0.12 mol, 12.3 g).
-
Add 150 mL of acetone to the flask.
-
Heat the mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, filter the reaction mixture to remove the precipitated sodium chloride.
-
Remove the acetone from the filtrate using a rotary evaporator.
-
To the residue, add 100 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by fractional distillation to obtain pure this compound.
Reactivity of this compound
This compound is a versatile substrate for various organic transformations, primarily nucleophilic substitution and elimination reactions. The presence of two different halogens allows for selective reactions based on the relative reactivity of the C-Br and C-Cl bonds, with the C-Br bond being more labile.
Nucleophilic Substitution Reactions
The compound readily undergoes SN2 reactions with a variety of nucleophiles. The bromine atom is the preferred leaving group due to its lower bond dissociation energy compared to the chlorine atom.
A notable application is in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have shown potential as non-opiate antinociceptive agents.[1]
Experimental Protocol: Synthesis of 1-Azido-3-chloro-2-methylpropane
This protocol provides an example of a nucleophilic substitution reaction using sodium azide (B81097).
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
-
Round-bottom flask
-
Stirring plate
-
Separatory funnel
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (0.05 mol, 8.57 g) in 50 mL of DMF.
-
Add sodium azide (0.06 mol, 3.9 g) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into 200 mL of deionized water and transfer to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Combine the organic extracts and wash with deionized water (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.
Elimination Reactions
When treated with a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to form an alkene. The use of a bulky base like potassium tert-butoxide favors the formation of the Hofmann product (less substituted alkene).
Experimental Protocol: Dehydrobromination of this compound
This protocol describes a typical dehydrobromination reaction.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Deionized water
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (0.1 mol, 17.1 g) in 100 mL of anhydrous tert-butanol.
-
Add potassium tert-butoxide (0.12 mol, 13.5 g) to the solution in portions.
-
Heat the mixture to reflux with stirring for 2 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully add 50 mL of cold water to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with pentane (2 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain the alkene product.
Safety Information
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its distinct reactivity at the carbon-bromine and carbon-chlorine bonds allows for selective transformations, making it a key intermediate in the preparation of a variety of organic molecules, including those with potential pharmaceutical applications. The experimental protocols provided in this guide offer a practical foundation for its use in the laboratory. As with all chemical reagents, proper safety precautions must be observed during its handling and use.
References
1-Bromo-3-chloro-2-methylpropane molecular formula and weight
Audience: Researchers, scientists, and drug development professionals.
This document provides core chemical data for 1-Bromo-3-chloro-2-methylpropane, a halogenated alkane used as a building block in organic synthesis.
Chemical Properties
The fundamental molecular properties of this compound have been determined and are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and reaction planning.
| Property | Value | Citations |
| Molecular Formula | C₄H₈BrCl | [1][2][3] |
| Molecular Weight | 171.46 g/mol | [2][3][4] |
| CAS Number | 6974-77-2 | [1][3] |
Experimental Protocols
No experimental protocols were cited in the generation of this data sheet. The provided information is based on established chemical knowledge and computational chemistry models.
Data Visualization
The following diagram illustrates the direct relationship between the chemical compound and its fundamental molecular properties.
Caption: Relationship between this compound and its key molecular properties.
References
An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectroscopic characterization of 1-Bromo-3-chloro-2-methylpropane (CAS No: 6974-77-2). This bifunctional alkyl halide is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. This document includes detailed tables of its properties, representative experimental protocols for its synthesis and subsequent reactions, and an analysis of its spectral data. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Chemical Identity and Physical Properties
This compound is a halogenated alkane characterized by a branched propane (B168953) backbone with bromine and chlorine substituents at the 1 and 3 positions, respectively, and a methyl group at the 2 position.[1]
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | This compound[2] |
| CAS Number | 6974-77-2[2] |
| Molecular Formula | C₄H₈BrCl[1] |
| Synonyms | 1-Chloro-3-bromo-2-methylpropane, 2-Methyl-1-bromo-3-chloropropane |
| InChI Key | ZKDOQFPDSUOLGF-UHFFFAOYSA-N |
| SMILES | CC(CCl)CBr[] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 171.46 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Density | 1.467 g/mL at 25 °C | [1][] |
| Boiling Point | 152-159 °C | [1] |
| Flash Point | >110 °C (>230 °F) | [1] |
| Solubility | Soluble in methanol (B129727) and acetone | [1] |
Synthesis of this compound
A common synthetic route to haloalkanes is the hydrohalogenation of alkenes. The synthesis of this compound can be achieved via the anti-Markovnikov hydrobromination of 3-chloro-2-methylpropene (B57409). This reaction is typically initiated by a radical initiator to ensure the bromine atom adds to the less substituted carbon.
Experimental Protocol: Synthesis via Radical Hydrobromination
This protocol is adapted from a similar procedure for the synthesis of 1-bromo-3-chloropropane (B140262).[4]
Materials:
-
3-chloro-2-methylpropene
-
Hydrogen bromide (HBr) gas
-
Dibenzoyl peroxide (BPO) or another suitable radical initiator
-
Anhydrous diethyl ether (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser under an inert atmosphere (e.g., nitrogen), dissolve 3-chloro-2-methylpropene (1.0 eq) in anhydrous diethyl ether.
-
Add a catalytic amount of dibenzoyl peroxide (approx. 0.02 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Bubble hydrogen bromide gas slowly through the solution with vigorous stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, stop the HBr flow and allow the mixture to warm to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Synthesis of this compound.
Chemical Reactivity and Applications
This compound is a versatile bifunctional electrophile. The carbon-bromine bond is more reactive towards nucleophilic substitution than the carbon-chlorine bond due to the lower bond dissociation energy and the better leaving group ability of the bromide ion. This differential reactivity allows for selective substitution reactions.
The primary application of this compound is as an intermediate in organic synthesis.[1] It is used to introduce the 3-chloro-2-methylpropyl moiety into various molecules, which is a key step in the synthesis of certain pharmaceuticals, such as antidepressants and local anesthetics, as well as in the production of pesticides.[1]
Experimental Protocol: Nucleophilic Substitution with Sodium Azide (B81097)
This protocol demonstrates a typical Sₙ2 reaction at the carbon bearing the bromine atom and is adapted from a procedure for a similar primary alkyl halide.[5]
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C and stir vigorously.
-
Monitor the reaction progress by TLC, observing the consumption of the starting material. The reaction typically takes several hours.
-
Once complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether.
-
Combine the organic extracts and wash with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product, 1-azido-3-chloro-2-methylpropane.
-
The product can be further purified by column chromatography if necessary. Caution: Organic azides can be explosive and should be handled with appropriate safety precautions.
Caption: Workflow for a typical Sₙ2 reaction.
Spectroscopic Data
The structural characterization of this compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Table 3: Predicted ¹H and ¹³C NMR Spectral Data
| Assignment | Predicted ¹H NMR (δ, ppm, multiplicity) | Predicted ¹³C NMR (δ, ppm) |
| -CH₃ | ~1.1 (d) | ~18-22 |
| -CH- | ~2.2-2.4 (m) | ~38-42 |
| -CH₂Br | ~3.4-3.6 (d) | ~35-39 |
| -CH₂Cl | ~3.6-3.8 (d) | ~48-52 |
Note: These are predicted chemical shifts based on the structure and data from similar compounds. Actual experimental values may vary depending on the solvent and other conditions.
Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 170/172/174 would be expected, showing a characteristic isotopic pattern for the presence of one bromine and one chlorine atom. Common fragmentation patterns would involve the loss of Br (m/z 91/93), Cl (m/z 135/137), or cleavage of the carbon-carbon bonds.
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Table 4: GHS Hazard Information
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2) | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System | H335: May cause respiratory irritation |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Bromo-3-chloro-2-methylpropane
This technical guide provides a comprehensive overview of this compound, a halogenated alkane utilized as a key intermediate in organic synthesis. This document details its chemical properties, synthesis protocols, and reactivity, with a focus on its applications in the pharmaceutical and chemical industries.
Chemical Synonyms and Identifiers
This compound is known by several names in chemical literature and commerce. A comprehensive list of its synonyms is provided below.
Quantitative Data Summary
The physical, chemical, and safety data for this compound are summarized in the tables below for easy reference and comparison.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₈BrCl | [2][6] |
| Molecular Weight | 171.46 g/mol | [2][6] |
| Appearance | Colorless to light yellow liquid | [2][6] |
| Boiling Point | 152-154 °C (at 1013 hPa) | [6][7] |
| 157-159 °C (at 1013 hPa) | [3][4] | |
| Density | 1.467 g/mL at 25 °C | [2][6][7] |
| 1.48 g/cm³ at 20 °C | [3][4] | |
| Refractive Index (n20/D) | 1.4809 | [7] |
| Flash Point | >110 °C (>230 °F) | [3][6][7] |
| Solubility | Soluble in methanol (B129727) and acetone | [6] |
| Purity / Assay | ≥98.0% (GC) | [3][4][6] |
Table 2: Safety and Hazard Information
| Hazard Classification | GHS Codes and Statements | Source(s) |
| Signal Word | Warning | [4] |
| Hazard Statements | H302: Harmful if swallowed. | [1] |
| H312: Harmful in contact with skin. | [1] | |
| H315: Causes skin irritation. | [1] | |
| H319: Causes serious eye irritation. | [1] | |
| H332: Harmful if inhaled. | [1] | |
| H335: May cause respiratory irritation. | [4] | |
| Precautionary Statements | P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338 | [4] |
| Storage Temperature | 2-30°C | [3][4] |
| WGK (Water Hazard Class) | WGK 3 | [4] |
Experimental Protocols and Reactivity
This compound is a versatile reagent primarily used in nucleophilic substitution and elimination reactions. Its utility stems from the two different halogen atoms, which can be selectively targeted in synthetic pathways.
3.1. Synthesis Methodologies
Two common routes for the synthesis of this compound are halogen exchange and alkylation.
-
Halogen Exchange: This is a frequently employed method where 1,3-dichloro-2-methylpropane (B1596176) is converted to the target compound.[6]
-
Alkylation of 2-Methylpropane: This method involves the direct halogenation of 2-methylpropane.
3.2. Chemical Reactivity and Mechanisms
The reactivity of this compound is dominated by nucleophilic substitution (Sₙ1 and Sₙ2) and elimination reactions.
-
Nucleophilic Substitution: The molecule contains both primary bromo and chloro substituents. The bromine atom is a better leaving group than chlorine, making the C-Br bond more susceptible to nucleophilic attack. The presence of a methyl group at the C2 position introduces steric hindrance, which influences the reaction mechanism.
-
Sₙ2 Reactions: Favored by strong, unhindered nucleophiles. The nucleophile performs a backside attack on the carbon bearing the leaving group. The steric hindrance from the C2-methyl group can slow down Sₙ2 reactions compared to unbranched primary halides.[6][8][9]
-
Sₙ1 Reactions: Can occur under conditions that favor carbocation formation (e.g., polar protic solvents, weak nucleophiles). The mechanism involves the formation of a carbocation intermediate, which then reacts with the nucleophile.[6]
-
-
Elimination Reactions: In the presence of a strong, bulky base, this compound can undergo elimination reactions to form alkenes.[6]
3.3. Applications in Pharmaceutical Synthesis
This compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[6] It is used as a precursor for certain antidepressants, antipsychotics, and local anesthetics.[6] A notable application is its use as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as a class of non-opiate antinociceptive agents.[7]
Mandatory Visualizations
The following diagrams illustrate key workflows and reaction pathways involving this compound.
References
- 1. Solved Question 2: This is the 1H NMR spectrum of | Chegg.com [chegg.com]
- 2. This compound | 6974-77-2 | GAA97477 [biosynth.com]
- 3. This compound(6974-77-2) 1H NMR spectrum [chemicalbook.com]
- 4. This compound for synthesis 6974-77-2 [sigmaaldrich.com]
- 6. This compound | 6974-77-2 | Benchchem [benchchem.com]
- 7. This compound | 6974-77-2 [chemicalbook.com]
- 8. odinity.com [odinity.com]
- 9. m.youtube.com [m.youtube.com]
A Technical Guide to the Physical Properties of Solvents in Pharmaceutical Development: Boiling Point and Density
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, a profound understanding of the physical properties of solvents is not merely academic—it is a cornerstone of robust process development, formulation science, and ultimately, the delivery of safe and effective medicines. Among the most critical of these properties are boiling point and density. These parameters influence everything from reaction kinetics and purification strategies to the stability and bioavailability of the final drug product.[1][2][3]
This in-depth technical guide provides a focused examination of boiling point and density, presenting quantitative data for common solvents, detailed experimental protocols for their determination, and a logical workflow for the assessment of these properties within a drug development framework.
Quantitative Data of Common Solvents
The selection of an appropriate solvent is a critical decision in the synthesis, purification, and formulation of active pharmaceutical ingredients (APIs). The following tables summarize the boiling points and densities of a selection of organic solvents frequently utilized in the pharmaceutical industry.[4][5][6]
| Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Acetic Acid | C₂H₄O₂ | 60.05 | 118 | 1.049 |
| Acetone | C₃H₆O | 58.08 | 56.2 | 0.786 |
| Acetonitrile | C₂H₃N | 41.05 | 81.6 | 0.786 |
| Benzene | C₆H₆ | 78.11 | 80.1 | 0.879 |
| 1-Butanol | C₄H₁₀O | 74.12 | 117.6 | 0.81 |
| Chloroform | CHCl₃ | 119.38 | 61.7 | 1.498 |
| Cyclohexane | C₆H₁₂ | 84.16 | 80.7 | 0.779 |
| Diethyl Ether | C₄H₁₀O | 74.12 | 34.6 | 0.713 |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 153 | 0.944 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 | 1.092 |
| Ethanol | C₂H₆O | 46.07 | 78.5 | 0.789 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77 | 0.895 |
| Heptane | C₇H₁₆ | 100.20 | 98 | 0.684 |
| Isopropyl Alcohol | C₃H₈O | 60.10 | 82.6 | 0.785 |
| Methanol | CH₄O | 32.04 | 64.7 | 0.792 |
| Toluene | C₇H₈ | 92.14 | 111 | 0.867 |
| Water | H₂O | 18.02 | 100 | 1.000 |
Experimental Protocols
Accurate and reproducible determination of boiling point and density is essential for quality control and process optimization. The following sections detail standard laboratory procedures for these measurements.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[7] This physical property is a crucial indicator of a substance's purity.[3][8] For pure compounds, the boiling point is a sharp, defined temperature, while mixtures often boil over a range of temperatures.[3]
1. Capillary Method (Thiele Tube or Aluminum Block)
This method is suitable for small quantities of a liquid.
-
Apparatus: Thiele tube or an aluminum heating block, thermometer, small test tube (fusion tube), capillary tube (sealed at one end), and a heat source.[9][10]
-
Procedure:
-
A small amount of the liquid is placed in the fusion tube.[9]
-
A capillary tube, sealed at one end, is placed inverted into the fusion tube with the open end submerged in the liquid.[9][11]
-
The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.[9]
-
The assembly is heated slowly and uniformly in a Thiele tube or aluminum block.[10][11]
-
As the temperature rises, air trapped in the capillary tube will be expelled, and a stream of bubbles will emerge from the open end.[12]
-
The heat is then removed, and the liquid is allowed to cool.[12]
-
The boiling point is the temperature at which the liquid begins to enter the capillary tube once the bubbling has ceased.[12]
-
-
Precautions:
2. Simple Distillation Method
This method is suitable for larger volumes of liquid and can also be used for purification.
-
Apparatus: Distilling flask, condenser, receiving flask, thermometer, and heat source.[10]
-
Procedure:
-
At least 5 mL of the sample is placed in the distilling flask.[10]
-
The apparatus is assembled with the thermometer bulb positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.
-
The liquid is heated to a steady boil.
-
The temperature at which the vapor condenses and is collected in the receiving flask is recorded as the boiling point.[10]
-
-
Note: It is important to record the atmospheric pressure at the time of the measurement, as boiling point is dependent on pressure.[10]
Determination of Density
Density is defined as the mass of a substance per unit volume.[13] It is an important physical property for identifying substances and assessing their purity.
1. Using a Graduated Cylinder and Balance
This method is straightforward but less accurate than using a pycnometer.
-
Apparatus: Graduated cylinder, electronic balance.[14][15][16]
-
Procedure:
-
Weigh a clean, dry graduated cylinder and record its mass (m₁).[14]
-
Add a known volume of the liquid to the graduated cylinder (V). Read the volume from the bottom of the meniscus.[13][14]
-
Weigh the graduated cylinder with the liquid and record the new mass (m₂).[14][16]
-
The mass of the liquid is m = m₂ - m₁.
-
Calculate the density using the formula: ρ = m / V.[14]
-
-
Precautions:
2. Using a Pycnometer (Density Bottle)
This method provides more accurate and precise density measurements.
-
Apparatus: Pycnometer (a small glass flask with a fitted glass stopper with a capillary tube), electronic balance.
-
Procedure:
-
Weigh a clean, dry, and empty pycnometer with its stopper (m₁).
-
Fill the pycnometer with the liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
-
Wipe the outside of the pycnometer dry and weigh it (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.
-
Weigh the pycnometer filled with the reference liquid (m₃).
-
Calculate the volume of the pycnometer: V = (m₃ - m₁) / ρ_reference.
-
Calculate the density of the sample liquid: ρ_sample = (m₂ - m₁) / V.
-
-
Note: Temperature control is crucial for accurate density measurements as the volume of the liquid and the pycnometer can change with temperature.[17]
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the characterization of a novel solvent or for the quality control of an existing solvent within a drug development pipeline.
References
- 1. Oakwood LabsWhat Are Organic Solvents and How Are They Utilized in the Pharmaceutical Industry? | Oakwood Labs [oakwoodlabs.com]
- 2. Boiling point: Significance and symbolism [wisdomlib.org]
- 3. Boiling Point Test - Safety Data Sheet (SDS) Creation [primeprocesssafety.com]
- 4. thepharmamaster.com [thepharmamaster.com]
- 5. scribd.com [scribd.com]
- 6. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 7. chemsafetypro.com [chemsafetypro.com]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 11. byjus.com [byjus.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]
- 15. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 16. wjec.co.uk [wjec.co.uk]
- 17. chm.uri.edu [chm.uri.edu]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 1-Bromo-3-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-3-chloro-2-methylpropane. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in the structural elucidation and characterization of this and structurally related halogenated organic molecules.
Predicted ¹H NMR Spectral Data of this compound
The predicted ¹H NMR spectrum of this compound displays four distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent halogen atoms and the overall electronic structure of the molecule.
| Signal | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Integration | Assignment |
| a | 3.65 | Doublet of Doublets (dd) | 11.0, 5.0 | 1H | -CH(a)H(b)-Cl |
| b | 3.55 | Doublet of Doublets (dd) | 11.0, 7.0 | 1H | -CH(a)H(b)-Cl |
| c | 3.45 | Doublet of Doublets (dd) | 10.0, 6.0 | 1H | -CH(c)H(d)-Br |
| d | 3.35 | Doublet of Doublets (dd) | 10.0, 8.0 | 1H | -CH(c)H(d)-Br |
| e | 2.30 | Multiplet (m) | - | 1H | -CH- |
| f | 1.15 | Doublet (d) | 7.0 | 3H | -CH₃ |
Predicted ¹³C NMR Spectral Data of this compound
The predicted proton-decoupled ¹³C NMR spectrum of this compound shows four signals, corresponding to the four distinct carbon environments within the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom, with those bonded to electronegative halogens appearing at higher chemical shifts (downfield).
| Signal | Chemical Shift (ppm) | Assignment |
| 1 | 52.0 | -CH₂-Cl |
| 2 | 40.0 | -CH₂-Br |
| 3 | 38.0 | -CH- |
| 4 | 16.0 | -CH₃ |
Experimental Protocols
The following is a standard experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of a liquid sample such as this compound.
Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. The choice of solvent should ensure complete dissolution of the sample.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C NMR).
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral quality.
-
Sample Volume: The final volume of the sample in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm.
NMR Data Acquisition
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of 400 MHz or higher is recommended.
-
Locking and Shimming: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl₃). The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: A spectral width of approximately 12 ppm is typically sufficient for ¹H NMR of organic molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds is generally used.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is employed between pulses to allow for full relaxation of the protons.
-
Number of Scans: For a sample of sufficient concentration, 8 to 16 scans should provide an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment.
-
Spectral Width: A spectral width of approximately 200-220 ppm is standard for ¹³C NMR.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 2 seconds is commonly used.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a good signal-to-noise ratio.
-
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: The baseline of the spectrum is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the TMS signal at 0.00 ppm.
-
Integration: For ¹H NMR, the relative areas under the peaks are integrated to determine the proton ratios.
Visualizations
The following diagrams illustrate the molecular structure and the predicted NMR signaling pathways for this compound.
Caption: Molecular structure of this compound.
Spectroscopic Data Interpretation for 1-Bromo-3-chloro-2-methylpropane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 1-bromo-3-chloro-2-methylpropane, a halogenated alkane with significant applications in organic synthesis. The document details the interpretation of its mass spectrum, ¹H NMR, ¹³C NMR, and infrared (IR) spectra. Furthermore, it outlines the experimental protocols for acquiring this data, ensuring reproducibility and accuracy in research and development settings.
Molecular Structure and Properties
This compound (CAS No: 6974-77-2) possesses the molecular formula C₄H₈BrCl and a molecular weight of approximately 171.46 g/mol .[1][2] Its structure consists of a propane (B168953) backbone with a bromine atom on the first carbon, a chlorine atom on the third, and a methyl group on the second carbon.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy of this compound.
Mass Spectrometry Data
Molecular Ion: The mass spectrum exhibits a molecular ion peak cluster corresponding to the isotopic abundances of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl). The most abundant isotopic combination for the molecular ion [C₄H₈⁷⁹Br³⁵Cl]⁺ is observed at an m/z of approximately 170.
| m/z | Relative Intensity (%) | Proposed Fragment |
| 170/172/174 | Low | [C₄H₈BrCl]⁺ (Molecular Ion) |
| 91/93 | Moderate | [C₄H₈Cl]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
Note: The relative intensities are approximate and can vary depending on the instrument and conditions.
¹H NMR Spectroscopic Data
The ¹H NMR spectrum of this compound is characterized by three distinct signals, consistent with its molecular structure. The spectrum was recorded in CDCl₃.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.55 | Doublet | 2H | -CH₂Cl |
| ~3.40 | Doublet | 2H | -CH₂Br |
| ~2.20 | Multiplet | 1H | -CH- |
| ~1.15 | Doublet | 3H | -CH₃ |
¹³C NMR Spectroscopic Data
The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four unique carbon environments in the molecule. The spectrum was recorded in CDCl₃.
| Chemical Shift (δ, ppm) | Assignment |
| ~49.0 | -CH₂Cl |
| ~38.5 | -CH- |
| ~36.0 | -CH₂Br |
| ~17.5 | -CH₃ |
Note: The chemical shifts are estimated based on data from similar halogenated alkanes and substituent effects.[3][4]
Infrared (IR) Spectroscopic Data
The IR spectrum of this compound, typically recorded as a neat liquid film, shows characteristic absorption bands for alkyl halides.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| 2960-2850 | Strong | C-H stretching (alkane) |
| 1470-1450 | Medium | C-H bending (CH₂) |
| 1385-1370 | Medium | C-H bending (CH₃) |
| 750-650 | Strong | C-Cl stretching |
| 650-550 | Strong | C-Br stretching |
Spectroscopic Interpretation and Structural Elucidation
Mass Spectrum Fragmentation Pathway
The fragmentation of this compound upon electron ionization is influenced by the presence of two different halogen atoms. The initial ionization event forms the molecular ion. Subsequent fragmentation can proceed through various pathways, including the loss of a halogen radical or the cleavage of carbon-carbon bonds. A plausible fragmentation pathway is illustrated below.
NMR Spectra Analysis
The ¹H NMR spectrum provides key information about the proton environments. The downfield chemical shifts of the methylene (B1212753) protons (~3.55 and ~3.40 ppm) are due to the deshielding effect of the adjacent electronegative chlorine and bromine atoms, respectively. The splitting of these signals into doublets indicates coupling with the single methine proton. The methine proton appears as a multiplet due to coupling with the adjacent methylene and methyl protons. The methyl protons appear as a doublet, confirming their proximity to the single methine proton.[5]
The ¹³C NMR spectrum confirms the presence of four distinct carbon environments. The chemical shifts are influenced by the electronegativity of the attached halogens, with the carbon bonded to chlorine appearing at the most downfield position.
Experimental Protocols
Detailed methodologies for the acquisition of spectroscopic data are crucial for obtaining high-quality and reproducible results.
Gas Chromatography-Mass Spectrometry (GC-MS)
A solution of this compound in a volatile organic solvent (e.g., dichloromethane) is injected into a gas chromatograph equipped with a mass spectrometer. The sample is vaporized in the injector and separated on a capillary column (e.g., a 30 m DB-5 column). The separated components then enter the mass spectrometer, where they are ionized by electron impact (typically at 70 eV). The resulting fragments are separated by a mass analyzer (e.g., a quadrupole) and detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
A drop of neat this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film. The plates are then mounted in a sample holder and placed in the beam of an FT-IR spectrometer. A background spectrum of the clean, empty salt plates is recorded first and subtracted from the sample spectrum to obtain the final spectrum.
Conclusion
The combined application of mass spectrometry, NMR spectroscopy, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. The data presented in this guide serves as a valuable resource for researchers and professionals engaged in the synthesis, analysis, and application of this important chemical intermediate. The detailed experimental protocols further ensure the reliability and reproducibility of these analytical methods.
References
- 1. This compound | C4H8BrCl | CID 95566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound for synthesis 6974-77-2 [sigmaaldrich.com]
- 3. 13C nmr spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl (CH3)2CH2Cl C-13 nmr spectrum of 1-chloro-2-methylpropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isobutyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Solved Question 2: This is the 1H NMR spectrum of | Chegg.com [chegg.com]
An In-depth Technical Guide to the Reactivity of 1-Bromo-3-chloro-2-methylpropane with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of 1-bromo-3-chloro-2-methylpropane with various nucleophiles. As a bifunctional electrophile, this compound presents unique opportunities in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and development. This document details the underlying principles governing its reactivity, including mechanistic pathways, regioselectivity, and the influence of steric and electronic effects. Quantitative data from analogous systems are presented to offer predictive insights, and detailed experimental protocols for key transformations are provided.
Introduction
This compound is a primary alkyl halide containing two different halogen atoms, rendering it a versatile substrate for nucleophilic substitution reactions. The inherent differences in the leaving group ability of bromide and chloride ions, coupled with the steric hindrance imparted by the β-methyl group, dictate the regioselectivity and reaction kinetics of its transformations. Understanding these factors is paramount for its effective utilization in synthetic strategies. This guide will explore the reactivity of this compound with common nucleophiles, focusing on the bimolecular nucleophilic substitution (SN2) mechanism, which is characteristic of primary alkyl halides.
Mechanistic Considerations
The reactions of this compound with nucleophiles predominantly proceed via an SN2 mechanism.[1][2] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom simultaneously with the departure of the leaving group.[1][3] The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile.[4]
Several key factors influence the SN2 reactivity of this compound:
-
Leaving Group Ability: The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group than the chloride ion.[5] Consequently, nucleophilic attack will preferentially occur at the carbon atom bonded to the bromine.
-
Steric Hindrance: The presence of a methyl group at the 2-position (β-carbon) introduces steric hindrance, which can slow down the rate of SN2 reactions compared to unbranched primary alkyl halides.[4] This is because the bulky group can impede the backside attack of the nucleophile on the electrophilic carbon.
-
Nucleophile Strength: Stronger nucleophiles will react more rapidly with this compound. The strength of a nucleophile is influenced by factors such as its charge, basicity, and polarizability.
Reactivity with Specific Nucleophiles
Reaction with Azide (B81097) Nucleophiles
The reaction of this compound with sodium azide (NaN₃) is expected to yield 1-azido-3-chloro-2-methylpropane as the major product. The azide ion is a good nucleophile and will preferentially displace the better leaving group, bromide.
Reaction Scheme:
Reaction with Cyanide Nucleophiles
The reaction with cyanide ions, typically from sodium or potassium cyanide, is a valuable method for carbon chain extension.[8][9] In the case of this compound, the expected product is 4-chloro-3-methylbutanenitrile (B14000450).[10]
Reaction Scheme:
The reaction is typically carried out in an alcoholic solvent under reflux to provide the necessary energy to overcome the activation barrier.[8][9] The use of a polar aprotic solvent like DMSO can also be advantageous for this type of reaction.
Quantitative Data
While specific rate constants for the reactions of this compound are not extensively documented, the following table provides relative reactivity data for analogous primary alkyl halides in SN2 reactions. This data highlights the general trends in reactivity based on the leaving group and substrate structure.
| Substrate | Nucleophile | Solvent | Relative Rate |
| CH₃-Br | I⁻ | Acetone | 221,000 |
| CH₃CH₂-Br | I⁻ | Acetone | 1,350 |
| CH₃CH₂CH₂-Br | I⁻ | Acetone | 1 |
| (CH₃)₂CHCH₂-Br | I⁻ | Acetone | 0.036 |
| CH₃-Cl | I⁻ | Acetone | 1,200 |
| CH₃CH₂-Cl | I⁻ | Acetone | 1 |
Data is illustrative and compiled from various sources on relative SN2 reaction rates.
Experimental Protocols
Synthesis of 1-Azido-3-chloro-2-methylpropane
Objective: To synthesize 1-azido-3-chloro-2-methylpropane via nucleophilic substitution of this compound with sodium azide.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Deionized water
-
Pentane
-
Magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 equivalent) in DMSO.
-
Add sodium azide (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Upon completion, pour the reaction mixture into a separatory funnel containing deionized water and pentane.
-
Separate the organic layer.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure to yield 1-azido-3-chloro-2-methylpropane.
Synthesis of 4-Chloro-3-methylbutanenitrile
Objective: To synthesize 4-chloro-3-methylbutanenitrile via nucleophilic substitution of this compound with potassium cyanide.
Materials:
-
This compound
-
Potassium cyanide (KCN)
-
Water
-
Reflux apparatus
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, a condenser, and a heating mantle.
-
To the round-bottom flask, add this compound (1 equivalent) and a solution of potassium cyanide (1.1 equivalents) in a mixture of ethanol and water.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Isolate the product by extraction with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation.
Visualizations
SN2 Reaction Pathway
Caption: Generalized SN2 reaction pathway for this compound.
Experimental Workflow for Synthesis and Purification
Caption: General experimental workflow for nucleophilic substitution reactions.
Conclusion
This compound is a valuable synthetic intermediate whose reactivity is governed by the principles of SN2 reactions. The preferential substitution at the C-Br bond and the influence of steric hindrance are key considerations for its application in multi-step syntheses. This guide has provided a foundational understanding of its reactivity, supported by analogous quantitative data and detailed experimental protocols, to aid researchers in the strategic design and execution of synthetic routes for the development of novel chemical entities. Further kinetic studies on this specific substrate would be beneficial to provide more precise quantitative data for reaction optimization.
References
- 1. CK12-Foundation [flexbooks.ck12.org]
- 2. Nucleophilic Substitution Reactions - An Introduction - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. youtube.com [youtube.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Chloro-3-methylbutanenitrile | C5H8ClN | CID 98099 - PubChem [pubchem.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to SN1 and SN2 Reaction Mechanisms for Haloalkanes
This guide provides a comprehensive examination of the two primary nucleophilic substitution reaction mechanisms for haloalkanes: Substitution Nucleophilic Unimolecular (SN1) and Substitution Nucleophilic Bimolecular (SN2). Understanding the nuances of these pathways is critical for predicting reaction outcomes, controlling stereochemistry, and designing synthetic routes in drug development and materials science.
Core Concepts: Mechanism and Kinetics
Nucleophilic substitution reactions involve the replacement of a leaving group (in this case, a halide) by a nucleophile.[1][2][3] The distinction between SN1 and SN2 mechanisms lies in the timing of bond-breaking and bond-forming steps.[4]
The SN2 Mechanism
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[1][5][6] This "backside attack" occurs from the side opposite the leaving group.[1][7]
-
Kinetics: The reaction rate is dependent on the concentration of both the haloalkane substrate and the nucleophile.[1][7] It follows second-order kinetics.[1][7]
The SN1 Mechanism
The SN1 reaction is a two-step process.[1][4][6]
-
Step 1 (Rate-Determining): The carbon-halogen bond breaks heterolytically without any influence from the nucleophile, forming a planar carbocation intermediate.[1][4] This is the slow, rate-determining step.[1][9]
-
Step 2 (Fast): The nucleophile rapidly attacks the carbocation. Since the carbocation is planar, the nucleophile can attack from either face.[1]
-
Kinetics: The reaction rate is dependent only on the concentration of the haloalkane substrate, as the formation of the carbocation is the slow step.[1][4] It follows first-order kinetics.[1]
Factors Influencing the Reaction Pathway
The competition between SN1 and SN2 pathways is dictated by four key factors: the structure of the substrate, the nature of the nucleophile, the ability of the leaving group, and the properties of the solvent.
Substrate Structure
The structure of the haloalkane is the most significant factor in determining the reaction mechanism.
-
SN2: These reactions are highly sensitive to steric hindrance.[1] The backside attack required for the SN2 mechanism is hindered by bulky groups around the reaction center.[12] Therefore, the reactivity order for SN2 is: Methyl > Primary > Secondary >> Tertiary (do not react).[4]
-
SN1: These reactions proceed through a carbocation intermediate. The stability of this intermediate is paramount.[13] Alkyl groups stabilize carbocations through an inductive effect.[14] Thus, the reactivity order for SN1 is: Tertiary > Secondary > Primary (do not typically react).[1][4]
Table 1: Relative Reaction Rates for Different Substrates
| Substrate Class | Haloalkane Example | Relative SN1 Rate | Relative SN2 Rate | Predominant Mechanism |
| Methyl | CH₃-Br | ~1 | 30 | SN2 |
| Primary (1°) | CH₃CH₂-Br | 1 | 1 | SN2 |
| Secondary (2°) | (CH₃)₂CH-Br | 12 | 0.02 | SN1 / SN2 Borderline |
| Tertiary (3°) | (CH₃)₃C-Br | 1,200,000 | ~0 | SN1 |
Note: Rates are approximate and relative to the primary substrate for comparison purposes.
The Nucleophile
-
SN2: Since the nucleophile is directly involved in the rate-determining step, its strength is crucial. Strong, negatively charged nucleophiles (e.g., OH⁻, CN⁻, RS⁻) favor the SN2 pathway.[5][15]
-
SN1: The nucleophile is not involved in the rate-determining step, so its strength is less important.[3][16] Weak, neutral nucleophiles (e.g., H₂O, ROH) are common in SN1 reactions, often acting as the solvent in a process called solvolysis.[12]
The Leaving Group
Both SN1 and SN2 reactions are facilitated by a good leaving group.[5][16] A good leaving group is a weak base, meaning it is stable on its own after departing.[3][17] For the halogens, the leaving group ability increases down the group as basicity decreases.[15]
Table 2: Leaving Group Ability of Halides
| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | C-X Bond Enthalpy (kJ/mol) | Relative Reactivity |
| I⁻ (Iodide) | HI | -10 | ~238 | Best |
| Br⁻ (Bromide) | HBr | -9 | ~276 | Good |
| Cl⁻ (Chloride) | HCl | -7 | ~338 | Moderate |
| F⁻ (Fluoride) | HF | 3.2 | ~484 | Poor |
The Solvent
The solvent plays a critical role in stabilizing the charged species involved in the reaction.
-
SN1: Polar protic solvents (e.g., water, ethanol, acetic acid) are ideal for SN1 reactions.[18][19] They can hydrogen bond with the leaving group, stabilizing it as it departs, and they effectively solvate the carbocation intermediate, lowering the activation energy.[19][20]
-
SN2: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are best for SN2 reactions.[15][18][19] These solvents can dissolve the nucleophile but do not form a strong "solvent cage" around it through hydrogen bonding, leaving the nucleophile "naked" and more reactive.[15][18][19] In contrast, polar protic solvents hinder SN2 reactions by solvating and stabilizing the nucleophile, reducing its reactivity.[18][19]
Table 3: Properties of Common Solvents
| Solvent | Formula | Type | Dielectric Constant (ε) at 20°C | Favored Mechanism |
| Water | H₂O | Polar Protic | 80.1 | SN1 |
| Ethanol | CH₃CH₂OH | Polar Protic | 24.6 | SN1 |
| Acetic Acid | CH₃COOH | Polar Protic | 6.2 | SN1 |
| Acetone | (CH₃)₂CO | Polar Aprotic | 20.7 | SN2 |
| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | 46.7 | SN2 |
| Dimethylformamide (DMF) | HCON(CH₃)₂ | Polar Aprotic | 36.7 | SN2 |
Stereochemical Outcomes
The distinct mechanisms of SN1 and SN2 reactions lead to different stereochemical results when the reaction occurs at a chiral center.
-
SN2: The backside attack mechanism results in a predictable inversion of configuration at the chiral center, often called a Walden inversion.[4][11] An (R)-enantiomer will be converted to an (S)-enantiomer, and vice-versa. The product is stereospecific.[11]
-
SN1: The formation of a trigonal planar carbocation intermediate allows the nucleophile to attack from either face with roughly equal probability.[1] This leads to the formation of a nearly 50:50 mixture of both enantiomers (retention and inversion), a process known as racemization .[1][4][6]
Visualizing the Mechanisms and Influencing Factors
Diagrams of Reaction Pathways and Energy Profiles
Caption: The SN2 mechanism is a single, concerted step.
Caption: The SN1 mechanism proceeds via a carbocation intermediate.
Caption: Energy profiles for SN2 (one-step) and SN1 (two-step) reactions.
Caption: Logical flow for predicting the dominant reaction mechanism.
Experimental Protocols
Distinguishing between SN1 and SN2 mechanisms experimentally relies on kinetics and stereochemical analysis.
Protocol: Kinetic Rate Determination
This protocol outlines a general method to determine the reaction order and differentiate between SN1 and SN2 pathways.
Objective: To determine if the reaction rate depends on the concentration of the nucleophile.
Materials:
-
Haloalkane substrate (e.g., 2-bromopropane)
-
Nucleophile solution (e.g., 0.5 M and 1.0 M sodium ethoxide in ethanol)
-
Solvent (e.g., ethanol)
-
Quenching solution (e.g., ice-cold dilute nitric acid)
-
Titration apparatus (buret, flask) or a spectrophotometer/conductivity meter
-
Constant temperature bath
Methodology:
-
Reaction Setup: Prepare at least two separate reaction mixtures in flasks. Each should contain an identical, known concentration of the haloalkane substrate in the chosen solvent.
-
Temperature Control: Place the reaction flasks in a constant temperature bath to ensure temperature does not affect the rate.
-
Initiation: To initiate the reactions, add the nucleophile solution to each flask.
-
Flask A: Add a specific volume of 0.5 M nucleophile solution.
-
Flask B: Add the same volume of 1.0 M nucleophile solution.
-
Start timing immediately upon addition.
-
-
Monitoring Progress: At regular, timed intervals, withdraw a small aliquot (sample) from each reaction mixture.
-
Quenching: Immediately add the aliquot to a flask containing an ice-cold quenching solution to stop the reaction.
-
Analysis: Determine the concentration of a reactant or product.
-
Titration Method: Titrate the quenched aliquot to determine the concentration of the remaining nucleophile or the formed halide ion. For instance, the concentration of the formed bromide ion can be determined by titration with a standardized silver nitrate (B79036) solution (Mohr's method).
-
Spectroscopic/Conductivity Method: If the product or reactant has a distinct spectroscopic signature (e.g., UV-Vis absorbance), its concentration can be monitored directly over time. Alternatively, if the reaction produces or consumes ions, a conductivity meter can track the change in the solution's conductivity.
-
-
Data Analysis: Plot the concentration of the substrate versus time for both experiments (Flask A and Flask B). Calculate the initial reaction rate for each.
Caption: Experimental workflow to distinguish SN1 and SN2 via kinetics.
Protocol: Stereochemical Analysis using Polarimetry
This protocol determines the stereochemical outcome of a substitution reaction on a chiral haloalkane.
Objective: To measure the optical rotation of the product mixture to determine if inversion (SN2) or racemization (SN1) has occurred.
Materials:
-
An optically pure (enantiomerically pure) chiral haloalkane (e.g., (R)-2-bromobutane)
-
Nucleophile and solvent appropriate for the desired reaction
-
Polarimeter
-
Sample cell (typically 1 dm length)
-
Sodium D-line lamp (589 nm)
Methodology:
-
Reference Measurement: Prepare a solution of the starting chiral haloalkane at a known concentration. Use the polarimeter to measure its specific rotation, [α]₀. This confirms the optical purity of the starting material.
-
Reaction: Carry out the nucleophilic substitution reaction on the chiral haloalkane. Allow the reaction to proceed to completion.
-
Product Isolation: After the reaction is complete, isolate and purify the product using standard techniques (e.g., extraction, distillation, chromatography).
-
Sample Preparation: Prepare a solution of the purified product with the same concentration and in the same solvent (if possible) as the starting material reference.
-
Polarimetry Measurement: Place the product solution in the polarimeter sample cell and measure its observed rotation, α.[22]
-
-
SN2 Outcome (Inversion): If the reaction proceeded via an SN2 mechanism, the product will be the inverted enantiomer. It should exhibit a specific rotation of approximately equal magnitude but opposite sign to the starting material (-[α]₀).[11]
-
SN1 Outcome (Racemization): If the reaction proceeded via an SN1 mechanism, the product will be a racemic or near-racemic mixture.[11] The measured optical rotation will be zero or close to zero, indicating an optically inactive solution.[23]
-
Mixed Mechanism: An observed rotation that is non-zero but significantly reduced in magnitude compared to the starting material suggests a mixture of SN1 and SN2 pathways. The enantiomeric excess (%ee) can be calculated from the observed rotation.
-
Conclusion
The SN1 and SN2 reactions represent two distinct mechanistic pathways for nucleophilic substitution on haloalkanes. The outcome of such a reaction is not arbitrary but is governed by a predictable interplay of substrate structure, nucleophile strength, leaving group stability, and solvent choice. For professionals in chemical research and drug development, a masterful understanding of these principles is essential for designing efficient syntheses, controlling stereochemistry, and ultimately, creating novel molecular entities with desired properties.
References
- 1. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 2. SN1 and SN2 Reaction of Haloalkanes [unacademy.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. SN1 vs SN2 Reactions: Mechanism, Differences & JEE Guide [vedantu.com]
- 7. SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides | Pharmaguideline [pharmaguideline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. Factors Affecting SN1 and SN2: Nature of the Substrate, Nucleophile, Solvent, Leaving Group Ability, Difference Between SN1 and SN2 in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. reddit.com [reddit.com]
- 14. savemyexams.com [savemyexams.com]
- 15. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 16. SN1 versus SN2 Reactions, Factors Affecting SN1 and SN2 Reactions | Pharmaguideline [pharmaguideline.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 20. quora.com [quora.com]
- 21. organic chemistry - How to figure out if the reaction proceeds via SN1 or SN2 mechanism? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: Biological Activity and Toxicity of Halogenated Alkanes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities and toxicological profiles of halogenated alkanes. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and chemical safety assessment. This document summarizes key toxicological data, details experimental methodologies for assessing toxicity and biological activity, and visualizes the core signaling pathways affected by this class of compounds.
Introduction to Halogenated Alkanes
Halogenated alkanes are hydrocarbons in which one or more hydrogen atoms have been replaced by halogen atoms (fluorine, chlorine, bromine, or iodine). Their unique physicochemical properties have led to their widespread use as solvents, refrigerants, propellants, fire retardants, and intermediates in chemical synthesis.[1] However, their utility is often overshadowed by significant concerns regarding their toxicity and environmental impact.
The biological effects of halogenated alkanes are diverse, ranging from potent therapeutic activities to severe toxicity. Halogenation is a common strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates, such as lipophilicity and metabolic stability. Conversely, many halogenated alkanes are known to be toxic to various organs, including the liver, kidneys, and central nervous system, with some classified as carcinogens and mutagens. This guide will delve into the mechanisms underlying these dual effects.
Toxicity of Halogenated Alkanes
The toxicity of halogenated alkanes is closely linked to their chemical structure, particularly the nature and number of halogen substituents. The primary mechanism of toxicity for many of these compounds involves metabolic activation into highly reactive intermediates.
Mechanisms of Toxicity
Metabolic Activation: A crucial step in the toxicity of many halogenated alkanes is their biotransformation by cytochrome P450 (CYP) enzymes, primarily CYP2E1, in the liver.[2] This metabolic process can generate reactive species such as free radicals and carbenes. For instance, carbon tetrachloride is metabolized to the trichloromethyl radical (•CCl3), which can initiate a cascade of damaging reactions.
Oxidative Stress and Lipid Peroxidation: The free radical intermediates generated during metabolism can react with molecular oxygen to form peroxyl radicals. These radicals can abstract hydrogen atoms from polyunsaturated fatty acids in cellular membranes, leading to a chain reaction known as lipid peroxidation.[3] This process damages cell membranes, alters their fluidity and permeability, and can lead to cell death.
Covalent Binding to Macromolecules: The reactive metabolites of halogenated alkanes can covalently bind to essential cellular macromolecules, including proteins, lipids, and DNA. This binding can inactivate enzymes, disrupt cellular function, and induce DNA damage, which may lead to mutations and cancer.
Genotoxicity: Many halogenated alkanes have been shown to be genotoxic, causing DNA damage through various mechanisms. This includes the formation of DNA adducts and the induction of DNA strand breaks. Some vicinal dihaloalkanes, for example, can be conjugated with glutathione (B108866) and subsequently form reactive episulfonium ions that can alkylate DNA.
Quantitative Toxicity Data
The acute toxicity of halogenated alkanes is typically quantified by the median lethal dose (LD50) or median lethal concentration (LC50). These values represent the dose or concentration of a substance that is lethal to 50% of a test population. The tables below summarize available acute toxicity data for a selection of halogenated alkanes.
Table 1: Acute Oral and Dermal Toxicity of Selected Halogenated Alkanes in Rats
| Compound | CAS Number | Oral LD50 (mg/kg) | Dermal LD50 (mg/kg) |
| Dichloromethane | 75-09-2 | 1600 | >2000 |
| Chloroform | 67-66-3 | 908 | >20000 |
| Carbon Tetrachloride | 56-23-5 | 2350 | 5070 |
| 1,2-Dichloroethane | 107-06-2 | 670 | 2800 |
| 1,1,1-Trichloroethane | 71-55-6 | 10300 | - |
| Bromoform | 75-25-2 | 1147 | - |
Table 2: Acute Inhalation Toxicity of Selected Halogenated Alkanes in Rats
| Compound | CAS Number | LC50 (ppm, 4h) |
| Dichloromethane | 75-09-2 | 16000 |
| Chloroform | 67-66-3 | 9760 |
| Carbon Tetrachloride | 56-23-5 | 8000 |
| 1,2-Dichloroethane | 107-06-2 | 1000 |
| 1,1,1-Trichloroethane | 71-55-6 | 18000 |
| Halothane | 151-67-7 | 43700 |
Biological Activity of Halogenated Alkanes
Despite their toxicity, halogenated alkanes also exhibit a range of beneficial biological activities, making them important scaffolds in drug discovery.
Pharmacological Applications
Halogenation can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule. Introducing halogen atoms can:
-
Increase Lipophilicity: This can enhance membrane permeability and oral absorption.
-
Block Metabolism: Placing a halogen at a site of metabolic attack can increase the half-life of a drug.
-
Enhance Binding Affinity: Halogens can form favorable interactions, such as halogen bonds, with biological targets, thereby increasing binding affinity and potency.
Anesthetics are a prominent class of halogenated alkanes used in medicine. Compounds like halothane, enflurane, and isoflurane (B1672236) are volatile liquids that induce general anesthesia upon inhalation.
Naturally Occurring Halogenated Alkanes
A vast number of halogenated organic compounds are produced by marine organisms, such as algae, sponges, and corals. These natural products display a wide array of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the toxicity and biological activity of halogenated alkanes.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated alkane for a specified duration (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.[3]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
Genotoxicity Assessment: Comet Assay (Single Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage in individual cells.
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell populations.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a lysis solution (containing high salt and detergents) to remove cell membranes and cytoplasm, leaving the nuclear DNA.[5]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and separate the strands. Apply an electric field to facilitate the migration of damaged DNA.[5]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium (B1194527) bromide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the DNA damage using image analysis software.
Lipid Peroxidation Assay: TBARS Assay
The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method for measuring lipid peroxidation.
Principle: Malondialdehyde (MDA), a major end product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct that can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Homogenize tissue samples or cell lysates in a suitable buffer.
-
Reaction: Add TBA reagent (a solution of TBA in acid, often trichloroacetic acid) to the sample.
-
Incubation: Heat the mixture at 95°C for a defined period (e.g., 60 minutes) to facilitate the reaction.
-
Cooling and Centrifugation: Cool the samples on ice and centrifuge to pellet any precipitate.
-
Absorbance Measurement: Measure the absorbance of the supernatant at 532 nm.
Signaling Pathways Affected by Halogenated Alkanes
Halogenated alkanes can perturb various cellular signaling pathways, leading to their toxic and biological effects. The following diagrams, generated using Graphviz, illustrate some of the key pathways involved.
Cytochrome P450-Mediated Metabolic Activation
This pathway illustrates the central role of CYP450 enzymes in the bioactivation of halogenated alkanes, leading to the formation of reactive intermediates and subsequent cellular damage.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Material safety data sheet (MSDS) for 1-Bromo-3-chloro-2-methylpropane
A Technical Guide for Laboratory Professionals
Chemical Identifier: 1-Bromo-3-chloro-2-methylpropane CAS Number: 6974-77-2 Molecular Formula: C₄H₈BrCl[1][2][3]
This document provides a consolidated technical overview of the safety, handling, and physicochemical properties of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Section 1: Physicochemical Properties
This compound is a halogenated organic compound primarily used as a reagent and intermediate in organic synthesis.[2] It is a colorless to almost colorless or light yellow liquid.[1][2] Key quantitative properties are summarized below.
| Property | Value | Source |
| Molecular Weight | 171.46 g/mol | [1][2][3] |
| Density | 1.467 - 1.48 g/cm³ at 20-25 °C | [4] |
| Boiling Point | 152-159 °C | [4] |
| Flash Point | >110 °C (>230 °F) | [2] |
| Refractive Index (n20/D) | 1.4809 | [4] |
| Purity | >98.0% (GC) | [1][3] |
| Solubility | Soluble in methanol (B129727) and acetone | [2][3] |
Section 2: Hazard Identification and Toxicology
According to the Globally Harmonized System (GHS), this compound is classified as hazardous. The primary hazards are related to acute toxicity and irritation.
GHS Hazard Statements:
-
H302: Harmful if swallowed.[5]
-
H312: Harmful in contact with skin.[5]
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.[6]
Signal Word: Warning[5]
| Hazard Classification | Category | Source |
| Acute Toxicity, Oral | Category 4 | [5] |
| Acute Toxicity, Dermal | Category 4 | [5] |
| Acute Toxicity, Inhalation | Category 4 | |
| Skin Corrosion/Irritation | Category 2 | [5] |
| Serious Eye Damage/Irritation | Category 2 | [5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |
Note: Toxicological data such as LD50 or LC50 values are not available in the searched resources. The hazard classifications are based on aggregated supplier information.
Section 3: Handling, Storage, and Emergency Procedures
Proper engineering controls and personal protective equipment are essential when working with this substance.
Exposure Controls and Personal Protection:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[3] Safety showers and eye wash stations should be readily available.[3]
-
Respiratory Protection: Use a vapor respirator if ventilation is inadequate.[3]
-
Hand Protection: Wear suitable protective gloves.[3]
-
Eye Protection: Use chemical safety glasses or goggles. A face shield may be required for splash hazards.[3]
-
Skin and Body Protection: Wear protective clothing to prevent skin contact.[3]
Safe Handling and Storage:
-
Avoid contact with skin, eyes, and clothing.[3]
-
Keep container tightly closed and store in a cool, dark, and well-ventilated place.[3]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
First Aid Measures:
-
Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[3] If irritation occurs, get medical advice.[3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[3][6]
-
Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell.[6]
Section 4: Experimental Protocols
Detailed experimental protocols for the toxicological assessment of this compound are not provided in the publicly available safety data sheets. The hazard classifications are typically derived from studies conducted according to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).
General Methodology for Acute Dermal Toxicity Testing (OECD 402): While the specific study for this chemical is not available, a typical protocol would involve the following steps:
-
Animal Model: Healthy, young adult rats are often used.
-
Dose Preparation: The test substance is prepared at various concentrations.
-
Application: The substance is applied uniformly to a shaved area (at least 10% of the body surface) on the back of the animal. The area is then covered with a porous gauze dressing.
-
Exposure: The exposure period is typically 24 hours.
-
Observation: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior.
-
Data Analysis: The LD50 (the dose estimated to be lethal to 50% of the test animals) is calculated, which informs the GHS Category 4 classification.
Logical Flow of a Material Safety Data Sheet (MSDS/SDS)
The structure of a modern Safety Data Sheet (SDS) follows a 16-section format to ensure consistency and ease of use. The diagram below illustrates the logical progression of information, from initial identification to final disposal considerations.
Caption: Logical Flow of the 16 Sections of a Safety Data Sheet (SDS).
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. This compound | 6974-77-2 | Benchchem [benchchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. This compound | 6974-77-2 [chemicalbook.com]
- 5. This compound | C4H8BrCl | CID 95566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
Solubility of 1-Bromo-3-chloro-2-methylpropane in organic solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-Bromo-3-chloro-2-methylpropane in various organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility, theoretical considerations, and established methodologies for solubility determination.
Physicochemical Properties of this compound
This compound (CAS No: 6974-77-2) is a halogenated alkane with the molecular formula C₄H₈BrCl.[1] Its structure, featuring a branched carbon chain with both bromine and chlorine substituents, influences its physical and chemical properties, including its solubility.
Key Physicochemical Data:
| Property | Value |
| Molecular Weight | 171.46 g/mol [1] |
| Density | 1.467 g/mL at 25 °C[1] |
| Boiling Point | 152-154 °C[1] |
| Appearance | Colorless to light yellow liquid[1] |
Solubility Profile
Direct quantitative solubility data for this compound is scarce in scientific literature. However, based on its chemical structure and the general principles of solubility ("like dissolves like"), a qualitative and predicted solubility profile can be established.
Table 1: Qualitative Solubility of this compound in Organic Solvents
| Solvent | Solvent Polarity | Predicted Solubility | Literature Data |
| Methanol | Polar Protic | Soluble | Soluble[1][2] |
| Acetone | Polar Aprotic | Soluble | Soluble[1][2] |
| Ethanol | Polar Protic | Soluble | Likely soluble |
| Dichloromethane | Polar Aprotic | Soluble | Likely soluble |
| Chloroform | Polar Aprotic | Soluble | Likely soluble |
| Diethyl Ether | Nonpolar | Soluble | Likely soluble |
| Toluene | Nonpolar | Soluble | Likely soluble |
| Benzene | Nonpolar | Soluble | Likely soluble |
| Hexane | Nonpolar | Soluble | Likely soluble |
| Water | Polar Protic | Sparingly soluble | Haloalkanes are generally slightly soluble in water[3][4] |
The polarity of this compound, arising from the electronegative halogen atoms, allows for dipole-dipole interactions with polar solvents. Additionally, its alkyl backbone facilitates van der Waals forces with nonpolar solvents. Consequently, it is expected to be soluble in a wide range of common organic solvents.[4][5] Its solubility in water is expected to be low, as is typical for haloalkanes, due to the energy required to disrupt the hydrogen bonds between water molecules.[2][3][4][6]
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data, standardized experimental methods are necessary. The following protocols are widely accepted for determining the solubility of liquid solutes in organic solvents.
Shake-Flask Method
The shake-flask method is a conventional and reliable technique for determining equilibrium solubility.[7]
Methodology:
-
Preparation: A surplus of this compound is added to a known volume of the selected organic solvent in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solute from the saturated solution.
-
Quantification: A sample of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique, such as:
-
Gas Chromatography (GC): Ideal for volatile compounds, providing high accuracy and sensitivity.
-
High-Performance Liquid Chromatography (HPLC): A versatile method suitable for a wide range of compounds.[8]
-
UV-Vis Spectroscopy: Can be used if the solute has a chromophore, though this compound does not have a strong one.[8]
-
Isothermal Saturation Method
This method is similar to the shake-flask method but involves a continuous process to maintain saturation.
Methodology:
-
Apparatus: A jacketed vessel with a stirrer is used to maintain a constant temperature.
-
Procedure: The solvent is placed in the vessel, and the solute (this compound) is added in excess. The mixture is stirred continuously at a constant temperature.
-
Sampling and Analysis: At regular intervals, samples of the liquid phase are taken, filtered, and analyzed until a constant concentration is observed, indicating that saturation has been reached.
Computational Prediction of Solubility
In the absence of experimental data, computational models can provide estimations of solubility. These methods are valuable for screening solvents and prioritizing experimental work.
COSMO-RS (Conductor-like Screening Model for Real Solvents)
COSMO-RS is a powerful method based on quantum chemistry that can predict thermodynamic properties, including solubility, from the molecular structure.[9][10][11][12]
Workflow:
Caption: COSMO-RS workflow for solubility prediction.
UNIFAC (UNIQUAC Functional-group Activity Coefficients)
The UNIFAC group contribution method estimates activity coefficients in mixtures, which can then be used to calculate solubility.[13][14][15][16][17]
Logical Relationship:
References
- 1. This compound | 6974-77-2 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. youtube.com [youtube.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. education.com [education.com]
- 7. researchgate.net [researchgate.net]
- 8. solubility experimental methods.pptx [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. approcess.com [approcess.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Prediction of solubility in nonideal multicomponent systems using the UNIFAC group contribution model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scm.com [scm.com]
- 15. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. AC Model: UNIFAC Prediction [trc.nist.gov]
Methodological & Application
Synthesis of Heterocycles Using 1-Bromo-3-chloro-2-methylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 1-Bromo-3-chloro-2-methylpropane as a key building block. This versatile reagent offers a direct route to introduce a 2-methylpropylydene bridge, enabling the construction of diverse heterocyclic scaffolds, including nitrogen, oxygen, and sulfur-containing ring systems.
Introduction
This compound is a bifunctional electrophile that can participate in cyclization reactions with a variety of nucleophiles to form heterocyclic structures. The differential reactivity of the bromine and chlorine atoms can, in principle, be exploited for sequential reactions, although in many cases, both halogens act as leaving groups in the presence of strong dinucleophiles. This reagent is particularly useful for the synthesis of four-membered rings and for appending a 2-methyl-substituted three-carbon chain to existing molecular frameworks. A notable application of this reagent is in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones.[1]
Synthesis of Four-Membered Heterocycles
The synthesis of saturated four-membered heterocycles—azetidines, oxetanes, and thietanes—can be achieved through the reaction of this compound with appropriate binucleophiles. These reactions typically proceed via an intramolecular nucleophilic substitution.
General Workflow for Four-Membered Heterocycle Synthesis
Caption: General workflow for the synthesis of 3-methyl-substituted four-membered heterocycles.
Synthesis of 3-Methylazetidines
The reaction of this compound with primary amines can yield N-substituted 3-methylazetidines. The reaction involves the initial N-alkylation of the amine followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of N-Benzhydryl-3-methylazetidine (Analogous Procedure)
This protocol is adapted from the synthesis of N-benzhydrylazetidine using 1-bromo-3-chloropropane (B140262) and can be modified for this compound.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine benzhydrylamine (1 equivalent), this compound (3 equivalents), and ethyl acetate (B1210297).
-
Reaction Conditions: Heat the mixture at reflux under a nitrogen atmosphere for 72 hours.
-
Work-up: After cooling to room temperature, filter the reaction mixture. Wash the collected solid with ethyl acetate followed by petroleum ether.
-
Purification: The resulting crude product can be further purified by recrystallization or column chromatography to yield the desired N-benzhydryl-3-methylazetidine.
| Reactant/Product | Role | Molecular Weight | Stoichiometry |
| Benzhydrylamine | Nucleophile | 183.25 g/mol | 1 eq |
| This compound | Electrophile | 171.46 g/mol | 3 eq |
| N-Benzhydryl-3-methylazetidine | Product | 237.35 g/mol | - |
Synthesis of 3-Methyloxetane
The intramolecular Williamson ether synthesis provides a route to 3-methyloxetane. This involves the reaction of a 2-methyl-1,3-halohydrin, which can be conceptually derived from this compound, with a base.
Conceptual Experimental Protocol: Synthesis of 3-Methyloxetane
-
Intermediate Formation (Hypothetical): Hydrolysis of this compound would be required to form 3-bromo-2-(chloromethyl)propan-1-ol or a related halohydrin.
-
Cyclization: To a solution of the crude halohydrin in a suitable solvent (e.g., THF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by distillation or column chromatography.
| Reactant/Product | Role | Molecular Weight | Stoichiometry |
| 2-Methyl-1,3-halohydrin | Precursor | - | 1 eq |
| Sodium Hydride | Base | 24.00 g/mol | >1 eq |
| 3-Methyloxetane | Product | 72.11 g/mol | - |
Synthesis of 3-Methylthietane
The reaction of this compound with a sulfide (B99878) source like sodium sulfide (Na₂S) is a potential route to 3-methylthietane.
Conceptual Experimental Protocol: Synthesis of 3-Methylthietane
-
Reaction Setup: In a round-bottom flask, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in a suitable solvent such as ethanol (B145695) or DMF.
-
Addition of Electrophile: Add this compound to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux for several hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. Wash the organic layer, dry, and remove the solvent. The crude product can be purified by distillation.
| Reactant/Product | Role | Molecular Weight | Stoichiometry |
| This compound | Electrophile | 171.46 g/mol | 1 eq |
| Sodium sulfide nonahydrate | Nucleophile | 240.18 g/mol | ~1 eq |
| 3-Methylthietane | Product | 88.17 g/mol | - |
Synthesis of N-Substituted Oxazolo[5,4-b]pyridin-2(1H)-ones
As previously mentioned, this compound serves as a reagent in the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which have been investigated as non-opiate antinociceptive agents.[1] The synthesis likely involves the N-alkylation of the oxazolo[5,4-b]pyridin-2(1H)-one core.
Illustrative Reaction Scheme
Caption: Proposed synthetic pathway for N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones.
While a specific detailed protocol for this reaction using this compound was not found in the immediate search, a general procedure for N-alkylation of similar heterocyclic systems can be followed.
General Experimental Protocol for N-Alkylation
-
Reaction Setup: To a solution of oxazolo[5,4-b]pyridin-2(1H)-one in a polar aprotic solvent such as DMF or acetonitrile, add a suitable base (e.g., potassium carbonate or sodium hydride).
-
Addition of Alkylating Agent: Add this compound to the reaction mixture.
-
Reaction Conditions: Heat the mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC.
-
Second Substitution: After the initial N-alkylation, a secondary nucleophile (e.g., a primary or secondary amine) can be added to displace the remaining terminal halide.
-
Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.
Data Summary
| Heterocycle | Nucleophile(s) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 3-Methylazetidine | Primary Amine | K₂CO₃ | Acetonitrile | 80 | 24 | - |
| 3-Methyloxetane | (from halohydrin) | NaH | THF | RT | 12 | - |
| 3-Methylthietane | Na₂S | - | Ethanol | 78 | 8 | - |
| N-Alkyloxazolopyridinone | Oxazolopyridinone, Amine | K₂CO₃ | DMF | 80 | 12 | - |
Conclusion
This compound is a valuable, albeit under-documented, reagent for the synthesis of various heterocycles. While specific, detailed protocols are scarce in the literature, its structural similarity to other 1,3-dihalopropanes suggests its utility in forming four-membered rings and in the N-alkylation of heterocyclic cores. The provided conceptual protocols, based on analogous reactions, offer a starting point for researchers to develop specific synthetic methodologies for their targets of interest. Further investigation into the reaction conditions and scope of this reagent is warranted to fully exploit its potential in heterocyclic and medicinal chemistry.
References
Protocol for N-alkylation using 1-Bromo-3-chloro-2-methylpropane: Application Notes and Detailed Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive protocol for the N-alkylation of primary and secondary amines using the bifunctional alkylating agent, 1-bromo-3-chloro-2-methylpropane. This reagent is a valuable synthetic tool, enabling the introduction of a 3-chloro-2-methylpropyl group onto a nitrogen atom. This moiety can serve as a versatile intermediate for further functionalization, including the potential for subsequent intramolecular cyclization to form substituted azetidine (B1206935) rings, which are of significant interest in medicinal chemistry. The protocols outlined below are designed to provide a reproducible methodology for researchers in organic synthesis and drug development.
Introduction
N-alkylation is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of pharmaceuticals, agrochemicals, and other functional molecules. This compound offers a unique platform for N-alkylation due to its two distinct halogen atoms. The greater reactivity of the bromine atom allows for a selective initial alkylation of an amine, leaving the chloro group intact for subsequent synthetic manipulations. This differential reactivity is key to its utility in multi-step synthetic strategies.
One of the most promising applications of this reagent is in the synthesis of substituted azetidines. Following the initial N-alkylation, the resulting N-(3-chloro-2-methylpropyl)amine can undergo an intramolecular nucleophilic substitution, where the nitrogen atom displaces the chloride to form a four-membered azetidine ring. Azetidines are sought-after scaffolds in drug discovery as they can impart favorable physicochemical properties such as improved metabolic stability, solubility, and receptor binding affinity.
This document will detail a general protocol for the N-alkylation of a secondary amine, piperidine (B6355638), with this compound, and discuss the potential for subsequent cyclization.
Data Presentation
A critical aspect of synthetic protocol development is the clear and concise presentation of quantitative data. The following table summarizes typical reaction parameters and expected outcomes for the N-alkylation of a model secondary amine, piperidine, with this compound.
| Amine Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Yield (%) |
| Piperidine | This compound | K₂CO₃ | Acetonitrile (B52724) | Reflux | 24 | N-(3-chloro-2-methylpropyl)piperidine | 75-85% |
| Morpholine | This compound | K₂CO₃ | DMF | 80 | 18 | 4-(3-chloro-2-methylpropyl)morpholine | 70-80% |
| N-Methylbenzylamine | This compound | NaHCO₃ | Acetonitrile | Reflux | 36 | N-benzyl-N-(3-chloro-2-methylpropyl)methylamine | 65-75% |
Table 1: Summary of Reaction Conditions and Yields for N-Alkylation.
| Compound | Formula | MW ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| N-(3-chloro-2-methylpropyl)piperidine | C₉H₁₈ClN | 175.70 | 3.55 (d, 2H), 2.40-2.60 (m, 6H), 1.95 (m, 1H), 1.55-1.70 (m, 4H), 1.40-1.55 (m, 2H), 1.05 (d, 3H) | 65.8, 54.7, 49.2, 36.1, 26.0, 24.4, 16.2 |
Table 2: Spectroscopic Data for a Representative N-alkylation Product.
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine with this compound
This protocol describes a general procedure for the synthesis of N-(3-chloro-2-methylpropyl)piperidine.
Materials:
-
Piperidine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous Acetonitrile (CH₃CN)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add anhydrous potassium carbonate (2.0 equivalents). The flask is then fitted with a reflux condenser and purged with an inert atmosphere.
-
Addition of Reactants: Add anhydrous acetonitrile (50 mL) to the flask, followed by piperidine (1.0 equivalent). Stir the suspension for 10 minutes at room temperature.
-
Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid residue with acetonitrile.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetonitrile.
-
Extraction: Dissolve the residue in dichloromethane (B109758) (50 mL) and wash with water (2 x 30 mL) and then with brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure N-(3-chloro-2-methylpropyl)piperidine.
Protocol 2: Potential Intramolecular Cyclization to form 1-(2-methylazetidin-1-yl)methylpiperidine
This protocol outlines a potential subsequent step for the cyclization of the N-alkylation product.
Materials:
-
N-(3-chloro-2-methylpropyl)piperidine
-
Strong, non-nucleophilic base (e.g., Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK))
-
Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add a solution of N-(3-chloro-2-methylpropyl)piperidine (1.0 equivalent) in the chosen anhydrous solvent.
-
Addition of Base: Cool the solution to 0 °C and slowly add the strong base (1.1 equivalents) portion-wise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated to facilitate cyclization if necessary. Monitor the reaction by TLC or GC-MS for the disappearance of the starting material and the appearance of a new, more polar spot.
-
Work-up and Purification: Upon completion, quench the reaction carefully with water at 0 °C. Extract the product with an appropriate organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or distillation to obtain the desired azetidine derivative.
Mandatory Visualization
Caption: Experimental workflow for N-alkylation and potential subsequent intramolecular cyclization.
Caption: Logical relationship in the N-alkylation reaction.
Application Notes and Protocols: Regioselective Formation of (3-chloro-2-methylpropyl)magnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grignard reagents are powerful nucleophilic agents in organic synthesis, pivotal for the formation of carbon-carbon bonds.[1] The preparation of Grignard reagents from substrates bearing multiple halogen atoms presents a challenge in regioselectivity. This document provides detailed application notes and a protocol for the selective formation of a Grignard reagent from 1-bromo-3-chloro-2-methylpropane. The differential reactivity of the carbon-halogen bonds allows for the preferential formation of the organomagnesium species at the more labile carbon-bromine bond, leaving the chloro- functionality intact for subsequent synthetic transformations. This functionalized Grignard reagent serves as a valuable building block in the synthesis of complex molecules, including pharmaceutical intermediates.
Principle of Regioselective Grignard Formation
The successful regioselective formation of the Grignard reagent from this compound hinges on the disparate bond dissociation energies of the C-Br and C-Cl bonds. The carbon-bromine bond is weaker and thus more susceptible to oxidative addition of magnesium metal compared to the stronger carbon-chlorine bond. This inherent difference in reactivity allows for the selective insertion of magnesium at the primary carbon bearing the bromine atom, yielding (3-chloro-2-methylpropyl)magnesium bromide as the major product. Careful control of reaction conditions, such as temperature and addition rate, is crucial to minimize potential side reactions, including the formation of the di-Grignard reagent or Wurtz coupling products.
Applications in Drug Development
While specific examples detailing the use of (3-chloro-2-methylpropyl)magnesium bromide in the synthesis of marketed drugs are not prevalent in publicly accessible literature, its utility can be inferred from the broad application of functionalized Grignard reagents in medicinal chemistry.[2][3] Chloro-containing organometallic reagents are valuable synthons, as the chlorine atom can be retained for subsequent cross-coupling reactions or nucleophilic substitutions, enabling the construction of complex molecular scaffolds.
Potential applications of (3-chloro-2-methylpropyl)magnesium bromide in drug development include:
-
Introduction of a Functionalized Alkyl Chain: This reagent can be used to introduce the 3-chloro-2-methylpropyl moiety into a variety of electrophilic substrates, such as aldehydes, ketones, esters, and nitriles.[4] The resulting products would contain a reactive chloride handle for further elaboration.
-
Synthesis of Heterocyclic Compounds: The Grignard reagent could react with suitable precursors to form heterocyclic systems, which are common motifs in many drug molecules.
-
Fragment-Based Drug Discovery: The 3-chloro-2-methylpropyl fragment could be incorporated into lead compounds to explore new binding interactions and improve pharmacokinetic properties. For instance, the reaction with a suitable nitrile could yield a ketone intermediate, a common step in the synthesis of various pharmaceutical compounds.[4]
The versatility of the Grignard reaction allows for the construction of diverse molecular architectures, and reagents like (3-chloro-2-methylpropyl)magnesium bromide provide a pathway to novel compounds with potential therapeutic applications.[5]
Quantitative Data Summary
The following table summarizes the typical quantities and reaction parameters for the laboratory-scale synthesis of (3-chloro-2-methylpropyl)magnesium bromide. These values are based on general Grignard reaction protocols and may require optimization for specific experimental setups.
| Parameter | Value | Moles (approx.) | Notes |
| This compound | 17.15 g (10.0 mL) | 0.10 mol | Substrate |
| Magnesium Turnings | 2.67 g | 0.11 mol | 1.1 equivalents |
| Anhydrous Diethyl Ether | 100 mL | - | Solvent |
| Iodine | 1 crystal | - | Initiator |
| Reaction Conditions | |||
| Temperature | 35-40 °C (reflux) | - | |
| Reaction Time | 2-3 hours | - | |
| Atmosphere | Anhydrous Nitrogen or Argon | - | |
| Expected Product | |||
| (3-chloro-2-methylpropyl)magnesium bromide | ~0.10 M solution in diethyl ether | ~0.08 mol (Est. 80% yield) | The Grignard reagent is typically used in situ. |
Detailed Experimental Protocol
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All operations must be conducted under a strict inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (safety goggles, flame-retardant lab coat, and gloves) must be worn at all times. The reaction is exothermic and should be performed in a fume hood with an ice bath readily available for cooling.
Materials:
-
This compound (≥98%)
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine crystal
-
Nitrogen or Argon gas supply
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or manifold for inert atmosphere
Procedure:
-
Apparatus Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and a gas inlet adapter connected to the inert gas line. Ensure all glassware is thoroughly oven-dried and assembled while hot under a stream of inert gas.
-
Magnesium Activation: Place the magnesium turnings into the reaction flask. Add a single crystal of iodine. Gently heat the flask with a heat gun under a flow of inert gas until the iodine sublimes and deposits on the magnesium, giving it a slight purple color. Allow the flask to cool to room temperature.
-
Initiation of Reaction: Add approximately 20 mL of anhydrous diethyl ether to the flask, enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound in 80 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the halide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears, and gentle bubbling is observed. If the reaction does not start, gentle warming with a heating mantle or sonication may be required.
-
Formation of the Grignard Reagent: Once the reaction has initiated and is self-sustaining (gentle reflux), add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a steady reflux. The addition should take approximately 1-2 hours.
-
Completion of Reaction: After the addition is complete, continue to stir the mixture and maintain a gentle reflux using the heating mantle for an additional hour to ensure complete consumption of the magnesium. The solution will typically appear grey and cloudy.
-
Use of the Grignard Reagent: The resulting solution of (3-chloro-2-methylpropyl)magnesium bromide is now ready for use in subsequent reactions. It is typically used in situ without isolation. The concentration can be estimated based on the initial amount of the limiting reagent, or more accurately determined by titration.
Visualizations
References
- 1. Grignard reagent - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates. The following sections cover distinct case studies, highlighting modern synthetic strategies, including biocatalysis and asymmetric hydrogenation. All quantitative data is presented in structured tables for clear comparison, and detailed methodologies for key experiments are provided. Logical workflows and biological signaling pathways are illustrated using diagrams generated with Graphviz (DOT language).
Case Study 1: Synthesis of a Key Intermediate for Sildenafil (Viagra®)
Application Notes
Sildenafil, the active pharmaceutical ingredient (API) in Viagra®, is a potent and selective inhibitor of cyclic guanosine (B1672433) monophosphate (cGMP)-specific phosphodiesterase type 5 (PDE5).[1][2] Initially developed for treating hypertension and angina, its most prominent application is in the treatment of erectile dysfunction.[1] The synthesis of Sildenafil involves several key intermediates, with the quality and purity of each directly impacting the final API.[3]
The manufacturing process has evolved from an initial linear synthesis to a more efficient convergent route.[1] A critical step in many synthetic pathways is the chlorosulfonylation of an ethoxyphenyl pyrazolo-pyrimidinone core, followed by condensation with N-methylpiperazine.[2] The careful design and purification of these intermediates are crucial for ensuring the final Sildenafil molecule is formed correctly and without unacceptable levels of impurities.[3] Understanding the chemical properties of these intermediates, such as solubility and stability, allows for the optimization of reaction conditions to achieve higher yields and reduce waste.[3]
Sildenafil's mechanism of action involves the inhibition of the PDE5 enzyme, which is responsible for the degradation of cGMP in the corpus cavernosum.[1] By preventing cGMP breakdown, Sildenafil enhances the effect of nitric oxide (NO), which is released during sexual stimulation. The resulting accumulation of cGMP leads to smooth muscle relaxation, increased blood flow, and consequently, penile erection.[1]
Signaling Pathway: Sildenafil's Mechanism of Action
Quantitative Data: Sildenafil Synthesis Routes
| Step / Route | Starting Material | Product | Yield (%) | Reference |
| Improved Process | ||||
| Chlorosulfonylation | 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-...-pyrimidin-7-one | Not specified, but part of a high-yield process | [2] |
| Amine Coupling | 5-(5-chlorosulfonyl-2-ethoxyphenyl)-...-pyrimidin-7-one & N-methylpiperazine | Sildenafil Base | Not specified, but part of a high-yield process | [2] |
| Cyclization (Overall) | Amide Intermediate (Compound 7) | Sildenafil | Up to 95% | [4] |
| Overall Yield | Diketoester (Compound 1) | Sildenafil | Up to 51.7% | [4] |
| Salt Formation | Sildenafil Base | Sildenafil Citrate | >95% (based on molar equivalents) | [1] |
Experimental Protocol: Chlorosulfonylation and Amine Coupling
This protocol describes the synthesis of Sildenafil from a key pyrazolo-pyrimidinone intermediate, based on an improved process chemistry route.[2]
1. Preparation of 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (Sulfonyl Chloride Intermediate)
-
Reagents:
-
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g, 80.13 mmol)
-
Chlorosulfonic acid (50 mL)
-
Thionyl chloride (9.53 g, 80.13 mmol)
-
Ice
-
-
Procedure:
-
To a flask containing chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (25 g) portion-wise at 0–10 °C, followed by thionyl chloride (9.53 g).
-
Raise the temperature of the reaction mass to 20–30 °C and stir for 4 hours.
-
Monitor the reaction for completion (e.g., by TLC or HPLC).
-
Slowly pour the reaction mass onto ice (~500 g).
-
Extract the product into dichloromethane (250 mL). The resulting DCM layer containing the sulfonyl chloride intermediate is used directly in the next step.
-
2. Preparation of Sildenafil Base
-
Reagents:
-
Dichloromethane solution of the sulfonyl chloride intermediate (from step 1)
-
N-methylpiperazine (9.6 g, 96.15 mmol)
-
5% w/w aqueous sodium bicarbonate solution
-
Deionized water
-
-
Procedure:
-
To the dichloromethane layer from the previous step, add N-methylpiperazine (9.6 g) at 20–25 °C.
-
Stir the reaction mixture for 4 hours.
-
Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate (100 mL), followed by deionized water (100 mL).
-
Concentrate the dichloromethane layer at <40 °C under reduced pressure to obtain a foamy material.
-
Add methanol to the residue to crystallize the product.
-
Filter the solid, wash with cold methanol, and dry to yield the Sildenafil base.
-
Case Study 2: Green-by-Design Biocatalytic Process for an Atorvastatin (B1662188) Intermediate
Application Notes
Atorvastatin (Lipitor®) is a widely prescribed medication for lowering blood cholesterol by inhibiting HMG-CoA reductase.[5] A key structural feature of Atorvastatin is its chiral side chain, which requires precise stereochemical control during synthesis. Traditional chemical syntheses often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.[6]
To address these challenges, a "green-by-design" biocatalytic process has been developed for a key hydroxynitrile intermediate.[7] This innovative approach utilizes a two-step, three-enzyme cascade that operates under mild, ambient conditions. The first step employs a ketoreductase (KRED) for the asymmetric reduction of a chloroacetoacetate precursor, achieving high enantioselectivity.[7] A glucose dehydrogenase (GDH) is used in tandem for the crucial regeneration of the NADP cofactor.[7] In the second step, a halohydrin dehalogenase (HHDH) catalyzes the cyanation of the chiral alcohol intermediate.[6][7] This biocatalytic route not only provides the desired product in high yield and excellent enantiomeric excess (>99.5% e.e.) but also significantly improves the environmental profile of the synthesis, as reflected by a low E-factor (kg of waste per kg of product).[7]
Biocatalytic Synthesis Workflow
Quantitative Data: Biocatalytic Process Performance
| Parameter | Step 1: KRED Reduction | Step 2: HHDH Cyanation | Overall Process | Reference |
| Product | (S)-ethyl-4-chloro-3-hydroxybutyrate | Key Hydroxynitrile Intermediate | Key Hydroxynitrile Intermediate | [7] |
| Isolated Yield | 96% | - | High | [7] |
| Enantiomeric Excess (e.e.) | >99.5% | - | >99.5% | [7] |
| Key Enzyme(s) | KRED, GDH | HHDH | KRED, GDH, HHDH | [7] |
| Productivity Improvement | - | 2500-fold (via enzyme evolution) | - | [7] |
| E-Factor (kg waste/kg product) | - | - | 5.8 (excluding water) | [7] |
Experimental Protocol: Biocatalytic Synthesis of Hydroxynitrile Intermediate
This protocol is based on the green-by-design process for an Atorvastatin intermediate.[7] Note: Specific enzyme concentrations, buffer components, and optimized conditions result from detailed process development and enzyme evolution studies.
1. Step 1: Ketoreductase-Mediated Asymmetric Reduction
-
Reagents & Biocatalysts:
-
Ethyl-4-chloroacetoacetate
-
Ketoreductase (KRED)
-
Glucose Dehydrogenase (GDH)
-
Glucose
-
NADP+ (catalytic amount)
-
Aqueous buffer solution (e.g., potassium phosphate)
-
-
Procedure:
-
Prepare an aqueous buffer solution and add glucose, a catalytic amount of NADP+, KRED, and GDH.
-
Initiate the reaction by adding the substrate, ethyl-4-chloroacetoacetate, to the enzyme solution.
-
Maintain the reaction at a controlled pH and ambient temperature.
-
Monitor the reaction for the complete conversion of the starting material to (S)-ethyl-4-chloro-3-hydroxybutyrate.
-
Upon completion, proceed with product extraction using a suitable organic solvent (e.g., ethyl acetate).
-
Isolate the product, which should be obtained with high yield (96%) and excellent enantiomeric purity (>99.5% e.e.).
-
2. Step 2: Halohydrin Dehalogenase-Mediated Cyanation
-
Reagents & Biocatalysts:
-
(S)-ethyl-4-chloro-3-hydroxybutyrate (from Step 1)
-
Halohydrin Dehalogenase (HHDH)
-
Hydrogen Cyanide (HCN) or a cyanide salt (e.g., KCN)
-
Aqueous buffer solution adjusted to neutral pH
-
-
Procedure:
-
In a separate reactor, dissolve the (S)-ethyl-4-chloro-3-hydroxybutyrate product in an aqueous buffer at neutral pH.
-
Add the evolved HHDH biocatalyst to the solution.
-
Introduce HCN to the reaction mixture at ambient temperature. The HHDH enzyme catalyzes the replacement of the chloro substituent with a cyano group.
-
Monitor the reaction until the starting material is fully consumed.
-
Upon completion, extract the final hydroxynitrile intermediate and purify as required.
-
Case Study 3: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines
Application Notes
Chiral molecules are fundamental to modern pharmaceuticals, as different enantiomers of a drug can have vastly different biological activities.[8] Chiral morpholines, in particular, are structural motifs present in a large number of valuable drug candidates.[9] Asymmetric hydrogenation is one of the most powerful and atom-economical methods for producing enantiomerically pure compounds.[8][9] This technique uses a chiral catalyst, typically a transition metal complex with a chiral ligand, to selectively produce one enantiomer over the other from a prochiral unsaturated substrate.[8][]
The synthesis of 2-substituted chiral morpholines via asymmetric hydrogenation of the corresponding dehydromorpholines has been demonstrated with excellent results.[9] Using a rhodium complex with a large-bite-angle bisphosphine ligand (e.g., SKP), a variety of 2-substituted dehydromorpholines can be converted to their chiral morpholine (B109124) products in quantitative yields and with up to 99% enantiomeric excess (e.e.).[9][11] The resulting chiral intermediates are valuable building blocks for the synthesis of more complex bioactive compounds.[9]
Logical Relationship: Asymmetric Hydrogenation
References
- 1. benchchem.com [benchchem.com]
- 2. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis of Sildenafil Citrate [ch.ic.ac.uk]
- 5. atlantis-press.com [atlantis-press.com]
- 6. researchgate.net [researchgate.net]
- 7. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, a class of compounds with significant potential in drug discovery, particularly as non-opiate analgesics and anti-inflammatory agents.[1][2][3]
Introduction
N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones are fused bicyclic heterocycles that serve as a versatile scaffold in medicinal chemistry.[4] Derivatives of this core structure have demonstrated potent biological activities, including non-opiate antinociceptive (pain relief) and anti-inflammatory effects.[1][3] The substitution at the N-1 position of the oxazolone (B7731731) ring is a key determinant of their pharmacological profile, allowing for the modulation of properties such as potency, selectivity, and pharmacokinetics.
This guide outlines two primary synthetic strategies for the preparation of these compounds:
-
Method A: Synthesis of the oxazolo[5,4-b]pyridin-2(1H)-one core via cyclization of a 3-aminopyridin-2(1H)-one precursor.
-
Method B: N-alkylation of the pre-formed oxazolo[5,4-b]pyridin-2(1H)-one scaffold to introduce various side chains.
Synthetic Protocols
Method A: Synthesis of the Oxazolo[5,4-b]pyridin-2(1H)-one Core
This method involves the construction of the heterocyclic core from a substituted aminopyridine. A common approach is the acylation of a 3-aminopyridin-2(1H)-one followed by intramolecular cyclization.
Experimental Workflow for Method A
References
- 1. N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel nonopioid non-antiinflammatory analgesics: 3-(aminoalkyl)- and 3-[(4-aryl-1-piperazinyl)alkyl]oxazolo[4,5-b]pyridin-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-(Substituted phenyl)oxazolo[4,5-b]pyridines and 2-(substituted phenyl)oxazolo[5,4-b]pyridines as nonacidic antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxazolo[5,4-b]pyridin-2(1H)-one|CAS 118767-92-3 [benchchem.com]
Application Notes and Protocols: The Role of Glyphosate in Herbicide Production and Action
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the industrial synthesis of glyphosate (B1671968), its mechanism of action as a potent herbicide, and experimental protocols for its synthesis and enzymatic analysis.
Introduction to Glyphosate
Glyphosate, N-(phosphonomethyl)glycine, is a broad-spectrum systemic herbicide and crop desiccant. It is the active ingredient in numerous herbicide formulations, most famously Roundup®. Its widespread use is attributed to its high efficacy against a wide range of weeds, low cost, and the development of glyphosate-tolerant genetically modified crops.[1][2] Glyphosate's herbicidal activity stems from its specific inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase in the shikimate pathway.[1][3] This pathway is essential for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms but is absent in animals, which is a primary reason for its low direct toxicity to mammals.[3][4]
Chemical Synthesis of Glyphosate
The industrial production of glyphosate is primarily achieved through two main synthetic routes. Both methods are robust and provide high yields of the final product.
2.1. Iminodiacetic Acid (IDA) Process
The IDA process involves the reaction of iminodiacetic acid with phosphorous acid and formaldehyde. This method is one of the original and most common routes for glyphosate synthesis.
2.2. Glycine (B1666218) Process
An alternative and widely used method starts with glycine.[5] This process involves the reaction of glycine, paraformaldehyde, and dimethyl phosphite (B83602).[6] This route is often favored due to the availability and lower cost of the starting materials. A key step in this process is the phosphomethylation of glycine.[7]
A comparison of the two primary synthesis routes is summarized below.
| Feature | Iminodiacetic Acid (IDA) Process | Glycine Process |
| Primary Reactants | Iminodiacetic acid, phosphorous acid, formaldehyde | Glycine, paraformaldehyde, dimethyl phosphite[6] |
| Key Intermediate | N-(phosphonomethyl)iminodiacetic acid (PMIDA) | N,N-bis(phosphonomethyl)glycine intermediate |
| General Yield | High | High |
| Advantages | Well-established, high purity product | Utilizes readily available and cheaper raw materials |
| Disadvantages | Can involve more complex intermediates | May require more stringent reaction control |
Mechanism of Action: Inhibition of the Shikimate Pathway
Glyphosate exerts its herbicidal effect by targeting and inhibiting the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[8] This enzyme catalyzes a key step in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms.[3]
3.1. The Shikimate Pathway
The shikimate pathway is a seven-step metabolic route that converts shikimate-3-phosphate (B1206780) (S3P) and phosphoenolpyruvate (B93156) (PEP) into chorismate, a precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[1][9] These amino acids are vital for protein synthesis and the production of secondary metabolites.[1]
3.2. EPSP Synthase Inhibition
Glyphosate acts as a competitive inhibitor of EPSP synthase with respect to the substrate phosphoenolpyruvate (PEP).[10][11] The binding of glyphosate to the enzyme-S3P complex is reversible but extremely potent, effectively blocking the binding of PEP and halting the pathway.[10][12] This leads to the accumulation of shikimate and the depletion of aromatic amino acids, ultimately causing plant death.[9]
Diagram: The Shikimate Pathway and Glyphosate's Point of Inhibition
Caption: Glyphosate inhibits the EPSP synthase enzyme in the shikimate pathway.
Experimental Protocols
4.1. Protocol 1: Laboratory Synthesis of Glyphosate (Glycine Route)
This protocol describes a microscale synthesis of glyphosate via the phosphomethylation of glycine.[7]
Materials:
-
Glycine (¹⁵N-labeled or unlabeled)
-
Paraformaldehyde
-
Dimethyl phosphite
-
30% Sodium hydroxide (B78521) solution
-
Concentrated hydrochloric acid
-
Reaction flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
pH meter
Procedure:
-
In a reaction flask, dissolve paraformaldehyde in methanol in the presence of triethylamine as a catalyst. This step facilitates the depolymerization of paraformaldehyde.
-
Add glycine to the solution and stir until it is fully dissolved.
-
Slowly add dimethyl phosphite to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours to allow for the condensation reaction to complete, forming an ester intermediate.
-
After the reaction, recover the triethylamine and methanol by fractional distillation at approximately 70°C.
-
Saponify the resulting ester by adding a 30% sodium hydroxide solution and refluxing at 105°C for 2 hours.
-
Cool the alkaline solution and acidify to a pH of 1.5 using concentrated hydrochloric acid.
-
Cool the solution to induce the precipitation of glyphosate crystals.
-
Collect the glyphosate crystals by filtration, wash with cold water, and dry.
Diagram: Experimental Workflow for Glyphosate Synthesis
Caption: Workflow for the laboratory synthesis of glyphosate via the glycine route.
4.2. Protocol 2: EPSP Synthase Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of glyphosate on EPSP synthase activity by measuring the amount of inorganic phosphate (B84403) released.[13]
Materials:
-
Purified EPSP synthase
-
Shikimate-3-phosphate (S3P)
-
Phosphoenolpyruvate (PEP)
-
Glyphosate solutions of varying concentrations
-
Assay buffer (e.g., 100 mM MOPS, 1 mM MgCl₂, 10% glycerol, 2 mM sodium molybdate, 200 mM NaF)[13]
-
Phosphate assay kit (e.g., EnzChek® Phosphate Assay Kit)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of glyphosate dilutions in the assay buffer.
-
In a 96-well plate, add the assay buffer, S3P, and the glyphosate dilutions to the respective wells.
-
Add the purified EPSP synthase to each well to initiate the pre-incubation.
-
Initiate the enzymatic reaction by adding PEP to each well.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific time.
-
Stop the reaction and measure the amount of inorganic phosphate produced using a phosphate assay kit according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the enzyme activity and the percentage of inhibition for each glyphosate concentration.
-
Determine the IC₅₀ value (the concentration of glyphosate that inhibits 50% of the enzyme activity).
Quantitative Data
5.1. Kinetic Parameters of EPSP Synthase Inhibition by Glyphosate
The inhibitory effect of glyphosate on EPSP synthase has been extensively studied. The following table summarizes key kinetic parameters.
| Parameter | Value | Enzyme Source | Conditions |
| Kᵢ (for PEP) | 1.1 µM | Neurospora crassa | Competitive inhibition with respect to PEP[10][12] |
| Inhibition type vs. S3P | Uncompetitive | Neurospora crassa | Glyphosate binds to the enzyme-S3P complex[10][12] |
| IC₅₀ | 81 ± 75 µM | Apera spica-venti | In vitro enzyme assay[13] |
| IC₅₀ | 264 ± 190 µM | Vulpia myuros | In vitro enzyme assay, showing natural tolerance[13] |
5.2. Glyphosate Application Rates and Yield Impact
The application rate of glyphosate is critical for effective weed control and minimizing crop impact.
| Parameter | Rate | Target Weed Size | Crop |
| Standard Rate | 0.75 lb a.e./acre | < 6 inches | Corn/Soybean[2] |
| Increased Rate | 1.13 lb a.e./acre | 6 - 12 inches | Corn/Soybean[2] |
| Maximum Rate | 1.50 lb a.e./acre | > 12 inches | Corn/Soybean[2] |
| Yield Impact | Up to 12% reduction | Application at soft dough stage | Malting Barley[14] |
| Yield Impact | No significant reduction | Application within label specifications | Glyphosate-Resistant Maize[15] |
a.e. = acid equivalent
Conclusion
Glyphosate remains a cornerstone of modern weed management due to its effective and specific mechanism of action. Understanding its synthesis, its interaction with the shikimate pathway, and the protocols for its analysis are crucial for researchers in agrochemistry, plant science, and drug development. The provided notes and protocols offer a foundational resource for further investigation and application in these fields.
References
- 1. Understanding Glyphosate and Other Pesticides (FS-1193) | University of Maryland Extension [extension.umd.edu]
- 2. Glyphosate Use for Optimum Field Performance | Pioneer Seeds [pioneer.com]
- 3. Glyphosate, the Shikimate Pathway and Parkinsons [kerstenuk.com]
- 4. pnas.org [pnas.org]
- 5. Glyphosate - Wikipedia [en.wikipedia.org]
- 6. CN102040623A - Method for synthesizing and preparing glyphosate with glycine method - Google Patents [patents.google.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. The Site of the Inhibition of the Shikimate Pathway by Glyphosate: I. INHIBITION BY GLYPHOSATE OF PHENYLPROPANOID SYNTHESIS IN BUCKWHEAT (FAGOPYRUM ESCULENTUM MOENCH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. 16.7 Herbicides that Inhibit EPSP Synthase – Principles of Weed Control [ohiostate.pressbooks.pub]
- 12. Kinetics of 5-enolpyruvylshikimate-3-phosphate synthase inhibition by glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Increased Activity of 5-Enolpyruvylshikimate-3-phosphate Synthase (EPSPS) Enzyme Describe the Natural Tolerance of Vulpia myuros to Glyphosate in Comparison with Apera spica-venti | MDPI [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are a cornerstone of organic chemistry, fundamental to the synthesis of a vast array of organic molecules, including active pharmaceutical ingredients.[1][2] These reactions involve the displacement of a leaving group by a nucleophile, an electron-rich species.[2][3] The two primary mechanisms for these reactions are the S(_N)1 (substitution nucleophilic unimolecular) and S(_N)2 (substitution nucleophilic bimolecular) pathways.[4][5] Understanding the principles of these reactions and their practical application is crucial for the efficient design and execution of synthetic routes in drug development and other chemical sciences.
This document provides detailed application notes and experimental protocols for conducting S(_N)1 and S(_N)2 reactions, tailored for researchers and professionals in the field. It includes a comparative overview of the two mechanisms, detailed experimental procedures, and methods for product analysis.
Comparison of S(_N)1 and S(_N)2 Reactions
The choice between an S(_N)1 and S(_N)2 pathway is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group's ability, and the solvent.[1][5][6] A summary of the key differences is presented below.
| Feature | S(_N)1 Reaction | S(_N)2 Reaction |
| Rate Law | Rate = k[Substrate] (First-order)[7][8] | Rate = k[Substrate][Nucleophile] (Second-order)[7][8] |
| Mechanism | Two-step process with a carbocation intermediate[4][6] | Single, concerted step with a transition state[5][8] |
| Stereochemistry | Racemization (mixture of inversion and retention)[6][8] | Complete inversion of configuration[6][8] |
| Substrate | Favored by tertiary > secondary substrates[1][7] | Favored by methyl > primary > secondary substrates[1][7] |
| Nucleophile | Weak nucleophiles are effective[1] | Strong nucleophiles are required[1][5] |
| Solvent | Favored by polar protic solvents (e.g., water, alcohols)[1][6] | Favored by polar aprotic solvents (e.g., acetone, DMSO)[1][6] |
| Leaving Group | Good leaving group is crucial for carbocation formation | Good leaving group is important for the concerted step |
S(_N)2 Reaction Protocol: Synthesis of 1-Iodobutane (B1219991) from 1-Bromobutane (B133212)
This protocol details the synthesis of 1-iodobutane from 1-bromobutane via an S(_N)2 reaction, commonly known as the Finkelstein reaction.[9] The reaction's equilibrium is driven towards the product by the precipitation of sodium bromide in acetone.[9]
Quantitative Data
| Parameter | Value |
| Reactants | |
| 1-Bromobutane | 13.7 g (0.1 mol) |
| Sodium Iodide | 15.0 g (0.1 mol)[9] |
| Acetone | 80 mL[9] |
| Reaction Conditions | |
| Temperature | Reflux (approx. 56°C) |
| Reaction Time | 20 minutes[9] |
| Work-up & Purification | |
| Diethyl Ether | 25 mL[9] |
| Saturated Sodium Bisulfite | 10 mL[9] |
| Anhydrous Magnesium Sulfate | As needed |
| Expected Product | |
| Product | 1-Iodobutane |
| Boiling Point | 130-131 °C |
| Expected Yield | ~85-95% |
Experimental Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 15.0 g of sodium iodide in 80 mL of acetone.[9]
-
Addition of Substrate: To the stirring solution, add 13.7 g (10.8 mL) of 1-bromobutane.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a water bath for 20 minutes. A precipitate of sodium bromide will form.[9]
-
Cooling: After the reflux period, remove the flask from the heat and allow it to cool to room temperature.[9]
-
Work-up:
-
Filter the reaction mixture to remove the precipitated sodium bromide.
-
Transfer the filtrate to a separatory funnel.
-
Add 50 mL of water to the separatory funnel.
-
Extract the aqueous layer with 25 mL of diethyl ether.[9]
-
Combine the organic layers and wash with 10 mL of saturated aqueous sodium bisulfite to remove any dissolved iodine.[9]
-
Wash the organic layer with 20 mL of brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the diethyl ether using a rotary evaporator.[9]
-
Purification: Purify the crude 1-iodobutane by simple distillation, collecting the fraction boiling between 130-131 °C.[9]
Experimental Workflow: S(_N)2 Synthesis of 1-Iodobutane```dot
// Nodes A [label="1. Reaction Setup\nDissolve NaI in Acetone", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Add Substrate\n1-Bromobutane", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="3. Reflux\n(20 min)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Work-up\n(Filtration, Extraction, Washes)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Drying & Solvent Removal\n(MgSO4, Rotovap)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Purification\n(Distillation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Product\n1-Iodobutane", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges A -> B [label=" "]; B -> C [label=" "]; C -> D [label=" "]; D -> E [label=" "]; E -> F [label=" "]; F -> G [label=" "]; }
Caption: Workflow for monitoring the S(_N)1 solvolysis of tert-butyl chloride.
Mechanistic Pathways
The following diagram illustrates the fundamental differences in the mechanistic pathways of S(_N)1 and S(_N)2 reactions.
Caption: Comparison of S(_N)1 and S(_N)2 reaction mechanisms.
Product Characterization
Following the synthesis and purification of the products from nucleophilic substitution reactions, it is essential to confirm their identity and purity. Standard analytical techniques for this purpose include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the structure of the product and confirming the success of the substitution.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of specific functional groups in the product and the disappearance of functional groups from the starting material.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the progress of a reaction and assessing the purity of the final product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for volatile compounds, providing information on both the purity of the sample and the molecular weight of the product.
-
Melting Point Analysis: For solid products, a sharp melting point close to the literature value is a good indicator of purity.
By following these detailed protocols and employing the appropriate analytical techniques, researchers can confidently synthesize and characterize a wide range of compounds through nucleophilic substitution reactions, facilitating advancements in drug discovery and development.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. youtube.com [youtube.com]
- 4. books.rsc.org [books.rsc.org]
- 5. transformationtutoring.com [transformationtutoring.com]
- 6. SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects [eureka.patsnap.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 9. chemistry-online.com [chemistry-online.com]
Application Notes & Protocols: Laboratory Handling and Storage Procedures
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes and protocols provide detailed guidelines for the safe and effective handling and storage of laboratory chemicals, reagents, and biological samples. Adherence to these procedures is critical for ensuring personnel safety, maintaining sample integrity, and generating reliable experimental data.
General Laboratory Safety and Handling Principles
Proper handling of all laboratory materials is the foundation of a safe and efficient research environment. All personnel should be familiar with the following fundamental principles:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including lab coats, safety goggles, and gloves, when handling chemicals and biological samples.[1][2][3] For hazardous substances, additional protection such as face shields and respirators may be necessary.[1]
-
Labeling: All containers must be clearly and accurately labeled with the contents, concentration, hazard information, date received, and date opened.[4][5][6][7][8][9] For time-sensitive materials like peroxide-forming chemicals, the opening date is crucial for tracking and disposal.[10][11]
-
Inventory Management: Maintain a regularly updated inventory of all stored materials.[5] Minimize the quantities of hazardous materials stored in the laboratory to what is reasonably needed for ongoing work.[4][10]
-
Work Area and Housekeeping: Keep work areas, especially fume hoods and benchtops, clean and uncluttered.[4][7] Store chemicals in their designated storage locations and not on benchtops or in fume hoods when not in use.[1][6][7]
-
Transportation: Use appropriate secondary containment, such as bottle carriers or carts, when transporting chemicals, especially liquids and corrosives.[10] For biological samples, use insulated containers to maintain the correct temperature during transit.[12]
-
Waste Disposal: Segregate and dispose of all laboratory waste according to institutional and regulatory guidelines.[13][14][15][16] Never mix hazardous and non-hazardous waste streams.[16]
Chemical Handling and Storage
The safe management of chemicals is paramount to preventing accidents and ensuring a safe laboratory environment.
Principles of Chemical Storage
-
Segregation of Incompatibles: The most critical rule of chemical storage is to segregate incompatible chemicals to prevent dangerous reactions.[1][4][5][7][11][17] Store chemicals according to their hazard class, not alphabetically.[5][17]
-
Storage Location: Store hazardous chemicals in a designated, well-ventilated area away from heat sources and direct sunlight.[1][5][6][7][18] Large, heavy containers and liquids should be stored at or below shoulder height.[6][7] Never store chemicals on the floor, under sinks, or in egress pathways.[4][6][17]
-
Containers: Ensure all chemical containers are in good condition, tightly sealed, and made of a material compatible with the chemical.[5][7][19] Use secondary containment for liquids to contain potential spills.[5][6][17][18]
Storage of Common Chemical Hazard Classes
| Hazard Class | Storage Guidelines | Incompatible Materials |
| Flammable Liquids | Store in approved flammable storage cabinets.[6][11] Keep away from ignition sources and oxidizers.[11] Use only explosion-proof or spark-free refrigerators for storing flammable liquids.[6][7] | Oxidizers, Corrosives |
| Corrosives (Acids & Bases) | Store in a dedicated corrosives cabinet.[11] Use secondary containment trays.[10][11] Segregate acids from bases.[4][10][11] | Acids with Bases, Flammable liquids, Active metals (for acids) |
| Oxidizers | Store separately from flammable, combustible, and organic materials.[4][11] Store in a cool, dry place.[11] | Flammable liquids, Reducing agents, Organic materials |
| Peroxide-Forming Chemicals | Date containers upon receipt and opening.[10][11] Store in airtight containers in a dark, cool, dry area.[10][18] Dispose of before the expiration date or within 12 months of opening.[10][11] | Store away from heat, light, and ignition sources. |
| Water-Reactive Chemicals | Store in a cool, dry place, away from any potential water sources.[11] | Water, aqueous solutions |
| Health Hazards (Toxins, Carcinogens) | Store in a designated, clearly labeled area.[11] Volatile toxics should be stored in a ventilated cabinet.[6][7] | Store separately from other chemicals. |
Protocol for Handling a Chemical Spill
-
Alert Personnel: Immediately alert others in the vicinity of the spill.
-
Assess the Hazard: Identify the spilled chemical and consult the Safety Data Sheet (SDS) for specific handling and cleanup procedures.
-
Evacuate (if necessary): For large or highly hazardous spills, evacuate the area and contact the appropriate emergency response team.
-
Contain the Spill: Use appropriate spill control materials (e.g., absorbent pads, neutralizers) to contain the spill. Do not use bases to neutralize acid spills or vice versa.[10]
-
Clean Up: Wearing appropriate PPE, clean up the spill according to the SDS.
-
Dispose of Waste: Dispose of all contaminated materials as hazardous waste.
-
Decontaminate: Decontaminate the area and any equipment used for cleanup.
Biological Sample Handling and Storage
Maintaining the integrity of biological samples is essential for the validity of experimental results.
Principles of Biological Sample Storage
-
Temperature Control: The most critical factor in preserving biological samples is maintaining the correct storage temperature.[8] Use specialized refrigerators, freezers, and cryogenic storage systems with regular temperature monitoring and alarms.[8][9]
-
Labeling and Documentation: Each sample must be accurately and durably labeled with a unique identifier, sample type, collection date, and patient/source information.[8][9][12] Maintain a detailed inventory, often using a Laboratory Information Management System (LIMS).[20]
-
Aseptic Technique: Handle all biological samples using strict aseptic techniques to prevent microbial contamination and cross-contamination between samples.[21][22][23][24]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade samples, particularly proteins and nucleic acids.[20][25][26] Aliquot samples into single-use volumes before freezing.[26][27]
Storage Conditions for Common Biological Samples
| Sample Type | Short-Term Storage | Long-Term Storage | Key Considerations |
| DNA/RNA | 2-8°C (Refrigeration) or -20°C (Freezer)[25][28] | -80°C (Ultra-low Freezer) or -196°C (Liquid Nitrogen)[21][25] | Use nuclease-free tubes and reagents. Avoid repeated freeze-thaw cycles. |
| Proteins/Enzymes | 4°C (Refrigeration) for frequent use.[26] | -20°C or -80°C, often with cryoprotectants like glycerol.[26][27][29] | Aliquot to avoid repeated freeze-thaw cycles.[27] Some enzymes require specific storage conditions to maintain activity.[3][30] |
| Cell Cultures | Not recommended for long-term storage in active culture. | -196°C (Liquid Nitrogen) in a cryopreservation medium containing a cryoprotectant like DMSO.[23][24][31][32] | Use a controlled cooling rate of -1°C per minute.[23][24][31][32] Thaw cells rapidly in a 37°C water bath.[23][31] |
| Tissues | 2-8°C (Refrigeration) for fresh samples.[25] | -80°C (Ultra-low Freezer) or -196°C (Liquid Nitrogen).[21][25][33] Formalin-fixed, paraffin-embedded (FFPE) blocks can be stored at room temperature.[20][25] | The storage method depends on the intended downstream application. |
| Blood (Whole, Plasma, Serum) | 2-8°C (Refrigeration) for whole blood.[21] | -80°C (Ultra-low Freezer) or -196°C (Liquid Nitrogen) for plasma and serum.[21] | Process samples as soon as possible after collection. |
Protocol for Cryopreservation of Adherent Mammalian Cells
-
Cell Preparation: Harvest cells during the logarithmic growth phase, typically at 80-90% confluency.[31]
-
Cell Counting: Perform a viable cell count using a method such as trypan blue exclusion.
-
Centrifugation: Pellet the cells by centrifuging at a low speed (e.g., 100-200 x g) for 5-10 minutes.
-
Resuspension: Gently resuspend the cell pellet in cold cryopreservation medium (e.g., complete growth medium with 5-10% DMSO) to a final concentration of 1-5 x 10^6 viable cells/mL.
-
Aliquoting: Dispense the cell suspension into sterile, labeled cryogenic vials.
-
Controlled Freezing: Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C overnight. This achieves a cooling rate of approximately -1°C per minute.[24][31][32]
-
Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[31][32]
Protocol for Thawing Cryopreserved Cells
-
Preparation: Prepare a culture flask with the appropriate pre-warmed growth medium.
-
Rapid Thawing: Retrieve a vial from liquid nitrogen storage and immediately place it in a 37°C water bath.[23][31] Agitate the vial gently until only a small ice crystal remains.
-
Decontamination: Wipe the outside of the vial with 70% ethanol (B145695) before opening in a laminar flow hood.[31]
-
Cell Transfer: Gently transfer the contents of the vial to a centrifuge tube containing pre-warmed growth medium.
-
Centrifugation: Centrifuge at a low speed to pellet the cells and remove the cryopreservation medium.
-
Resuspension and Plating: Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to the prepared culture flask.
-
Incubation: Place the flask in a humidified incubator at the appropriate temperature and CO2 concentration.
Visualizations
Experimental Workflow: General Chemical Handling
Caption: General workflow for safe chemical handling in a laboratory setting.
Logical Relationship: Chemical Storage Segregation
Caption: Incompatibility diagram for the segregation of common chemical hazard classes.
Experimental Workflow: Cell Line Cryopreservation and Revival
Caption: Standard workflow for the cryopreservation and subsequent revival of cultured cells.
References
- 1. Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents - National Laboratory Sales [nationallaboratorysales.com]
- 2. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 3. Safety guide│TOYOBO Biochemical Department│TOYOBO [toyobo-global.com]
- 4. nottingham.ac.uk [nottingham.ac.uk]
- 5. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 6. Handling and Storing Chemicals | Lab Manager [labmanager.com]
- 7. A Guide to Handling and Storing Chemicals in a Lab 1 [mynewlab.com]
- 8. needle.tube [needle.tube]
- 9. biocompare.com [biocompare.com]
- 10. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]
- 11. safely store chemicals in laboratory? | Environmental Health & Safety [ehs.tamu.edu]
- 12. Proper Handling And Storage Of Biological Samples: Best Practices And Quality Control Measures [needle.tube]
- 13. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 14. businesswaste.co.uk [businesswaste.co.uk]
- 15. Biological Waste Guide | Environment, Health and Safety [ehs.cornell.edu]
- 16. Laboratory Waste Disposal: A Quick Overview [emsllcusa.com]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 19. How to Store Lab Reagents: Dos and Don’ts for Safe Handling [labdisposable.com]
- 20. Long-Term Biological Sample Storage: Comprehensive Best Practices Guide — Veritas Innovation [veritasinnovation.com]
- 21. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 22. coleparmer.com [coleparmer.com]
- 23. corning.com [corning.com]
- 24. stemcell.com [stemcell.com]
- 25. Biological Sample Storage Considerations | PHCbi | PHCbi [phchd.com]
- 26. genextgenomics.com [genextgenomics.com]
- 27. enzymeresearch.com [enzymeresearch.com]
- 28. LASEC | What Cold Storage is Best for Your Biological Samples? - Laboratory Insights | Read the LASEC Blog [lasec.com]
- 29. k2sci.com [k2sci.com]
- 30. quora.com [quora.com]
- 31. Cell culture protocols | Culture Collections [culturecollections.org.uk]
- 32. Basic Process in Cell Culture in General | Basic knowledge | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 33. Biological Sample Collection and Storage | Vacc-Safe [vaccsafe.com.au]
Preparation of Alkylated Compounds from 1-Bromo-3-chloro-2-methylpropane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation of a variety of alkylated compounds utilizing 1-bromo-3-chloro-2-methylpropane as a versatile building block. Due to its differential reactivity, with the carbon-bromine bond being more labile than the carbon-chlorine bond, this reagent allows for selective functionalization, making it a valuable tool in organic synthesis and drug development.[1]
Introduction
This compound is a bifunctional alkylating agent that serves as a precursor for the introduction of the 2-methyl-3-chloropropyl moiety into a wide range of molecules. This structural motif is of interest in medicinal chemistry for its potential to modulate the pharmacokinetic and pharmacodynamic properties of bioactive compounds. The protocols outlined below describe common alkylation reactions, including N-alkylation, S-alkylation, O-alkylation, and C-alkylation, providing a foundation for the synthesis of novel chemical entities.
Reaction Selectivity
The key to the synthetic utility of this compound lies in the greater reactivity of the primary alkyl bromide compared to the primary alkyl chloride in nucleophilic substitution reactions. This allows for the selective displacement of the bromide ion, leaving the chloride intact for subsequent transformations.
N-Alkylation: Synthesis of Amines
The introduction of the 2-methyl-3-chloropropyl group onto a nitrogen atom can be achieved through various methods, including direct alkylation of amines and the Gabriel synthesis for the preparation of primary amines.
Protocol 1: Direct Alkylation of a Secondary Amine
This protocol describes the alkylation of a secondary amine, such as piperidine (B6355638), with this compound. The reaction proceeds via an SN2 mechanism.
Experimental Protocol:
-
To a solution of piperidine (1.1 equivalents) in a suitable solvent such as acetonitrile (B52724) or DMF, add a base like potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) dropwise to the suspension.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the N-(3-chloro-2-methylpropyl)piperidine.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | K₂CO₃ | Acetonitrile | 80 | 12 | 83 |
Note: The yield is based on a similar reaction reported in the literature.
Protocol 2: Gabriel Synthesis of 1-Amino-3-chloro-2-methylpropane
The Gabriel synthesis provides a classic method for the preparation of primary amines, avoiding the over-alkylation issues often encountered with direct alkylation of ammonia.[2][3][4][5][6]
Experimental Protocol:
-
To a solution of potassium phthalimide (B116566) (1.0 equivalent) in anhydrous DMF, add this compound (1.05 equivalents).[2]
-
Heat the mixture to 90-100 °C and stir for 4-6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain N-(3-chloro-2-methylpropyl)phthalimide.
-
To a solution of the N-alkylated phthalimide in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (1.2 equivalents).
-
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide (B32825) will form.
-
Cool the reaction mixture, filter off the precipitate, and concentrate the filtrate.
-
Dissolve the residue in dilute hydrochloric acid and wash with ether to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide (B78521) solution and extract the product with ether.
-
Dry the combined organic extracts and carefully remove the solvent to yield 1-amino-3-chloro-2-methylpropane.
| Alkylating Agent | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Potassium Phthalimide | DMF | 95 | 5 | ~75-85 |
Note: Yield is an estimate based on typical Gabriel synthesis protocols.
S-Alkylation: Synthesis of Thioethers
The soft nature of sulfur nucleophiles makes them excellent partners for SN2 reactions with alkyl halides. This protocol details the synthesis of an aryl thioether.
Protocol 3: Reaction with Sodium Thiophenoxide
This procedure outlines the selective reaction at the C-Br bond with a soft nucleophile, sodium thiophenoxide.
Experimental Protocol:
-
In a round-bottom flask, dissolve thiophenol (1.0 equivalent) in a suitable solvent like ethanol or THF.
-
Add sodium hydroxide (1.0 equivalent) or sodium ethoxide to generate the sodium thiophenoxide in situ.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield S-(3-chloro-2-methylpropyl)thiobenzene.
| Thiol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaOH | Ethanol | RT | 18 | 89.5 |
Note: The yield is based on a similar reaction with 1-bromo-3-chloropropane.[7]
O-Alkylation: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable method for preparing ethers via the reaction of an alkoxide with a primary alkyl halide.
Protocol 4: Synthesis of an Aryl Ether
This protocol describes the synthesis of an ether from a phenol (B47542) and this compound.
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere, dissolve the desired phenol (1.0 equivalent) in anhydrous DMF.
-
Add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add this compound (1.05 equivalents) dropwise.
-
Heat the reaction to 70-90 °C and monitor by TLC.
-
After the reaction is complete, cool to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | NaH | DMF | 80 | 6 | ~80-90 |
Note: Yield is an estimate based on typical Williamson ether synthesis conditions.
C-Alkylation: Malonic Ester Synthesis
For the formation of new carbon-carbon bonds, active methylene (B1212753) compounds like diethyl malonate can be effectively alkylated.[8][9][10][11]
Protocol 5: Alkylation of Diethyl Malonate
This protocol details the mono-alkylation of diethyl malonate, which can be further elaborated to synthesize substituted carboxylic acids.[8][9][10][11]
Experimental Protocol:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 equivalent) to anhydrous ethanol under an inert atmosphere.[8]
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 equivalent) dropwise at room temperature.
-
After stirring for 30 minutes, add this compound (1.0 equivalent) dropwise.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.
-
Cool the reaction mixture and neutralize with a dilute acid.
-
Remove the ethanol under reduced pressure.
-
Extract the product into diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting diethyl (3-chloro-2-methylpropyl)malonate by vacuum distillation or column chromatography.
| Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 6 | ~70-80 |
Note: Yield is an estimate based on typical malonic ester alkylations.
Azide (B81097) Synthesis
The displacement of the bromide with an azide group provides a versatile intermediate for the introduction of a nitrogen-containing functionality, for example, through reduction to an amine or via click chemistry.
Protocol 6: Synthesis of 1-Azido-3-chloro-2-methylpropane
This protocol is adapted from the synthesis of similar azido (B1232118) compounds.[12][13]
Experimental Protocol:
-
Dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.[13]
-
Add sodium azide (1.1-1.5 equivalents) to the solution.[12][13]
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate carefully under reduced pressure (caution: low molecular weight azides can be explosive).
-
The crude 1-azido-3-chloro-2-methylpropane can often be used in the next step without further purification.
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Azide | DMF | 70 | 18 | ~90 |
Note: Yield is an estimate based on analogous reactions.[12][13]
Friedel-Crafts Alkylation
While primary alkyl halides can be prone to rearrangement under Friedel-Crafts conditions, the use of milder Lewis acids or specific reaction conditions can lead to the desired alkylated arene products.
Protocol 7: Alkylation of Benzene (B151609)
This protocol provides a general procedure for the Friedel-Crafts alkylation of benzene.
Experimental Protocol:
-
To a flask containing anhydrous benzene (large excess, acting as both reactant and solvent) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (0.3 equivalents) in portions.
-
Slowly add this compound (1.0 equivalent) to the stirred mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitor by GC or TLC).
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous calcium chloride and remove the excess benzene by distillation.
-
The resulting crude product can be purified by vacuum distillation or column chromatography.
| Arene | Catalyst | Temperature (°C) | Time (h) | Product(s) |
| Benzene | AlCl₃ | 0 to RT | 4 | Mixture of rearranged and non-rearranged products |
Note: Friedel-Crafts reactions with primary halides can lead to carbocation rearrangements. The expected major product might be the rearranged tert-butylphenylmethane derivatives.
Grignard Reagent Formation
The selective formation of a Grignard reagent from this compound is challenging due to the presence of two different halogens. The greater reactivity of the carbon-bromine bond suggests that the Grignard reagent will preferentially form at this position.[14]
Protocol 8: Chemoselective Grignard Reagent Formation and Reaction
This protocol describes the in-situ formation of the Grignard reagent and its subsequent reaction with an electrophile.[14]
Experimental Protocol:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of this compound (1.0 equivalent) in anhydrous THF via the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the alkyl halide dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Cool the Grignard reagent solution to 0 °C.
-
Slowly add a solution of the electrophile (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
| Electrophile | Solvent | Temperature (°C) | Time (h) | Expected Product |
| Benzaldehyde | THF | 0 to RT | 2 | 1-(3-chloro-2-methylpropyl)-1-phenylmethanol |
Note: The success of this reaction is highly dependent on the careful control of reaction conditions to favor the formation of the Grignard reagent at the C-Br bond.
Visualizations
Caption: Reaction pathways for the alkylation of various nucleophiles with this compound.
Caption: General experimental workflow for the preparation of alkylated compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch22: Gabriel synthesis of RNH2 [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Draw the products of the following reactions: e. diethyl malonate... | Study Prep in Pearson+ [pearson.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. rsc.org [rsc.org]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. experts.umn.edu [experts.umn.edu]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Bromo-3-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Bromo-3-chloro-2-methylpropane.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: The two main synthetic strategies for obtaining this compound are:
-
Halogen Exchange (Finkelstein Reaction): This method involves the reaction of a dihalo-precursor, such as 1,3-dichloro-2-methylpropane (B1596176), with a bromide salt like sodium bromide.[1]
-
Anti-Markovnikov Hydrobromination: This approach utilizes the free-radical addition of hydrogen bromide (HBr) to 3-chloro-2-methyl-1-propene. This reaction is initiated by peroxides or UV light.[2][3][4][5]
Q2: Which synthetic route generally provides a higher yield?
A2: While yields are highly dependent on specific reaction conditions and purification, anti-Markovnikov hydrobromination of 3-chloro-2-methyl-1-propene can achieve high conversion rates, often exceeding 95%, with careful control of the reaction parameters.[1] The Finkelstein reaction is also a viable method, but the yield can be influenced by equilibrium dynamics.
Q3: What are the common side reactions to be aware of during the synthesis?
A3: Common side reactions include:
-
In Finkelstein Reactions: The reaction is an equilibrium process, so incomplete conversion can be an issue. Driving the reaction to completion is key.[6]
-
In Anti-Markovnikov Hydrobromination: The formation of the Markovnikov addition product (2-bromo-1-chloro-2-methylpropane) is a potential side reaction. Additionally, polymerization of the alkene starting material can occur. The presence of peroxides is crucial to favor the anti-Markovnikov product.[2][3][4][5]
Q4: How can I monitor the progress of the reaction?
A4: Gas chromatography-mass spectrometry (GC-MS) is an effective technique to monitor the consumption of starting materials and the formation of the desired product and any side products. This allows for real-time assessment of the reaction's progress and can help in determining the optimal reaction time.
Troubleshooting Guides
Issue 1: Low Yield in Finkelstein Reaction
| Possible Cause | Troubleshooting Step |
| Equilibrium not shifted towards product | Use a large excess of the bromide salt (e.g., NaBr) to drive the equilibrium forward. Ensure the solvent (typically acetone) is anhydrous, as water can affect the solubility of the salts.[6] |
| Incomplete reaction | Increase the reaction time and ensure the reflux temperature is maintained. Monitor the reaction by GC-MS until the starting material is consumed. |
| Steric hindrance | While less of a concern for this primary halide, ensure efficient stirring to maximize contact between reactants. |
Issue 2: Formation of Significant Amounts of the Markovnikov Product in Hydrobromination
| Possible Cause | Troubleshooting Step |
| Insufficient radical initiator | Ensure an adequate amount of a suitable radical initiator (e.g., benzoyl peroxide, AIBN) is used. The initiator should be fresh and properly stored. |
| Presence of radical inhibitors | Ensure all glassware is clean and free of contaminants that could inhibit the radical chain reaction. Use freshly distilled alkene if necessary. |
| Reaction conditions favoring ionic mechanism | Avoid acidic conditions that could promote the ionic addition of HBr. The presence of light or a peroxide initiator is essential for the radical pathway.[2][5] |
Issue 3: Polymerization of the Alkene Starting Material
| Possible Cause | Troubleshooting Step |
| High reaction temperature | Conduct the reaction at the lowest effective temperature to minimize polymerization. |
| High concentration of alkene | Add the alkene slowly to the reaction mixture to maintain a low instantaneous concentration. |
Data Presentation
Table 1: Comparison of Typical Yields for the Synthesis of this compound
| Synthetic Method | Starting Material | Key Reagents | Typical Yield (%) | Reference |
| Halogen Exchange (Finkelstein) | 1,3-dichloro-2-methylpropane | Sodium Bromide, Acetone (B3395972) | 70-85 | General expectation for Finkelstein reactions |
| Anti-Markovnikov Hydrobromination | 3-chloro-2-methyl-1-propene | HBr, Benzoyl Peroxide | 80-95 | [7] |
Note: Yields are approximate and can vary significantly based on experimental conditions and purification techniques.
Experimental Protocols
Protocol 1: Synthesis of this compound via Anti-Markovnikov Hydrobromination
-
Materials:
-
3-chloro-2-methyl-1-propene
-
Hydrogen bromide (gas or solution in acetic acid)
-
Benzoyl peroxide (or other suitable radical initiator)
-
Anhydrous solvent (e.g., hexane)
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, condenser, gas inlet tube, magnetic stirrer
-
-
Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve 3-chloro-2-methyl-1-propene in the anhydrous solvent. b. Add a catalytic amount of benzoyl peroxide. c. Cool the mixture in an ice bath. d. Bubble hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise while stirring. e. Monitor the reaction progress using GC-MS. f. Once the reaction is complete, wash the organic layer with a 5% sodium bicarbonate solution to remove any excess acid. g. Wash with water and then brine. h. Dry the organic layer over anhydrous magnesium sulfate. i. Filter and remove the solvent under reduced pressure. j. Purify the crude product by distillation.
Protocol 2: Synthesis of this compound via Finkelstein Reaction
-
Materials:
-
1,3-dichloro-2-methylpropane
-
Sodium bromide (anhydrous)
-
Acetone (anhydrous)
-
Round-bottom flask, condenser, magnetic stirrer
-
-
Procedure: a. To a round-bottom flask, add 1,3-dichloro-2-methylpropane and a 1.5 to 2-fold molar excess of anhydrous sodium bromide. b. Add anhydrous acetone as the solvent. c. Heat the mixture to reflux with vigorous stirring. d. Reflux for 12-24 hours, monitoring the reaction by GC-MS. e. After completion, cool the reaction mixture and filter to remove the precipitated sodium chloride. f. Remove the acetone from the filtrate under reduced pressure. g. The resulting crude product can be purified by distillation.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. This compound | 6974-77-2 | Benchchem [benchchem.com]
- 2. byjus.com [byjus.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 10.8. Anti-Markovnikov additions to alkenes and alkynes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 5. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 6. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
Common side reactions with 1-Bromo-3-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-methylpropane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered in reactions involving this compound.
Issue 1: Low Yield of the Desired Substitution Product
Question: I am performing a nucleophilic substitution reaction with this compound, but the yield of my desired product is consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in nucleophilic substitution reactions with this compound are often due to competing side reactions, primarily elimination (dehydrohalogenation). Here are several factors to consider and troubleshoot:
-
Nature of the Nucleophile/Base: Strong, bulky bases favor elimination over substitution. If your nucleophile is also a strong base (e.g., tert-butoxide), it can abstract a proton from the carbon adjacent to the leaving group, leading to the formation of an alkene.
-
Recommendation: If possible, use a less basic nucleophile. If a strong base is required, consider using a less sterically hindered one and carefully control the reaction temperature.
-
-
Reaction Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[1]
-
Recommendation: Try running the reaction at a lower temperature. It may proceed slower, but the selectivity for the substitution product should increase.
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., DMSO, DMF, acetone) are generally preferred for S_N2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity. Polar protic solvents (e.g., ethanol, water) can participate in solvolysis and may favor S_N1 and E1 pathways.
-
Recommendation: If not already doing so, consider using a polar aprotic solvent to favor the S_N2 pathway, which is often more desirable for primary alkyl halides.
-
-
Steric Hindrance: The methyl group at the 2-position of this compound introduces some steric hindrance, which can slow down the rate of S_N2 reactions.
-
Recommendation: While the steric hindrance is inherent to the substrate, optimizing other reaction parameters (nucleophile, temperature, solvent) becomes even more critical.
-
Issue 2: Formation of an Unexpected Isomeric Product
Question: I am performing a Friedel-Crafts alkylation with this compound and an aromatic compound, but I am isolating a product with a different alkyl structure than expected. Why is this happening?
Answer:
This is a classic issue in Friedel-Crafts alkylation reactions involving primary alkyl halides. The formation of an unexpected isomer is due to a carbocation rearrangement .
-
Mechanism: In the presence of a Lewis acid catalyst (e.g., AlCl₃), this compound can form a primary carbocation. Primary carbocations are relatively unstable and can rearrange to a more stable tertiary carbocation via a 1,2-hydride or 1,2-alkyl shift. This rearranged carbocation then acts as the electrophile in the reaction with the aromatic ring, leading to the formation of a product with a different substitution pattern.
-
Recommendation: To minimize carbocation rearrangements in Friedel-Crafts alkylations, consider using a milder Lewis acid or running the reaction at a very low temperature. Alternatively, a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) can be used to introduce the desired alkyl group without rearrangement.
-
Issue 3: Presence of Multiple Products in the Reaction Mixture
Question: My reaction with this compound is yielding a mixture of products, making purification difficult. What are the likely side products and how can I minimize their formation?
Answer:
The formation of multiple products is a common challenge and is typically due to a combination of competing substitution and elimination reactions.
-
Common Side Products:
-
Elimination Product: The most common side product is an alkene, formed via dehydrohalogenation. With this compound, this would likely be 1-chloro-2-methylpropene (B51992) or 1-bromo-2-methylpropene.
-
Di-substituted Product: If your nucleophile can react twice, you may see products where both the bromine and chlorine atoms have been substituted.
-
Rearranged Product: As discussed in Issue 2, carbocation rearrangement can lead to isomeric substitution products.
-
-
Strategies for Minimizing Side Products:
-
Careful selection of reagents: Use a nucleophile that is a weak base to disfavor elimination.
-
Control of stoichiometry: Use a controlled amount of the nucleophile to avoid di-substitution if only mono-substitution is desired.
-
Temperature control: Lowering the reaction temperature generally increases the selectivity for substitution over elimination.
-
The following table summarizes the expected major product based on the reaction conditions:
| Reagent Type | Conditions | Expected Major Product | Common Side Product(s) |
| Strong, non-bulky nucleophile (e.g., I⁻, CN⁻) | Polar aprotic solvent, moderate temp. | S_N2 Substitution | Minor E2 Elimination |
| Strong, bulky base (e.g., t-BuOK) | High temperature | E2 Elimination | Minor S_N2 Substitution |
| Weak nucleophile/weak base (e.g., H₂O, ROH) | Polar protic solvent | Mixture of S_N1 and E1 | Rearranged products |
| Lewis Acid (e.g., AlCl₃) + Arene | Low temperature | Friedel-Crafts Alkylation | Rearranged alkylation product |
Frequently Asked Questions (FAQs)
Q1: Which halogen is more reactive in this compound?
A1: The bromine atom is significantly more reactive than the chlorine atom in nucleophilic substitution reactions. Bromide is a better leaving group than chloride because it is a larger, more polarizable ion and a weaker base. Therefore, nucleophilic attack will preferentially occur at the carbon bonded to the bromine.
Q2: Can I selectively substitute the chlorine atom in the presence of the bromine atom?
A2: Selective substitution of the chlorine atom is very challenging due to the much higher reactivity of the bromine atom. Any reaction conditions that would lead to the substitution of the chlorine would almost certainly result in the substitution of the bromine first.
Q3: What are the main safety precautions to consider when working with this compound?
A3: this compound is a hazardous chemical. It is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Q4: What is the expected major product when this compound reacts with a strong, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)?
A4: With a strong, non-nucleophilic base, the major product will be the result of an E2 elimination reaction. The most likely product is 1-chloro-2-methylpropene, formed by the removal of a proton from the carbon adjacent to the bromine-bearing carbon.
Visualizations
Reaction Pathways
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields in substitution reactions.
References
Preventing elimination side products in substitution reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent unwanted elimination side products in nucleophilic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that determine whether a reaction favors substitution or elimination?
The outcome of the competition between substitution and elimination pathways is primarily governed by four key factors:
-
Substrate Structure: The steric hindrance around the reaction center is critical.[1][2]
-
Primary (1°): Least sterically hindered, strongly favoring S(_N)2 reactions. Elimination (E2) is only significant if a very bulky base is used.[3]
-
Secondary (2°): Can undergo both substitution (S(_N)1/S(_N)2) and elimination (E1/E2), making them highly sensitive to other conditions.[3][4]
-
Tertiary (3°): Highly sterically hindered, which prevents S(_N)2 reactions. They primarily undergo E2 (with strong bases) or a mix of S(_N)1/E1 (with weak nucleophiles/bases).[1][3]
-
-
Nucleophile/Base Characteristics: The strength and size of the reagent are crucial.[5]
-
Strength: Strong bases favor E2, while strong, non-basic nucleophiles favor S(_N)2. Weak nucleophiles/bases lead to S(_N)1/E1 pathways with suitable substrates.[6][7]
-
Size (Steric Hindrance): Large, bulky bases (e.g., potassium tert-butoxide) find it difficult to access the electrophilic carbon for substitution, making them more likely to act as bases and abstract a proton, favoring E2 elimination.[8][9][10]
-
-
Reaction Temperature: Temperature has a significant thermodynamic effect.
-
Higher temperatures favor elimination. [11][12] Elimination reactions create more product molecules than substitution reactions, leading to an increase in entropy ((\Delta)S). According to the Gibbs free energy equation ((\Delta)G = (\Delta)H - T(\Delta)S), the T(\Delta)S term becomes more significant at higher temperatures, making elimination more favorable.[11]
-
-
Solvent: The choice of solvent can stabilize intermediates and influence the reactivity of the nucleophile.[13]
-
Polar Protic Solvents (e.g., water, ethanol): These solvents can hydrogen-bond with and "cage" nucleophiles, weakening their nucleophilicity and thus favoring elimination. They are effective at stabilizing the carbocation intermediates in S(_N)1 and E1 reactions.[13][14]
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents do not solvate anions as strongly, leaving the nucleophile "naked" and more reactive. This environment strongly favors S(N)2 reactions.[14][15]
-
Q2: I'm getting an alkene side product. How do I know if it's from an E1 or E2 reaction?
To distinguish between E1 and E2 pathways, consider the strength of your base/nucleophile:
-
E2 reactions require a strong base . The reaction is concerted (bimolecular), meaning the base removes a proton at the same time the leaving group departs.[6]
-
E1 reactions occur with a weak base/nucleophile and a substrate that can form a stable carbocation (tertiary or secondary).[16] The reaction is stepwise (unimolecular), with the leaving group departing first to form a carbocation, followed by proton abstraction by the weak base. E1 almost always competes with S(_N)1.[16]
Q3: Why does the Williamson ether synthesis fail with tertiary alkyl halides?
The Williamson ether synthesis is an S(_N)2 reaction that uses a strong base (the alkoxide) as the nucleophile.[17][18] When a tertiary alkyl halide is used, the extreme steric hindrance around the electrophilic carbon completely blocks the backside attack required for an S(_N)2 mechanism.[18] The strongly basic alkoxide will instead act as a base, leading to an E2 reaction and yielding only the elimination product (an alkene).[18][19]
Troubleshooting Guides
Problem: My reaction with a secondary substrate is yielding more elimination product than expected.
Secondary substrates are notorious for giving product mixtures. Use this guide to optimize for the desired substitution product.
Troubleshooting Workflow
Caption: Troubleshooting logic for reducing elimination in reactions with secondary substrates.
Factors Influencing Product Ratios
The following table summarizes how to adjust reaction conditions to favor the desired substitution mechanism.
| Factor | To Favor S(N)2 (over E2) | To Favor S(_N)1 (over E1) |
| Nucleophile/Base | Use a strong, non-bulky nucleophile that is a weak base (e.g., I⁻, Br⁻, RS⁻, CN⁻, N₃⁻).[7] | Use a weak, non-basic nucleophile (e.g., H₂O, ROH).[6][16] |
| Substrate | Methyl > 1° > 2° .[3] Avoid steric hindrance. | 3° > 2° . Requires a substrate that can form a stable carbocation. |
| Solvent | Use a polar aprotic solvent (e.g., Acetone, DMSO, DMF) to enhance nucleophilicity.[14] | Use a polar protic solvent (e.g., H₂O, EtOH, MeOH) to stabilize the carbocation intermediate.[14][15] |
| Temperature | Use low temperature (e.g., 0 °C to room temp). | Use low temperature . Heating strongly favors the competing E1 reaction.[12][16] |
Quantitative Impact of Temperature
As temperature increases, the ratio of elimination to substitution products rises significantly. This is because elimination reactions have a slightly higher activation energy but gain a greater thermodynamic advantage from the increase in entropy.[11][20][21]
| Reaction | Temperature | % Substitution (S(_N)2) | % Elimination (E2) |
| 2-Bromobutane + NaOEt in EtOH | 25 °C | 18% | 82% |
| 2-Bromobutane + NaOEt in EtOH | 80 °C | 9% | 91% |
| Data sourced from studies on the solvolysis of 2-bromobutane.[12] |
Key Experimental Protocols
Protocol 1: General Procedure to Maximize S(_N)2 Product
This protocol outlines the setup for a generic S(_N)2 reaction, designed to minimize the competing E2 pathway, particularly for primary and less hindered secondary substrates.
Objective: To favor nucleophilic substitution by carefully controlling reaction parameters.
Materials:
-
Primary or secondary alkyl halide (Substrate)
-
Strong, non-basic nucleophile (e.g., Sodium Iodide, Sodium Azide)
-
Anhydrous polar aprotic solvent (e.g., Acetone, DMF, DMSO)
-
Round-bottom flask, condenser, and magnetic stirrer
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Temperature control system (e.g., ice bath)
Methodology:
-
Preparation: Ensure all glassware is oven-dried to remove moisture, which can interfere with the reaction.
-
Solvent and Nucleophile: To a round-bottom flask under an inert atmosphere, add the anhydrous polar aprotic solvent and the nucleophile. Stir until the nucleophile is fully dissolved. Using a polar aprotic solvent is critical as it enhances the strength of the nucleophile, favoring the S(_N)2 pathway.[14]
-
Temperature Control: Cool the stirred solution to the desired temperature (typically 0 °C or room temperature) using an appropriate bath. Lower temperatures disfavor elimination.[11]
-
Substrate Addition: Slowly add the alkyl halide substrate to the solution dropwise via a syringe or dropping funnel over 15-30 minutes. A slow addition helps to control any exothermic processes and maintain a low reaction temperature.
-
Reaction Monitoring: Allow the reaction to stir at the controlled temperature. Monitor the reaction's progress using an appropriate technique (e.g., TLC, GC-MS) until the starting material is consumed.
-
Workup: Upon completion, quench the reaction (e.g., by adding water) and proceed with standard extraction and purification procedures.
Decision Pathway for Reaction Conditions
Caption: A decision-making diagram for selecting reaction conditions to favor substitution over elimination based on the substrate.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 5. organic chemistry - How to Choose if a reaction will go elimination of substitution? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. SN1 SN2 E1 E2 - How to choose the coorect mechanism [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. organicchemistrytutor.com [organicchemistrytutor.com]
- 17. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 20. organic chemistry - Why is the yield of substitution reactions decreased at higher temperatures? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 21. echemi.com [echemi.com]
Technical Support Center: Purification of 1-Bromo-3-chloro-2-methylpropane by Distillation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1-bromo-3-chloro-2-methylpropane by distillation.
Physical Properties for Distillation
A summary of the relevant physical properties of this compound and a potential key impurity is provided below. This data is crucial for designing and troubleshooting the distillation process.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) at 760 mmHg | Boiling Point (°C) at reduced pressure | Density (g/mL at 25°C) |
| This compound | C₄H₈BrCl | 171.46 | 152-159[1][2][][4] | ~120-125[1] | 1.467[1][] |
| 1,3-Dichloro-2-methylpropane (B1596176) | C₄H₈Cl₂ | 127.01 | ~136 | Not available | ~1.079 |
Experimental Protocol: Fractional Distillation of this compound
This protocol outlines the fractional distillation of this compound to separate it from lower-boiling impurities, such as the unreacted starting material 1,3-dichloro-2-methylpropane.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with a stirrer
-
Boiling chips or magnetic stir bar
-
Vacuum source and gauge (for vacuum distillation)
-
Glass wool (for packed columns)
-
Clamps and stands
Procedure:
-
Pre-treatment of Crude Product:
-
Wash the crude this compound with an equal volume of water to remove any water-soluble impurities.
-
Neutralize any acidic byproducts by washing with a saturated sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or calcium chloride).
-
Filter to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Place the dried, crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Connect the fractionating column to the round-bottom flask and the distillation head to the top of the column.
-
Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
-
Connect the condenser to the distillation head and the receiving flask. Ensure a steady flow of cold water through the condenser.
-
If performing vacuum distillation, connect the vacuum source to the take-off adapter.
-
-
Distillation:
-
Begin heating the distillation flask gently.
-
Observe the temperature as the vapor rises through the fractionating column. The temperature should stabilize at the boiling point of the lowest-boiling component.
-
Collect the initial fraction (forerun), which will be enriched in lower-boiling impurities like 1,3-dichloro-2-methylpropane (boiling point ~136°C).
-
Once the temperature begins to rise again, change the receiving flask to collect the main fraction.
-
The temperature should now stabilize at the boiling point of this compound (152-159°C at atmospheric pressure; ~120-125°C under reduced pressure).[1][2][][4] Collect this fraction as the purified product.
-
Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and to avoid overheating the residue.
-
-
Post-Distillation:
-
Allow the apparatus to cool completely before disassembling.
-
Characterize the purified product by appropriate analytical methods (e.g., GC, NMR) to confirm its purity.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of this compound by distillation.
Frequently Asked Questions (FAQs):
-
Q1: My distillation is proceeding very slowly, and the temperature is not reaching the expected boiling point. What could be the issue?
-
A1: This could be due to insufficient heating or a vacuum leak (if performing vacuum distillation). Check that the heating mantle is set to an appropriate temperature and is in good contact with the flask. For vacuum distillation, ensure all joints are properly sealed and the vacuum pump is functioning correctly.
-
-
Q2: The temperature is fluctuating, and I am not getting a sharp boiling point. Why is this happening?
-
A2: Temperature fluctuations can indicate an inefficient separation, often due to an inappropriate distillation rate or an inadequate fractionating column. Try reducing the heating rate to allow for better equilibrium within the column. If the boiling points of your components are very close, you may need a more efficient fractionating column (e.g., a packed column with a higher number of theoretical plates).
-
-
Q3: I collected a significant forerun with a boiling point around 136°C. What is this likely to be?
-
A3: A forerun with a boiling point around 136°C is likely the unreacted starting material, 1,3-dichloro-2-methylpropane. The presence of a large forerun suggests that the initial reaction did not go to completion.
-
-
Q4: My product has a yellowish tint after distillation. How can I remove the color?
-
A4: Halogenated compounds can sometimes develop color due to the presence of dissolved halogens or other minor impurities.[5] Washing the distilled product with a dilute solution of sodium thiosulfate (B1220275) can often remove this color. A subsequent re-distillation may be necessary for very high purity applications.
-
-
Q5: Is it better to perform the distillation at atmospheric pressure or under vacuum?
-
A5: Given the relatively high boiling point of this compound (152-159°C), vacuum distillation is recommended.[1] Distilling at a reduced pressure lowers the boiling point, which helps to prevent potential thermal decomposition of the product and saves time and energy.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common distillation problems encountered during the purification of this compound.
Caption: Troubleshooting workflow for distillation purification.
References
Technical Support Center: Optimizing Reaction Conditions for Alkylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing alkylation reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction shows low or no conversion. What are the common causes?
A1: Low or no conversion in alkylation reactions can be attributed to several factors related to reactants, catalysts, and reaction conditions. Here are some of the most common culprits:
-
Inadequate Deprotonation: For reactions requiring the formation of a nucleophile via deprotonation (e.g., O-alkylation of phenols, N-alkylation of indoles), the base may not be strong enough to generate a sufficient concentration of the active nucleophile.[1]
-
Catalyst Inactivity: In reactions like Friedel-Crafts alkylation, Lewis acid catalysts such as aluminum chloride (AlCl₃) are highly sensitive to moisture.[2] Any water in the solvents, glassware, or reagents will deactivate the catalyst. It is crucial to maintain anhydrous conditions.
-
Insufficient Catalyst: For some reactions, a stoichiometric amount or even an excess of the catalyst may be required.[2]
-
Low Reaction Temperature: The reaction temperature may be too low to overcome the activation energy barrier.[3]
-
Poor Reactant/Catalyst Solubility: If the reactants or catalyst are not well-dissolved in the solvent, the reaction rate will be significantly hindered.
-
Steric Hindrance: Bulky substrates or alkylating agents can sterically hinder the reaction, leading to low reactivity.[4]
Q2: How can I control the regioselectivity between O-alkylation and C-alkylation of phenols?
A2: The competition between O-alkylation (ether formation) and C-alkylation (alkylation on the aromatic ring) is a common challenge in phenol (B47542) alkylation. The selectivity is primarily controlled by the choice of solvent and reaction conditions.[5][6]
-
O-Alkylation (Kinetic Product): This is favored in polar aprotic solvents like DMF, DMSO, or acetone. In these solvents, the oxygen anion of the phenoxide is poorly solvated and highly reactive, leading to a rapid SN2 reaction.[6]
-
C-Alkylation (Thermodynamic Product): This is favored in protic solvents like water or ethanol. These solvents solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus promoting attack from the carbon of the aromatic ring.[6]
| Factor | Condition for O-Alkylation | Condition for C-Alkylation | Reference |
| Solvent | Polar aprotic (e.g., DMF, DMSO, Acetone) | Protic (e.g., Water, Ethanol) | [5][6] |
| Product Type | Kinetic | Thermodynamic | [6] |
Q3: I am observing significant amounts of polyalkylation. How can I favor mono-alkylation?
A3: Polyalkylation occurs because the mono-alkylated product is often more reactive than the starting material due to the electron-donating nature of the newly introduced alkyl group. To favor mono-alkylation, consider the following strategies:
-
Stoichiometry: Use a large excess of the substrate to be alkylated relative to the alkylating agent. This increases the probability of the alkylating agent reacting with the starting material.
-
Slow Addition: Add the alkylating agent slowly or portion-wise to the reaction mixture. This keeps the instantaneous concentration of the alkylating agent low.[7]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity by reducing the rate of the second alkylation.[7]
-
Steric Hindrance: Using a bulkier alkylating agent can disfavor a second alkylation due to increased steric hindrance.[7]
Q4: My Friedel-Crafts alkylation is giving rearranged products. How can I avoid this?
A4: Carbocation rearrangements are a common issue in Friedel-Crafts alkylation, especially when using primary or secondary alkyl halides. To minimize or avoid rearrangements:
-
Use an alkylating agent that forms a stable carbocation (e.g., a tertiary alkyl halide).
-
Employ milder reaction conditions, such as using a less active Lewis acid or running the reaction at a lower temperature.
-
Consider an alternative route: Friedel-Crafts acylation followed by reduction of the ketone will yield the desired straight-chain alkylated product without rearrangement.[8]
Troubleshooting Guides
Issue 1: Low Yield or No Reaction
A low yield or complete lack of product is a frequent issue. This troubleshooting guide provides a systematic approach to identifying and resolving the root cause.
Issue 2: Poor Regioselectivity (O- vs. C-Alkylation)
This guide helps in optimizing the reaction to obtain the desired regioisomer in phenol alkylation.
Experimental Protocols
General Protocol for Friedel-Crafts Alkylation of an Aromatic Compound
This protocol describes a general procedure for the alkylation of an aromatic compound (e.g., benzene (B151609) or a substituted derivative) with an alkyl halide using a Lewis acid catalyst.
Materials:
-
Aromatic substrate (1.0 eq.)
-
Alkyl halide (1.1 - 1.5 eq.)
-
Anhydrous Lewis acid catalyst (e.g., AlCl₃, FeCl₃) (1.0 - 1.2 eq.)
-
Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)
-
Ice water
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried or oven-dried round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: To the flask, add the anhydrous Lewis acid catalyst followed by the anhydrous inert solvent. Cool the suspension to 0 °C in an ice bath.
-
Reactant Addition: Dissolve the aromatic substrate and the alkyl halide in the anhydrous inert solvent and add this solution to the dropping funnel. Add the solution dropwise to the stirred catalyst suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker of ice water with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography or distillation to obtain the desired alkylated product.[2][9]
General Protocol for N-Alkylation of an Indole (B1671886)
This protocol outlines a general procedure for the N-alkylation of an indole using a strong base and an alkyl halide.
Materials:
-
Indole derivative (1.0 eq.)
-
Strong base (e.g., Sodium Hydride (NaH), 60% dispersion in mineral oil) (1.1 - 1.2 eq.)
-
Alkyl halide (1.1 - 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water and Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative.
-
Dissolution: Add the anhydrous solvent to dissolve the indole.
-
Deprotonation: Cool the solution to 0 °C and carefully add the strong base portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Alkylating Agent Addition: Add the alkyl halide dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.[4][10]
Data Presentation
Table 1: Comparison of Bases for O-Alkylation of 4-methylaniline with 2-chloroethanol [11]
| Entry | Base | Yield of Mono-N-alkylated Product (%) | Yield of Di-N-alkylated Product (%) |
| 1 | Triethylamine | 27 | 35 |
| 2 | DIPEA | 34 | 38 |
| 3 | Na₂CO₃ | Negligible | Negligible |
| 4 | K₂CO₃ | Some selectivity for mono-alkylation | - |
| 5 | K₂CO₃/Na₂CO₃ (1:3) | 81-96 (selective) | - |
Table 2: Influence of Solvent on the Alkylation of Phenol [5][6]
| Solvent Type | Example Solvents | Predominant Product |
| Polar Aprotic | DMF, DMSO, Acetone | O-Alkylated (Ether) |
| Protic | Water, Ethanol | C-Alkylated (on Ring) |
Table 3: Catalyst Performance in Friedel-Crafts Alkylation of Benzene with 1-octene [12]
| Catalyst | Temperature (°C) | Olefin Conversion (%) | Alkylbenzene Selectivity (%) |
| Zeolite Y (rare earth modified) | - | 85-90 | - |
| ZSM-5 | - | - | Low |
| ZSM-12 | - | Low | High |
| PTA-SiO₂ | 250 | Good | - |
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. cerritos.edu [cerritos.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scribd.com [scribd.com]
- 8. mt.com [mt.com]
- 9. d.web.umkc.edu [d.web.umkc.edu]
- 10. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 11. thieme-connect.de [thieme-connect.de]
- 12. dc.etsu.edu [dc.etsu.edu]
Technical Support Center: Purification of 1-Bromo-3-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthesized 1-Bromo-3-chloro-2-methylpropane. Our goal is to address common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in synthesized this compound?
A1: Common impurities can be broadly categorized as:
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Unreacted Starting Materials: Depending on the synthetic route, these could include isobutylene (B52900) oxide, hydrogen bromide, or hydrogen chloride.
-
Isomeric Byproducts: Structural isomers are common impurities that can be challenging to separate due to similar physical properties. A likely isomeric impurity is 2-bromo-1-chloro-2-methylpropane (B1595099).[1][2]
-
Elimination Products: The formation of alkenes through the elimination of HBr or HCl is a common side reaction in the synthesis of haloalkanes. A possible elimination product is 3-bromo-1-chloro-2-methylpropene.
-
Solvent and Reagent Residues: Residual solvents or reagents used in the synthesis and workup can also be present as impurities.
Q2: What is the recommended primary purification method for this compound?
A2: Fractional distillation is the most common and effective method for purifying this compound on a laboratory scale. This technique separates compounds based on differences in their boiling points. Given the significant difference in boiling points between the desired product and some of its likely impurities, fractional distillation can achieve high purity.
Q3: When should I consider using preparative gas chromatography (GC)?
A3: Preparative GC is a high-resolution purification technique that can be employed when:
-
Fractional distillation fails to provide the desired level of purity.
-
Impurities have very close boiling points to the product.
-
You need to isolate a very pure sample for analytical purposes, such as for generating reference standards.
Q4: How can I remove acidic impurities from my crude product?
A4: Acidic impurities, such as residual HBr or HCl, can be removed by washing the crude product with a mild base. A common procedure involves washing the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) in a separatory funnel. This should be followed by a wash with water and then brine to remove any remaining inorganic salts and dissolved water.
Troubleshooting Guides
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Broad boiling point range for fractions) | 1. Inefficient distillation column. 2. Distillation rate is too fast. 3. Poor insulation of the column. 4. Flooding of the column. | 1. Use a longer fractionating column or one with a more efficient packing material (e.g., Vigreux, Raschig rings, or metal sponge). 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate. A distillation rate of 1-2 drops per second is often recommended. 3. Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. 4. Reduce the heating rate to prevent the column from flooding. Ensure the packing material is not too dense. |
| Product is Contaminated with a Lower-Boiling Impurity | 1. Inadequate number of theoretical plates in the column. 2. The initial fraction (forerun) was not discarded. | 1. Use a more efficient fractionating column. 2. Collect an initial forerun fraction that contains the more volatile impurities and discard it before collecting the main product fraction. |
| Product is Contaminated with a Higher-Boiling Impurity | 1. Distillation was carried out for too long or at too high a temperature. 2. "Bumping" of the liquid in the distillation flask. | 1. Stop the distillation when the temperature at the thermometer begins to rise above the boiling point of the desired product. 2. Ensure smooth boiling by using a magnetic stir bar or boiling chips in the distillation flask. |
| No Product is Distilling Over | 1. The heating temperature is too low. 2. There is a leak in the system. | 1. Gradually increase the temperature of the heating mantle. 2. Check all joints and connections for a proper seal. If performing a vacuum distillation, ensure the vacuum pump is functioning correctly and all connections are airtight. |
| Product Appears Discolored or Decomposed in the Distillation Flask | The compound may be unstable at its boiling point. | Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal decomposition. |
Quantitative Data
| Compound | Molecular Formula | Boiling Point (°C) | Notes |
| This compound | C₄H₈BrCl | 152-159[3][4][5][6][7] | Desired Product |
| 2-Bromo-1-chloro-2-methylpropane | C₄H₈BrCl | 127-130[1][2] | Likely Isomeric Impurity |
| 1-Bromo-1-chloro-2-methylpropene | C₄H₆BrCl | Not readily available | Potential Elimination Product |
| 3-Bromo-1-chloro-2-methylpropene | C₄H₆BrCl | Not readily available | Potential Elimination Product |
Experimental Protocols
Detailed Protocol for Fractional Distillation of this compound
1. Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acidic impurities. Vent the separatory funnel frequently to release any CO₂ gas that evolves.
-
Water.
-
Brine (saturated aqueous NaCl solution) to facilitate the separation of the organic and aqueous layers and to begin the drying process.
-
-
Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate).
-
Filter the dried organic layer to remove the drying agent.
2. Fractional Distillation Setup:
-
Assemble a fractional distillation apparatus. A Vigreux column is a suitable choice for this separation. Ensure all glassware is dry.
-
Place the dried crude product in a round-bottom flask, adding a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Connect the flask to the fractionating column.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.
-
Connect the condenser to a water source, with water entering at the bottom and exiting at the top.
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Use a collection flask at the end of the condenser to collect the distillate. It is advisable to have several collection flasks ready to collect different fractions.
3. Distillation Procedure:
-
Begin heating the distillation flask gently using a heating mantle.
-
Observe the condensation ring as it slowly rises up the fractionating column. The rate of heating should be controlled to allow for a slow and steady rise.
-
Discard the initial fraction (forerun) that distills at a lower temperature. This fraction will contain any low-boiling impurities.
-
As the temperature stabilizes near the boiling point of this compound (around 152-159 °C), change the collection flask to collect the pure product.
-
Maintain a slow and steady distillation rate (approximately 1-2 drops per second).
-
Monitor the temperature closely. A stable boiling point throughout the collection of the main fraction indicates a pure compound.
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If the temperature begins to rise significantly above the expected boiling point, stop the distillation or change the collection flask to collect the higher-boiling impurities separately.
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Do not distill to dryness to avoid the formation of potentially explosive peroxides and to prevent charring of any high-boiling residues.
Visualization
Troubleshooting Workflow for Impurity Removal
Caption: A workflow diagram for the purification and troubleshooting of synthesized this compound.
References
Technical Support Center: Scaling-Up Reactions with 1-Bromo-3-chloro-2-methylpropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-methylpropane. The information herein is designed to address specific challenges encountered during the scale-up of chemical reactions involving this versatile reagent.
Troubleshooting Guide
Issue 1: Low Yield Upon Scale-Up
Q: We are observing a significant drop in yield for our nucleophilic substitution reaction with this compound when moving from a 1L flask to a 50L reactor. What are the potential causes and solutions?
A: A decrease in yield during scale-up is a common challenge. Several factors could be contributing to this issue. Here's a systematic approach to troubleshooting:
Potential Causes & Recommended Solutions:
-
Inadequate Mixing and Mass Transfer:
-
Problem: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the stirrer design and speed are appropriate for the reactor geometry and reaction mass viscosity. For multiphase reactions, consider using a phase-transfer catalyst (PTC) to improve interfacial mixing.
-
-
Poor Temperature Control:
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Problem: Exothermic reactions are harder to control on a larger scale due to a lower surface-area-to-volume ratio. This can lead to temperature gradients and the formation of unwanted byproducts.
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Solution: Implement a robust cooling system and consider a slower, controlled addition of this compound to manage the exotherm. Reaction calorimetry studies are highly recommended to understand the thermal profile of your reaction before scaling up.
-
-
Increased Side Reactions:
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Problem: Side reactions, such as elimination (dehydrohalogenation), may become more prevalent at the higher temperatures or longer reaction times sometimes seen in scaled-up processes.
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Solution: Optimize the reaction temperature to be as low as possible while maintaining a reasonable reaction rate. Using a milder base can also help to suppress elimination reactions.
-
Issue 2: Formation of Impurities
Q: We are identifying significant amounts of an alkene byproduct in our scaled-up reaction. How can we minimize this dehydrohalogenation side reaction?
A: Dehydrohalogenation to form 2-methyl-3-chloropropene or 2-methyl-1-bromopropene is a common side reaction, especially in the presence of a strong base.
Strategies to Minimize Dehydrohalogenation:
| Strategy | Experimental Protocol |
| Use of a Milder Base | Substitute strong bases like sodium hydroxide (B78521) with weaker, non-nucleophilic bases such as sodium carbonate or triethylamine. |
| Lower Reaction Temperature | Maintain the reaction temperature at the lowest effective point. For many nucleophilic substitutions, running the reaction at or below room temperature can significantly reduce elimination. |
| Controlled Reagent Addition | Add the base slowly to the reaction mixture to avoid a high localized concentration. |
Expected Impact of Mitigation Strategies on Impurity Profile (Hypothetical Data):
| Scale | Base | Temperature (°C) | Alkene Impurity (%) |
| 1L | Sodium Hydroxide | 50 | 15-20% |
| 50L | Sodium Hydroxide | 50-60 (exotherm) | 25-35% |
| 50L | Sodium Carbonate | 25 | <5% |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up reactions with this compound?
A1: The primary safety concerns are:
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Exothermic Reactions: Many reactions involving this alkyl halide are exothermic. On a large scale, inefficient heat dissipation can lead to a runaway reaction. A thorough thermal hazard assessment, including reaction calorimetry, is crucial.
-
Handling and Exposure: this compound is a hazardous substance. Ensure proper personal protective equipment (PPE) is used and that the reaction is conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed handling instructions.
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Pressure Build-up: The formation of gaseous byproducts, such as HCl or HBr, can lead to a dangerous increase in pressure within a closed system. Ensure the reactor is equipped with an appropriate pressure relief system.
Q2: Which halogen is more reactive in nucleophilic substitution reactions?
A2: The bromine atom is significantly more reactive than the chlorine atom in nucleophilic substitution reactions. This is due to bromide being a better leaving group than chloride. This differential reactivity can be exploited for selective substitutions at the C1 position.
Q3: Can we use this compound in Grignard reactions?
A3: Yes, but with caution. The bromine atom will preferentially react with magnesium to form the Grignard reagent. However, the presence of the chloro group can lead to side reactions, such as Wurtz-type coupling. It is crucial to use highly pure magnesium and anhydrous solvents, and to carefully control the reaction temperature.
Q4: How can we improve the efficiency and safety of our process when moving to an even larger scale (e.g., pilot plant)?
A4: For pilot-scale and industrial production, transitioning from a batch process to a continuous flow process can offer significant advantages.
Comparison of Batch vs. Continuous Flow Processing:
| Parameter | Batch Process (50L) | Continuous Flow Process |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area of microreactors |
| Mixing | Can be inefficient | Highly efficient and controlled |
| Safety | Higher risk of runaway reactions | Inherently safer due to small reaction volume at any given time |
| Yield | Often lower due to side reactions | Typically higher and more consistent |
| Purity | May require more extensive purification | Often results in a cleaner product profile |
Experimental Protocols
Protocol 1: Pilot-Scale Nucleophilic Substitution
This protocol describes a general procedure for a nucleophilic substitution reaction on a 50L scale, with a focus on minimizing side reactions.
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Reactor Preparation: Ensure the 50L glass-lined reactor is clean, dry, and inerted with nitrogen.
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Reagent Charging:
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Charge the reactor with the nucleophile (1.1 eq) and a suitable solvent (e.g., acetone, 30L).
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Add a mild base, such as powdered potassium carbonate (1.5 eq).
-
-
Controlled Addition:
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Begin vigorous stirring and cool the reactor contents to 10-15°C.
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Slowly add this compound (1.0 eq) via a dosing pump over 2-3 hours, maintaining the internal temperature below 20°C.
-
-
Reaction Monitoring:
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Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC.
-
-
Work-up:
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Once the reaction is complete, filter off the inorganic salts.
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Wash the filtrate with water and brine.
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Dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
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Purify the crude product by vacuum distillation or recrystallization.
-
Visualizations
Caption: Troubleshooting workflow for addressing low yields during scale-up.
Caption: Experimental workflow for a pilot-scale nucleophilic substitution.
Technical Support Center: Managing Exothermic Reactions of 1-Bromo-3-chloro-2-methylpropane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely managing exothermic reactions involving 1-Bromo-3-chloro-2-methylpropane. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary exothermic reactions of this compound?
A1: this compound primarily undergoes two types of exothermic reactions: nucleophilic substitution and elimination.[1] In nucleophilic substitution, a nucleophile (e.g., hydroxide (B78521), alkoxide, amine) replaces the bromine or chlorine atom. The bromine atom is generally more reactive and will be substituted preferentially. Elimination reactions, favored by strong, bulky bases and higher temperatures, result in the formation of an alkene. Both reaction types can release significant heat, necessitating careful temperature control.
Q2: What are the main hazards associated with exothermic reactions of this compound?
A2: The primary hazard is a runaway reaction, where the rate of heat generation exceeds the rate of heat removal. This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing boiling over, vessel rupture, or the release of flammable and toxic materials. Upon combustion or at high temperatures, this compound can decompose to produce toxic fumes, including hydrogen bromide and hydrogen chloride.
Q3: How can I estimate the heat of reaction for a nucleophilic substitution of this compound?
A3: A precise heat of reaction should be determined calorimetrically. However, an estimation can be made by calculating the change in bond enthalpies between reactants and products. For the reaction with sodium hydroxide, the primary bonds broken are the C-Br bond and the Na-O bond, while the primary bonds formed are the C-O bond and the Na-Br bond. Based on average bond dissociation energies, the reaction is exothermic.
Estimated Enthalpy of Reaction for Nucleophilic Substitution
| Bond Broken | Average Bond Dissociation Energy (kJ/mol) | Bond Formed | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | 276[1][2] | C-O | 358[3] |
| Na-O (in NaOH) | 200 | Na-Br | 366[4][5] |
| Total Energy Input | 476 | Total Energy Released | 724 |
| Estimated ΔH_rxn | \multicolumn{3}{c | }{(Energy Input - Energy Released) = 476 - 724 = -248 kJ/mol } |
Note: This is an estimation based on average bond energies. The actual heat of reaction can vary depending on the specific reaction conditions, solvent, and phase of the reactants and products.
Q4: What are the signs of a potential runaway reaction?
A4: Key indicators include:
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A sudden, uncontrolled increase in reaction temperature.
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A rapid rise in pressure within the reaction vessel.
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Vigorous, unexpected boiling or refluxing of the solvent.
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Changes in the color or viscosity of the reaction mixture.
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Venting of gases or vapors from the reactor.
Troubleshooting Guide for Exothermic Reactions
This guide provides a structured approach to identifying and resolving common issues during exothermic reactions involving this compound.
Troubleshooting Workflow for Temperature Excursions
Caption: Troubleshooting workflow for managing temperature excursions.
| Issue | Potential Cause | Recommended Action |
| Rapid, Uncontrolled Temperature Rise | - Reagent added too quickly.- Inadequate cooling.- Insufficient stirring leading to localized hot spots. | 1. Immediately stop the addition of any reagents.2. Increase the efficiency of the cooling system (e.g., add more dry ice to the bath).3. Increase the stirring rate to improve heat dissipation.4. If the temperature continues to rise, prepare for an emergency quench. |
| Reaction Fails to Initiate, then Starts Violently | - Impurities on the surface of reagents (e.g., in Grignard reactions).- Low initial temperature leading to accumulation of unreacted reagents. | 1. Ensure all reagents are pure and glassware is scrupulously dry, especially for moisture-sensitive reactions.2. Use a small amount of initiating agent (e.g., a crystal of iodine for Grignard reactions) to start the reaction smoothly.3. Maintain a suitable initial temperature to ensure the reaction starts upon addition of the first drops of reagent. |
| Pressure Buildup in the Reactor | - Reaction temperature exceeding the boiling point of the solvent.- Formation of gaseous byproducts.- Blockage in the condenser or vent line. | 1. Ensure the condenser is operating efficiently and the vent line is clear.2. If the temperature is too high, reduce the heating or increase cooling.3. If pressure continues to rise, vent the system to a scrubber or fume hood in a controlled manner. |
| Formation of Unexpected Side Products | - High reaction temperatures favoring elimination or other side reactions.- Incorrect stoichiometry or order of addition. | 1. Lower the reaction temperature to favor the desired nucleophilic substitution.2. Carefully control the rate of addition of the nucleophile.3. Analyze the product mixture by techniques like GC-MS or NMR to identify byproducts and optimize reaction conditions. |
Experimental Protocols
Protocol 1: Controlled Nucleophilic Substitution with Sodium Hydroxide
This protocol describes a laboratory-scale procedure for the reaction of this compound with sodium hydroxide, with an emphasis on temperature management.
Experimental Workflow for Nucleophilic Substitution
Caption: Experimental workflow for a controlled nucleophilic substitution reaction.
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, a thermometer, and an addition funnel. Ensure all glassware is clean and dry.
-
Charging Reactants: Charge the flask with this compound and a suitable solvent (e.g., a mixture of ethanol (B145695) and water).
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Initial Cooling: Cool the flask to 0-5 °C using an ice-water bath.
-
Nucleophile Preparation: Prepare a solution of sodium hydroxide in water and place it in the addition funnel.
-
Controlled Addition: Begin the slow, dropwise addition of the sodium hydroxide solution to the stirred reaction mixture.
-
Temperature Monitoring and Control: Carefully monitor the internal temperature of the reaction. The rate of addition should be adjusted to maintain the temperature below 10 °C. If the temperature rises above this, pause the addition and allow the mixture to cool.
-
Reaction Completion: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or GC) until the starting material is consumed.
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Workup and Purification: Proceed with a standard aqueous workup to isolate the crude product, followed by purification via distillation or column chromatography.
Protocol 2: Emergency Quenching Procedure
This protocol outlines the steps for safely quenching a runaway reaction.
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
If safe to do so, stop all reagent addition and heating.
-
Increase cooling to the maximum capacity.
-
-
Prepare Quenching Agent: Have a pre-prepared, cold quenching solution ready. A suitable quencher for this system would be a large volume of cold, dilute acetic acid or ammonium (B1175870) chloride solution.
-
Controlled Quenching:
-
If the reaction is in a flask that can be safely accessed, slowly and carefully add the quenching agent to the reaction mixture with vigorous stirring.
-
If the reactor is sealed or pressure is building, do not attempt to open it. Evacuate the area and follow established emergency procedures.
-
-
Post-Quench:
-
Once the reaction has been quenched and the temperature is under control, allow the mixture to cool to room temperature.
-
Carefully analyze the quenched mixture to ensure all reactive materials have been consumed before proceeding with disposal.
-
Thermal Stability and Decomposition
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Decomposition Onset: Halogenated alkanes can begin to decompose at elevated temperatures. It is recommended to keep the reaction temperature well below the boiling point of the compound (152-154 °C) unless specific studies have shown it to be stable at higher temperatures under the reaction conditions.[1]
-
Decomposition Products: Thermal decomposition can lead to the elimination of HBr and HCl, forming flammable and corrosive gases. In the presence of oxygen, combustion can produce carbon oxides and halogenated compounds.
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Recommendation: For any process development, it is highly recommended to perform thermal analysis (DSC and TGA) on the reaction mixture to determine the onset of any exothermic decomposition events and to establish safe operating temperature limits.
By adhering to these guidelines and protocols, researchers can significantly mitigate the risks associated with the exothermic reactions of this compound and ensure a safer laboratory environment.
References
Technical Support Center: Dehydrohalogenation of 1-Bromo-3-chloro-2-methylpropane
Welcome to the technical support center for the dehydrohalogenation of 1-bromo-3-chloro-2-methylpropane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of this reaction and its potential side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the dehydrohalogenation of this compound?
The dehydrohalogenation of this compound using a strong base is an elimination reaction that can theoretically yield two primary alkene products. The reaction involves the removal of a hydrogen atom and a halogen atom (either bromine or chlorine). Given that bromine is a better leaving group than chlorine, the removal of HBr is generally favored.
The two potential major elimination products are:
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3-chloro-2-methyl-1-propene (from the removal of HBr)
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1-bromo-2-methyl-1-propene (from the removal of HCl)
According to Saytzeff's rule, in elimination reactions, the more substituted alkene is typically the major product.[1][2] However, the regioselectivity can be influenced by the choice of base and reaction conditions.
Q2: What are the common side reactions to be aware of during this experiment?
Several side reactions can compete with the desired dehydrohalogenation, leading to a mixture of products. These include:
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Nucleophilic Substitution (SN1 and SN2): The strong base (e.g., OH⁻) can also act as a nucleophile, attacking the carbon atoms bonded to the halogens. This results in the formation of alcohols:
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3-chloro-2-methyl-1-propanol
-
1-bromo-2-methyl-1-propanol
-
-
Intramolecular Cyclization: Under certain conditions, an intramolecular SN2 reaction can occur, leading to the formation of a cyclic ether, 2-methyloxetane . This is more likely if the reaction conditions facilitate the formation of an internal alkoxide.
-
Dehydrohalogenation of the Product: Further elimination from the initial alkene products can occur if the reaction conditions are harsh enough, although this is less common for the primary products formed.
The competition between elimination and substitution is a key challenge. The choice of solvent and the steric hindrance of the base play a crucial role in determining the product distribution. For instance, using a bulky base like potassium tert-butoxide can favor elimination over substitution.
Troubleshooting Guide
This guide addresses common issues encountered during the dehydrohalogenation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of desired alkene(s) | - Reaction conditions (temperature, time) are not optimal.- The base is not strong enough or is sterically hindered, favoring substitution.- Significant formation of substitution byproducts (alcohols). | - Optimize reaction temperature and time. Start with literature values if available and adjust as needed.- Use a strong, non-nucleophilic, or sterically hindered base like potassium tert-butoxide to favor elimination.- Employ a non-polar, aprotic solvent to disfavor SN1 reactions. |
| High proportion of substitution products (alcohols) | - Use of a strong, nucleophilic base (e.g., NaOH, KOH) in a protic solvent (e.g., ethanol (B145695)/water).- Lower reaction temperatures can sometimes favor substitution over elimination. | - Switch to a bulkier base such as potassium tert-butoxide.- Use a higher reaction temperature, as elimination reactions are generally favored by heat.- Employ an aprotic solvent. |
| Formation of an unexpected peak corresponding to 2-methyloxetane | - Intramolecular cyclization is occurring as a significant side reaction. This may be promoted by the specific base and solvent system used. | - Modify the reaction conditions to disfavor intramolecular substitution. This could involve using a less coordinating solvent or a different base.- Consider a two-step process where one halogen is selectively replaced before attempting elimination if a specific alkene is desired. |
| Complex product mixture observed in GC-MS or NMR | - Multiple side reactions are occurring simultaneously.- The starting material may contain impurities. | - Purify the starting material (this compound) before use.- Carefully control reaction conditions (temperature, addition rate of base) to improve selectivity.- Utilize a catalyst or a different base/solvent system known to promote the desired reaction pathway. |
Experimental Protocols
General Protocol for Dehydrohalogenation using Alcoholic KOH:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in ethanol.
-
Reagent Addition: Slowly add a solution of potassium hydroxide (B78521) (KOH) in ethanol to the flask. The reaction is often exothermic, so controlled addition and cooling might be necessary.
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Reaction: Heat the mixture to reflux for a specified period (e.g., 1-3 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract the organic products with a suitable solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate the solvent under reduced pressure.
-
Analysis: Analyze the crude product mixture using GC-MS and NMR to identify the products and determine their relative ratios. Further purification of the desired alkene can be achieved by distillation or column chromatography.
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the main and side reaction pathways.
Caption: Main and side reaction pathways in the dehydrohalogenation of this compound.
This diagram illustrates the primary elimination pathways leading to the desired alkenes and the common side reactions, including nucleophilic substitution and intramolecular cyclization.
Caption: A logical workflow for troubleshooting common issues during the dehydrohalogenation experiment.
This workflow provides a step-by-step guide to diagnosing and resolving common experimental problems, such as low product yield or the formation of undesirable side products. By systematically analyzing the product mixture and adjusting reaction parameters, researchers can optimize the synthesis of the desired alkenes.
References
Safe quenching procedures for 1-Bromo-3-chloro-2-methylpropane
This guide provides essential safety information, quenching procedures, and troubleshooting advice for handling 1-Bromo-3-chloro-2-methylpropane in a research and development setting. Adherence to these procedures is critical for ensuring laboratory safety.
Part 1: Hazard and Property Summary
This compound is a halogenated organic compound utilized as an intermediate in organic synthesis.[1][] Understanding its properties and hazards is the first step in safe handling.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6974-77-2[1][3] |
| Molecular Formula | C₄H₈BrCl[1][4] |
| Molecular Weight | 171.46 g/mol [1][5] |
| Appearance | Liquid[5] |
| Boiling Point | 152-159 °C[1][5][6] |
| Density | ~1.47 g/mL at 20-25 °C[1][5][6] |
| Flash Point | >110 °C (>230 °F)[1][5] |
| Solubility | Soluble in methanol (B129727) and acetone[1] |
Table 2: GHS Safety and Hazard Information
| Category | GHS Information |
| Pictogram | Warning[4] |
| Hazard Statements | H302: Harmful if swallowed.[3][4] H312: Harmful in contact with skin.[3][4] H332: Harmful if inhaled.[3][4] H315: Causes skin irritation.[3][4] H319: Causes serious eye irritation.[3][4] H335: May cause respiratory irritation.[3][5] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[3] P302 + P352 + P312: IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell.[3] P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell.[3] P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Disposal | Collect in a container designated for halogenated organic compounds.[3] |
Part 2: Standard Quenching Protocol
The term "quenching" in this context refers to the safe neutralization of a reaction mixture containing unreacted starting materials, reagents, and solvents. The primary hazard often comes from highly reactive species used in conjunction with this compound (e.g., organometallics, strong bases), not the alkyl halide itself. This protocol details a safe, stepwise procedure.
Experimental Protocol: Stepwise Quenching of a Reaction Mixture
This procedure assumes the reaction was carried out under an inert atmosphere and contains unreacted, water-sensitive reagents.
-
Preparation and Setup:
-
Ensure the entire procedure is conducted in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, safety goggles, and chemical-resistant gloves.[3]
-
Prepare a cooling bath (ice/water or dry ice/acetone) and place the reaction flask in it, ensuring it is securely clamped.
-
Maintain a gentle positive pressure of an inert gas (Nitrogen or Argon) throughout the procedure.
-
-
Initial Quench with a Less Reactive Alcohol:
-
Slowly add a less reactive alcohol, such as isopropanol (B130326) or sec-butanol, dropwise via a syringe or an addition funnel.[7]
-
Monitor for any signs of reaction, such as gas evolution or a temperature increase. If bubbling occurs, pause the addition until it subsides.[8]
-
Continue the cautious, stepwise addition until gas evolution becomes significantly slower.[8]
-
-
Secondary Quench with a More Reactive Alcohol:
-
After the initial quench with a less reactive alcohol shows minimal further reaction, switch to a more reactive alcohol like ethanol (B145695) or methanol.
-
Continue the same slow, dropwise addition, carefully monitoring the reaction.
-
-
Final Quench with Water:
-
Once the addition of alcohol no longer produces a noticeable reaction, you can proceed to slowly add water.
-
If the reaction mixture contains a large amount of organometallic reagents, it is safer to first add a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Finally, add deionized water to fully quench any remaining reactive species.
-
-
Workup and Waste Disposal:
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel for aqueous workup (extraction).
-
Separate the organic and aqueous layers.
-
Dispose of all waste containing the halogenated compound into a designated "Halogenated Organic Waste" container.[3]
-
Caption: Experimental workflow for the safe, stepwise quenching of a reaction mixture.
Part 3: Troubleshooting Guide
Q: The reaction is heating up very quickly and bubbling violently during the quench. What should I do?
A: This indicates that the quenching agent is being added too quickly or that the initial reaction temperature was too high.
-
Immediate Action: Immediately stop the addition of the quenching agent.
-
Cooling: Ensure the cooling bath is making effective contact with the flask. Add more ice or dry ice if necessary.
-
Patience: Do not resume addition until the reaction has completely subsided. When you resume, add the quenching agent at a much slower rate (e.g., one drop every 10-15 seconds). Being patient is critical to prevent a runaway reaction.[9]
Q: I've added the quenching agent, and a large amount of solid has crashed out of the solution. Is this dangerous?
A: The formation of a precipitate is common and is usually not hazardous. This solid is typically an inorganic salt byproduct (e.g., lithium chloride, magnesium bromide sulfate) from the neutralization of organometallic or basic reagents. The primary hazard remains the unreacted quenching agent and the flammable solvent. Proceed with the workup; the salts can be removed by filtration or will often dissolve upon the addition of more water.
Q: My reaction contains a large excess of unreacted this compound. How do I quench the halide itself?
A: You do not need to "quench" the unreacted this compound itself with a destructive reagent. It is a relatively stable (though hazardous) organic molecule. The goal of the quench is to neutralize the highly reactive species in the flask. The excess alkyl halide will be removed during the aqueous workup and solvent evaporation steps. The key is to ensure that the final concentrated waste containing this compound is disposed of correctly in a halogenated waste stream.[3]
Q: The quenching process is generating a significant amount of gas. Is this normal?
A: Yes, gas evolution is expected, especially when quenching reactive hydrides (e.g., NaH, LiAlH₄) or organometallic reagents (e.g., BuLi, Grignard reagents) with a protic source like alcohol or water. The gas is typically hydrogen, which is highly flammable. This is precisely why the procedure must be done slowly, under an inert atmosphere, and in a fume hood to safely vent the gas and prevent ignition.[10]
Part 4: Frequently Asked Questions (FAQs)
Q: What are the primary hazards associated with this compound?
A: It is harmful if swallowed, inhaled, or if it comes into contact with the skin.[3][4] It also causes serious skin and eye irritation and may cause respiratory irritation.[3][4][5] Upon combustion, it can produce highly toxic fumes such as hydrogen chloride and hydrogen bromide.[11]
Q: Can I just add water to quench my reaction?
A: This is strongly discouraged if your reaction contains any water-sensitive reagents like organolithiums, Grignard reagents, or metal hydrides. Adding water directly to these can cause an extremely violent, exothermic reaction that can lead to a fire or explosion. A stepwise quench starting with a less reactive alcohol like isopropanol is the standard, safe procedure.[7]
Q: What is the correct waste container for this compound and its byproducts?
A: All materials contaminated with this compound, including reaction mixtures, solvents from extraction, and contaminated silica (B1680970) gel, must be disposed of in a clearly labeled "Halogenated Organic Waste" container.[3] Do not mix it with non-halogenated waste.
Q: What specific PPE should I wear when handling this compound?
A: At a minimum, you must wear a lab coat (flame-resistant is recommended), chemical safety goggles, and compatible chemical-resistant gloves (e.g., nitrile or neoprene). All handling of the neat compound and its reaction mixtures should be performed inside a chemical fume hood.[3]
References
- 1. This compound | 6974-77-2 | Benchchem [benchchem.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound | C4H8BrCl | CID 95566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound for synthesis 6974-77-2 [sigmaaldrich.com]
- 6. This compound | 6974-77-2 [chemicalbook.com]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.uci.edu [ehs.uci.edu]
- 9. rubingroup.org [rubingroup.org]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Syntheses
This technical support center is designed to assist researchers, scientists, and drug development professionals in diagnosing and resolving common issues leading to low conversion rates in chemical syntheses. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice for challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
General Troubleshooting
Q1: My reaction is resulting in a low yield or is not proceeding to completion. What are the initial steps I should take to troubleshoot?
A1: A systematic approach is crucial when troubleshooting a low-yield reaction. Begin by analyzing the crude reaction mixture to understand its composition. Techniques like Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS) can help identify unreacted starting materials, expected byproducts, or unexpected side products. This initial analysis will guide your subsequent troubleshooting steps.[1]
Q2: How can I determine if my starting materials or reagents are the cause of the low conversion rate?
A2: The purity of your starting materials and reagents is paramount for a successful synthesis.[2][3] Impurities can interfere with the reaction, poison catalysts, or lead to unwanted side reactions.[2][3]
-
Verification: Always check the certificate of analysis (CoA) for your reagents.
-
Purification: If you suspect impurities, consider purifying your starting materials. Common purification techniques include recrystallization for solids and distillation for liquids.[4][5][6][7][8][9]
-
Proper Storage: Ensure that all reagents, especially those that are hygroscopic or air-sensitive, have been stored correctly.
Q3: Can the reaction solvent significantly impact the conversion rate?
A3: Absolutely. The solvent plays a critical role in a chemical reaction. It can influence the solubility of reactants, the reaction rate, and even the reaction pathway.[1][10][11][12][13] If you are experiencing a low yield, consider screening a variety of solvents to find one that maximizes the yield of your desired product.[1][14] The polarity of the solvent is a key factor to consider, as it can stabilize or destabilize reactants, intermediates, and transition states.[15]
Reaction-Specific Troubleshooting
Q4: I am struggling with a low yield in my Suzuki-Miyaura coupling reaction. What are the common culprits?
A4: Low yields in Suzuki-Miyaura couplings are often attributed to a few key factors:
-
Catalyst Deactivation: The palladium catalyst is susceptible to deactivation. Ensure your reaction is performed under an inert atmosphere to prevent oxidation of the catalyst.[16][17] The choice of ligand is also critical for stabilizing the catalyst and promoting the desired reactivity.[16]
-
Base Selection: The base is crucial for activating the boronic acid.[16][17] The optimal base is substrate-dependent, so screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can lead to significant improvements in yield.[16][18]
-
Protodeboronation: This is a common side reaction where the boronic acid is replaced by a hydrogen atom, especially in the presence of water and a strong base.[17] Using anhydrous conditions or employing more stable boronic esters (e.g., pinacol (B44631) esters) can mitigate this issue.[17]
Q5: My Grignard reaction is failing to initiate or giving a very low yield. What should I investigate?
A5: Grignard reactions are notoriously sensitive to reaction conditions. The most common reasons for failure or low yield are:
-
Presence of Moisture: Grignard reagents are highly reactive towards protic sources, especially water.[19][20] All glassware must be rigorously dried (oven-dried or flame-dried), and anhydrous solvents must be used.[19][20][21][22][23]
-
Magnesium Surface: The magnesium turnings must have an active surface for the reaction to initiate. If the magnesium appears dull, it may be oxidized. Activating the magnesium with a small crystal of iodine or 1,2-dibromoethane (B42909) can help initiate the reaction.
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl/aryl halide, is a common side reaction that can be minimized by the slow, dropwise addition of the halide.[19]
Q6: I am experiencing a low conversion rate in my amide bond formation. What are the likely causes?
A6: Low yields in amide coupling reactions often stem from issues with carboxylic acid activation or amine reactivity:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be converted to a more reactive species. If the coupling reagent (e.g., DCC, EDC, HATU) is not effective for your specific substrates or is used in insufficient amounts, the activation will be incomplete.[1][24][25]
-
Amine Basicity: The amine must be sufficiently nucleophilic to attack the activated carboxylic acid. If the amine is protonated (e.g., used as a hydrochloride salt without adding a base), it will not be reactive.[1]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can impede the reaction.[1] In such cases, using more potent coupling reagents or switching to an acyl chloride intermediate might be necessary.
Data Presentation
Table 1: Effect of Solvent on SN2 Reaction Rate
The rate of an SN2 reaction is significantly influenced by the solvent. Polar aprotic solvents generally lead to faster reaction rates compared to polar protic solvents because they do not solvate the nucleophile as strongly, leaving it more available to react.[2][11][17]
| Solvent | Type | Relative Rate |
| Methanol (CH₃OH) | Polar Protic | 1 |
| Water (H₂O) | Polar Protic | 7 |
| Ethanol (CH₃CH₂OH) | Polar Protic | 0.5 |
| Acetone ((CH₃)₂CO) | Polar Aprotic | 500 |
| Acetonitrile (CH₃CN) | Polar Aprotic | 5,000 |
| Dimethylformamide (DMF) | Polar Aprotic | 28,000 |
| Dimethyl sulfoxide (B87167) (DMSO) | Polar Aprotic | 1,300,000 |
Data is generalized and intended for comparative purposes.
Table 2: Impact of Catalyst Loading on Suzuki-Miyaura Coupling Yield
The amount of catalyst used can have a significant impact on the conversion rate and efficiency of a Suzuki-Miyaura coupling. Optimizing the catalyst loading is a balance between achieving a high yield in a reasonable time and minimizing cost and potential product contamination with the metal catalyst.[3][4]
| Catalyst System | Catalyst Loading (mol%) | Time (h) | Yield (%) |
| Pd(OAc)₂ / SPhos | 0.0005 | 2 | >99 |
| Pd₂(dba)₃ / XPhos | 0.0025 | 12 | ~95 |
| [Pd(IPr)(allyl)Cl] | 0.00125 | 12 | ~85 |
| Pd/C (3%) | 3 | 0.17 | 100 |
Reaction: 4-chlorotoluene (B122035) with phenylboronic acid. Data is compiled from various sources for illustrative purposes.[4]
Table 3: Influence of Temperature on Grignard Reaction Byproducts
The reaction temperature can influence the formation of side products in a Grignard reaction. Higher temperatures can sometimes lead to an increase in byproducts such as those from Wurtz coupling.[16][19]
| Temperature | Effect on Wurtz Coupling (R-R) Byproduct | Other Side Reactions |
| Low (e.g., 0 °C to RT) | Minimized | Generally lower incidence |
| Elevated (e.g., reflux) | Increased formation | May increase other side reactions |
Optimal temperature is substrate and solvent dependent.[16]
Table 4: Comparison of Coupling Reagents for Amide Synthesis
The choice of coupling reagent is critical for achieving a high yield in amide bond formation, especially with challenging substrates.
| Coupling Reagent | Typical Conditions | Notes |
| DCC/HOBt | DCM, 0 °C to RT | Dicyclohexylurea byproduct can be difficult to remove. |
| EDC/HOBt | DCM or DMF, RT | Water-soluble carbodiimide, easier workup. |
| HATU/DIPEA | DMF, RT | Highly efficient, especially for hindered substrates. |
| Acyl Chloride | DCM, Pyridine, 0 °C to RT | Requires prior conversion of carboxylic acid to acyl chloride. |
Yields are highly substrate-dependent.
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)
Objective: To determine the point of reaction completion by observing the consumption of starting material and the formation of the product.[2][4]
Methodology:
-
Prepare the TLC Plate: Using a pencil, lightly draw a baseline about 1 cm from the bottom of a TLC plate.
-
Spot the Plate:
-
On the left of the baseline, spot a dilute solution of your starting material.
-
In the middle, spot the reaction mixture (co-spot) on top of a spot of the starting material.
-
On the right, spot the reaction mixture.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing a suitable eluent system. The solvent level should be below the baseline. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by staining with an appropriate reagent (e.g., potassium permanganate, iodine).
-
Analyze: The reaction is complete when the spot corresponding to the starting material is no longer visible in the reaction mixture lane.
Protocol 2: Ensuring Anhydrous Reaction Conditions
Objective: To remove water from the reaction setup to prevent unwanted side reactions, particularly for moisture-sensitive reactions like Grignard synthesis.[19][20][21][22][23]
Methodology:
-
Drying Glassware:
-
Oven-Drying: Place all glassware in an oven at >120 °C for at least 4 hours (or overnight) and assemble while hot under a stream of inert gas (e.g., nitrogen or argon).[22]
-
Flame-Drying: Assemble the glassware and heat it with a heat gun under a vacuum. Allow the glassware to cool under a positive pressure of an inert gas.
-
-
Using Anhydrous Solvents: Use freshly distilled solvents or commercially available anhydrous solvents. Solvents can be dried over drying agents like molecular sieves.
-
Maintaining an Inert Atmosphere:
-
Assemble the reaction apparatus under a positive pressure of an inert gas.
-
Use septa and syringes to transfer reagents.
-
A balloon filled with nitrogen or argon can be used to maintain a positive pressure.
-
Protocol 3: Purification of a Solid Reagent by Recrystallization
Objective: To purify a solid starting material or product by removing impurities.[5][6][7][8][9]
Methodology:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: In a flask, add the impure solid and the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should form. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of ice-cold solvent and allow them to dry completely.
Mandatory Visualization
Caption: A logical workflow for troubleshooting low conversion rates in syntheses.
Caption: Decision tree for troubleshooting common Grignard reaction issues.
Caption: Logical relationship diagram of key parameters influencing reaction conversion rate.
References
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. hzdr.de [hzdr.de]
- 6. forum.graphviz.org [forum.graphviz.org]
- 7. reddit.com [reddit.com]
- 8. openaccess.uoc.edu [openaccess.uoc.edu]
- 9. youtube.com [youtube.com]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. benchchem.com [benchchem.com]
- 12. users.wfu.edu [users.wfu.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Reddit - The heart of the internet [reddit.com]
- 20. scribd.com [scribd.com]
- 21. growingscience.com [growingscience.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. moneyinc.com [moneyinc.com]
- 24. How will the rate of each of the following SN2 reactions change i... | Study Prep in Pearson+ [pearson.com]
- 25. Amide Synthesis [fishersci.co.uk]
Minimizing dimer formation in N-alkylation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize dimer formation and other side reactions during N-alkylation experiments.
Troubleshooting Guide: Minimizing Dimer Formation and Other Side Reactions
Over-alkylation, leading to the formation of dimers (di-alkylation) and other polysubstituted products, is a common challenge in N-alkylation reactions. This occurs because the mono-alkylated product is often more nucleophilic than the starting amine, making it more reactive towards the alkylating agent.[1][2] The following guide provides solutions to common issues encountered during N-alkylation.
Issue 1: Excessive Dimer (Di-alkylation) Formation
-
Question: My reaction is producing a significant amount of the di-alkylated product. How can I improve the selectivity for mono-alkylation?
-
Answer: Over-alkylation is a frequent side reaction.[2] Here are several strategies to favor the formation of the mono-alkylated product:
-
Stoichiometry Control: Using a large excess of the starting amine compared to the alkylating agent can statistically favor mono-alkylation.[1] Conversely, an excess of the alkylating agent will drive the reaction towards di-alkylation.[1]
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly, for instance, using a syringe pump, helps to maintain a low concentration of the electrophile in the reaction mixture. This reduces the probability of the more reactive mono-alkylated product reacting further to form the dimer.
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step more significantly than the first, thus improving selectivity for the mono-alkylated product.[1]
-
Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. For instance, cesium bases like cesium hydroxide (B78521) have been shown to promote selective mono-N-alkylation.[3] Polar aprotic solvents such as DMF, DMSO, and acetonitrile (B52724) are generally preferred for SN2 reactions.[4]
-
Use of Protecting Groups: In some cases, protecting the amine with a suitable protecting group can prevent over-alkylation. After the initial alkylation, the protecting group can be removed to yield the desired mono-alkylated product.
-
Issue 2: Low or No Conversion of Starting Material
-
Question: I am observing very low or no conversion of my starting amine. What are the potential causes and how can I improve the yield?
-
Answer: Low reactivity can stem from several factors related to your substrates, reagents, or reaction conditions.
-
Poor Leaving Group: The reactivity of the alkylating agent is dependent on the leaving group. The general order of reactivity for alkyl halides is I > Br > Cl. If you are using an alkyl chloride, consider switching to a bromide or iodide.
-
Steric Hindrance: Significant steric bulk on either the amine or the alkylating agent can impede the reaction.
-
Deactivated Amine: Electron-withdrawing groups on the amine can decrease its nucleophilicity, making it less reactive. More forcing conditions, such as higher temperatures or a stronger base, may be required.
-
Inappropriate Base or Solvent: Ensure the chosen base is strong enough to deprotonate the amine (if necessary for the mechanism) and that all reactants are soluble in the chosen solvent.
-
Catalyst Issues (for catalyzed reactions): If a catalyst is being used, it may be deactivated by impurities or by the product itself. Ensure the purity of all reagents and consider optimizing the catalyst loading.
-
Issue 3: Formation of Elimination Byproducts
-
Question: My reaction is producing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
-
Answer: Elimination is a common competing reaction with substitution, particularly with secondary and tertiary alkyl halides. To favor substitution over elimination:
-
Use a Less Hindered Base: Bulky bases are more likely to act as a base and promote elimination.
-
Lower the Reaction Temperature: Higher temperatures generally favor elimination over substitution.
-
Choose an Appropriate Solvent: Polar aprotic solvents can favor SN2 reactions.
-
Consider the Alkyl Halide Structure: Primary alkyl halides are less prone to elimination than secondary or tertiary halides.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in N-alkylation of primary amines?
A1: The most prevalent side reaction is over-alkylation, which leads to the formation of secondary, tertiary, and even quaternary ammonium (B1175870) salts when the desired product is a mono-alkylated amine.[1][2] This is because the product of the first alkylation is often a better nucleophile than the starting amine.
Q2: How does stoichiometry affect the selectivity of N-alkylation?
A2: The molar ratio of the amine to the alkylating agent is a critical factor. Using a significant excess of the amine increases the probability that the alkylating agent will react with the starting amine rather than the mono-alkylated product, thus favoring mono-alkylation.[1]
Q3: What is reductive amination, and how can it prevent dimer formation?
A3: Reductive amination is a two-step process that serves as a powerful alternative to direct alkylation for the synthesis of amines.[5][6] It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced in situ to the desired amine.[5][6] This method is highly selective for mono-alkylation because the imine formation is typically a 1:1 reaction, and the subsequent reduction is specific to the imine, thus avoiding the over-alkylation issues seen in direct alkylation with alkyl halides.[5]
Q4: Can the choice of leaving group in the alkylating agent influence the reaction outcome?
A4: Yes, the leaving group significantly impacts the reaction rate. A better leaving group (e.g., iodide versus chloride) will result in a faster reaction. However, a more reactive alkylating agent might also increase the rate of undesired side reactions like over-alkylation and elimination. Therefore, the choice of leaving group should be optimized for the specific substrates and desired outcome.
Data Presentation
The following table summarizes the effect of the molar ratio of reactants on the product distribution in the N-alkylation of ethanolamine (B43304) with various alkyl bromides. This data illustrates the principle that a higher excess of the amine leads to greater selectivity for the mono-alkylated product.
| Alkyl Bromide | Molar Ratio (Ethanolamine : Alkyl Bromide) | Product(s) | Yield (%) | Reference |
| Allyl Bromide | 5:1 | N-allyl-ethanolamine (mono-alkylated) | 66 (exclusive) | [7] |
| Allyl Bromide | 1:1 | Mono- and Di-allylated products | ~70 (total) | [7] |
| Amyl Bromide | 1:1 | Mono-alkylated product | ~70 (exclusive) | [7] |
| Nonyl Bromide | 1:1 | Mono-alkylated product | ~70 (exclusive) | [7] |
| Decyl Bromide | 1:1 | Mono-alkylated product | ~70 (exclusive) | [7] |
Experimental Protocols
Protocol 1: Selective Mono-N-Alkylation of a Primary Amine with an Alkyl Halide
This protocol provides a general procedure for the direct N-alkylation of a primary amine, with steps taken to minimize di-alkylation.
Materials:
-
Primary amine
-
Alkyl halide
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Syringe pump (optional, for slow addition)
-
Standard glassware for organic synthesis
-
Materials for work-up and purification (e.g., water, organic solvent for extraction, brine, drying agent, silica (B1680970) gel for chromatography)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (3.0 equivalents) and the anhydrous solvent.
-
Addition of Base: Add the base (1.5 - 2.0 equivalents).
-
Slow Addition of Alkylating Agent: Dissolve the alkyl halide (1.0 equivalent) in the anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0 °C or room temperature. For optimal control, a syringe pump can be used for the addition over several hours.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), paying close attention to the formation of the di-alkylated byproduct.
-
Work-up: Once the starting alkyl halide is consumed, cool the reaction mixture to room temperature. If a solid precipitate (inorganic salts) is present, filter it off. Quench the reaction by adding water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-alkylated amine.
Protocol 2: Reductive Amination for Selective Mono-N-Alkylation
This protocol describes a general one-pot procedure for the selective N-alkylation of a primary amine with an aldehyde or ketone.[5]
Materials:
-
Primary amine
-
Aldehyde or ketone
-
Reducing agent (e.g., Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), Sodium cyanoborohydride (NaBH₃CN))[5]
-
Anhydrous solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Methanol)
-
Standard glassware for organic synthesis
-
Materials for work-up and purification
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve the primary amine (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents) in the chosen anhydrous solvent. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. For less reactive carbonyl compounds, a dehydrating agent such as magnesium sulfate (B86663) or molecular sieves can be added.
-
Reduction: To the stirred solution containing the imine, add the reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise.
-
Reaction Completion: Continue to stir the reaction at room temperature until the starting materials are consumed. The reaction progress can be monitored by TLC or LC-MS. This typically takes 2-24 hours.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the product from the aqueous layer using an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate. The crude product can then be purified by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for minimizing dimer formation.
Caption: Competing pathways in N-alkylation reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Researcher's Guide to the ¹H NMR Signal Assignment of 1-Bromo-3-chloro-2-methylpropane
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this purpose. This guide provides a detailed analysis and comparison of the proton (¹H) NMR signals for 1-bromo-3-chloro-2-methylpropane, supported by experimental data.
¹H NMR Data for this compound
The analysis of the ¹H NMR spectrum of this compound reveals distinct signals corresponding to the different protons in the molecule. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) are summarized in the table below. This data was obtained from a 90 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃).[1]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H-1a, H-1b | 3.51, 3.47 | Doublet of doublets (dd) | J(1a,1b) = -10.2, J(1a,2) = 5.4, J(1b,2) = 5.6 |
| H-2 | 2.20 | Multiplet (m) | - |
| H-3a, H-3b | 3.63, 3.56 | Doublet of doublets (dd) | J(3a,3b) = -11, J(3a,2) = 5.5, J(3b,2) = 5.8 |
| -CH₃ | 1.135 | Doublet (d) | J(CH₃,2) = 6.8 (typical) |
Note: The geminal coupling constants (e.g., J(1a,1b) and J(3a,3b)) are reported with their signs. In routine analysis, the absolute value is often used. The coupling constant for the methyl group is a typical value for such a splitting and is provided for completeness.
Signal Assignment and Interpretation
The structural formula of this compound is C₄H₈BrCl.[2] The molecule has a chiral center at the second carbon, leading to diastereotopic protons for the CH₂ groups at positions 1 and 3. This results in more complex splitting patterns than might be naively expected.
Below is a visual representation of the signal assignments.
Caption: ¹H NMR signal assignments for this compound.
-
-CH₂Br Protons (H-3a, H-3b): These protons are adjacent to the electron-withdrawing bromine atom and are therefore deshielded, appearing at the highest chemical shifts of 3.63 and 3.56 ppm.[1] They are diastereotopic and appear as two separate signals, each being a doublet of doublets due to geminal coupling to each other and vicinal coupling to the H-2 proton.
-
-CH₂Cl Protons (H-1a, H-1b): Similarly, the protons on the carbon bearing the chlorine atom are deshielded, resonating at 3.51 and 3.47 ppm.[1] Chlorine is slightly less electronegative than bromine, resulting in a slight upfield shift compared to the -CH₂Br protons. These protons are also diastereotopic and show a doublet of doublets splitting pattern for the same reasons as the H-3 protons.
-
-CH Proton (H-2): This methine proton is coupled to the protons of the two adjacent CH₂ groups and the methyl group. This complex coupling results in a multiplet at 2.20 ppm.[1]
-
-CH₃ Protons: The methyl protons are the most shielded in the molecule, appearing at the lowest chemical shift of 1.135 ppm.[1] They are coupled to the single H-2 proton, resulting in a doublet.
Experimental Protocol
The following is a general protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:
-
The spectrum is acquired on a 90 MHz NMR spectrometer.
-
The spectrometer is locked onto the deuterium (B1214612) signal of the CDCl₃.
-
The sample is shimmed to optimize the magnetic field homogeneity.
3. Data Acquisition:
-
A standard one-pulse ¹H NMR experiment is performed.
-
Key acquisition parameters include:
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)
-
Spectral width: 0-10 ppm
-
4. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed.
-
The resulting spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
The signals are integrated to determine the relative number of protons.
-
The splitting patterns and coupling constants are analyzed.
This guide provides a foundational understanding of the ¹H NMR spectrum of this compound, which is crucial for its identification and for planning its use in further chemical reactions.
References
A Comparative Guide to the Characterization of 1-Bromo-3-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of 1-Bromo-3-chloro-2-methylpropane, a key intermediate in various organic syntheses. We present a detailed analysis of its spectroscopic and chromatographic profiles, compare it with potential isomers and impurities, and provide standardized experimental protocols for accurate and reproducible results.
Spectroscopic and Chromatographic Analysis
The definitive identification and purity assessment of this compound relies on a combination of spectroscopic and chromatographic methods. Each technique provides unique structural information, and together they offer a complete profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of the atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is characterized by four distinct signals, corresponding to the four unique proton environments in the molecule.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information, showing the number of unique carbon environments.
| Technique | Parameter | This compound | Alternative: 1-Bromo-2-methylpropane | Potential Impurity: 3-chloro-2-methyl-1-propanol |
| ¹H NMR | Chemical Shift (δ) | ~3.63, ~3.56, ~2.20, ~1.10 ppm | ~3.20, ~1.95, ~1.00 ppm | ~3.55, ~3.45, ~1.90, ~0.95 ppm |
| Integration | 2H, 2H, 1H, 3H | 2H, 1H, 6H | 2H, 1H, 1H, 6H | |
| Multiplicity | Doublet, Doublet, Multiplet, Doublet | Doublet, Nonet, Doublet | Doublet, Multiplet, Singlet (broad), Doublet | |
| ¹³C NMR | Chemical Shift (δ) | ~50, ~40, ~35, ~18 ppm | ~45, ~30, ~22 ppm | ~68, ~40, ~18 ppm |
Table 1: Comparison of NMR Data
Mass Spectrometry (MS)
Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. When coupled with Gas Chromatography (GC-MS), it also allows for the separation and identification of components in a mixture. The mass spectrum of this compound exhibits a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes.
| Technique | Key Fragment (m/z) | Relative Intensity | Interpretation |
| GC-MS | 170/172/174 | Low | [M]⁺, Molecular ion peak showing isotopic pattern of Br and Cl |
| 91/93 | High | [C₄H₈Cl]⁺, Loss of Br radical | |
| 55 | Moderate | [C₄H₇]⁺, Further fragmentation | |
| 41 | High | [C₃H₅]⁺, Allyl cation |
Table 2: Key Mass Spectrometry Fragments for this compound [1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
| Wavenumber (cm⁻¹) | Vibrational Mode |
| 2960-2850 | C-H stretch (alkane) |
| 1470-1450 | C-H bend (alkane) |
| 750-650 | C-Cl stretch |
| 650-550 | C-Br stretch |
Table 3: Characteristic IR Absorptions for this compound
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining high-quality, reproducible data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.8 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Sequence: Standard zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5 seconds
-
Acquisition Time: ~4 seconds
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Sequence: Standard zgpg30 with proton decoupling
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2 seconds
-
GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Oven Program: Initial temperature 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 35-300
-
FT-IR Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates to form a thin film.
-
Acquisition:
-
Spectrometer: FT-IR spectrometer
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16
-
Visualizing the Workflow and Relationships
To aid in understanding the analytical process, the following diagrams illustrate the experimental workflow and the logical relationships between the characterization techniques.
References
A Comparative Analysis of Reactivity: 1-Bromo-3-chloro-2-methylpropane vs. 1-bromo-3-chloropropane
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the selection of appropriate starting materials is paramount to achieving desired reaction outcomes and efficiencies. Halogenated alkanes are fundamental building blocks, and understanding their relative reactivity is crucial for designing synthetic routes. This guide provides an objective comparison of the reactivity of two structurally similar dihalogenated alkanes: 1-bromo-3-chloro-2-methylpropane and 1-bromo-3-chloropropane (B140262), with a focus on nucleophilic substitution reactions.
Introduction to the Compounds
Both this compound and 1-bromo-3-chloropropane are primary alkyl halides containing both bromine and chlorine atoms. The primary site of reaction for both molecules in nucleophilic substitution is the carbon-bromine bond. This is because the C-Br bond is weaker and bromide is a better leaving group than chloride.[1][2] The key structural difference lies in the presence of a methyl group at the C2 position in this compound, which introduces steric hindrance near the primary reaction site.
Chemical Structures:
-
1-Bromo-3-chloropropane: A linear three-carbon chain with a bromine atom on one end and a chlorine atom on the other.
-
This compound: A branched-chain alkane with a bromine and a chlorine on the terminal carbons of the main chain, and a methyl group on the central carbon.
Comparative Reactivity Analysis
The predominant mechanism for primary alkyl halides in nucleophilic substitution is the S(_N)2 (bimolecular nucleophilic substitution) reaction.[3][4] The rate of an S(_N)2 reaction is highly sensitive to steric hindrance at the electrophilic carbon atom.[5][6][7]
-
1-Bromo-3-chloropropane: This molecule has an unbranched carbon chain. The pathway for a nucleophile to attack the carbon atom bonded to the bromine (the α-carbon) is relatively unobstructed.
-
This compound: The methyl group on the adjacent carbon (the β-carbon) creates significant steric hindrance.[5] This bulkiness impedes the backside attack of the nucleophile, which is characteristic of the S(_N)2 mechanism.[7][8] This steric repulsion destabilizes the crowded transition state, increasing the activation energy and consequently slowing down the reaction rate.[9]
Therefore, 1-bromo-3-chloropropane is expected to be significantly more reactive in S(_N)2 reactions than this compound.
Quantitative Data Presentation
The following table summarizes comparative kinetic data for the reaction of each compound with sodium iodide in acetone (B3395972) (a Finkelstein reaction), a classic S(_N)2 process.
| Compound | Relative Rate Constant (k_rel) at 25°C |
| 1-Bromo-3-chloropropane | 1.00 |
| This compound | ~0.03 |
Note: Data is representative and illustrates the expected trend based on established principles of steric effects in S(_N)2 reactions.
Experimental Protocols
Objective: To compare the relative rates of nucleophilic substitution of 1-bromo-3-chloropropane and this compound.
Reaction: Finkelstein Reaction (Halogen Exchange) R-Br + NaI --(Acetone)--> R-I + NaBr(s)
The reaction rate can be monitored by observing the formation of the sodium bromide precipitate, as NaBr is insoluble in acetone while NaI is soluble.
Materials:
-
1-Bromo-3-chloropropane
-
This compound
-
Sodium Iodide (anhydrous)
-
Acetone (anhydrous)
-
Test tubes and rack
-
Water bath at a constant temperature (e.g., 25°C or 50°C)
-
Stopwatch
Procedure:
-
Preparation of Reagents: Prepare 0.1 M solutions of 1-bromo-3-chloropropane and this compound in anhydrous acetone. Prepare a 15% (w/v) solution of sodium iodide in anhydrous acetone.
-
Reaction Setup: Place 2 mL of the sodium iodide solution into two separate, clean, and dry test tubes. Equilibrate the tubes in the water bath for 5 minutes.
-
Initiation of Reaction: Simultaneously add 2 mL of the 0.1 M solution of 1-bromo-3-chloropropane to the first test tube and 2 mL of the 0.1 M solution of this compound to the second test tube. Start the stopwatch immediately.
-
Observation: Mix the contents of each tube thoroughly. Observe the tubes for the first sign of a persistent precipitate (cloudiness) of sodium bromide.
-
Data Collection: Record the time taken for the precipitate to appear in each test tube. The reaction is faster in the tube where the precipitate forms more quickly. For a more quantitative analysis, the reaction can be monitored over time by quenching aliquots and titrating the remaining iodide, or by using spectrophotometric methods.
Visualizations
Caption: S(_N)2 mechanism for 1-bromo-3-chloropropane.
Caption: Steric hindrance slows the S(_N)2 reaction.
Caption: Workflow for comparing haloalkane reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Explaining the reactivity of halogenoalkanes - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. youtube.com [youtube.com]
The Strategic Advantage of 1-Bromo-3-chloro-2-methylpropane in Bifunctional Reagent Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate bifunctional reagent is a critical decision that can significantly impact the efficiency, yield, and overall success of a synthetic route. Among the array of choices, 1-Bromo-3-chloro-2-methylpropane emerges as a superior building block in many applications, particularly in the synthesis of heterocyclic compounds. Its unique structural and electronic properties offer distinct advantages over other dihaloalkanes, such as 1,3-dibromo-2-methylpropane (B1585101) and 1,3-dichloro-2-methylpropane.
The primary advantage of this compound lies in the differential reactivity of its two halogen atoms. The carbon-bromine bond is weaker and the bromide ion is a better leaving group compared to the chloride ion.[1][2][3] This inherent difference allows for selective sequential reactions, providing a level of control that is often difficult to achieve with symmetrical dihalogenated reagents.
Comparative Performance Analysis
The enhanced performance of this compound can be theoretically and practically demonstrated in the synthesis of substituted piperidines, a common scaffold in many pharmaceutical compounds.[4][5] The intramolecular cyclization step, a key reaction in forming the piperidine (B6355638) ring, is significantly influenced by the nature of the leaving group.
| Reagent | Key Feature | Expected Outcome in Cyclization | Reference |
| This compound | Differential reactivity (Br > Cl) | Higher yield, milder reaction conditions, controlled sequential reactions. | [1][2] |
| 1,3-Dibromo-2-methylpropane | Symmetrical, highly reactive | Potential for side reactions (e.g., intermolecular reactions), less control. | |
| 1,3-Dichloro-2-methylpropane | Symmetrical, less reactive | Slower reaction rates, requires harsher conditions, potentially lower yield. | [1][2] |
Experimental Protocol: Synthesis of N-Benzyl-4-methyl-4-phenylpiperidine
This protocol provides a representative example of the application of this compound in the synthesis of a substituted piperidine.
Step 1: Alkylation of Phenylacetonitrile (B145931)
To a solution of sodium ethoxide (prepared from sodium metal and absolute ethanol) in a flame-dried round-bottom flask under an inert atmosphere, phenylacetonitrile is added dropwise at 0°C. After stirring for 30 minutes, this compound is added, and the reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and extracted with diethyl ether. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 4-chloro-2-methyl-2-phenylbutanenitrile.
Step 2: Reduction of the Nitrile
The crude 4-chloro-2-methyl-2-phenylbutanenitrile is dissolved in anhydrous diethyl ether and slowly added to a stirred suspension of lithium aluminum hydride (LAH) in diethyl ether at 0°C. The mixture is then refluxed for 4 hours. After cooling to 0°C, the reaction is carefully quenched by the sequential addition of water and 15% aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is dried and concentrated to give 4-chloro-2-methyl-2-phenylbutan-1-amine.
Step 3: N-Benzylation and Intramolecular Cyclization
The crude amine from the previous step is dissolved in a suitable solvent such as acetonitrile, and benzyl (B1604629) bromide and a non-nucleophilic base (e.g., diisopropylethylamine) are added. The mixture is heated to reflux. The initial N-benzylation is followed by an intramolecular nucleophilic substitution, where the secondary amine displaces the chloride to form the piperidine ring. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by column chromatography to afford N-benzyl-4-methyl-4-phenylpiperidine.
Visualization of Key Processes
To further illustrate the concepts discussed, the following diagrams outline the synthetic pathway and the underlying mechanistic principles.
Caption: Experimental workflow for the synthesis of N-benzyl-4-methyl-4-phenylpiperidine.
Caption: Key intramolecular SN2 cyclization step in piperidine synthesis.
References
A Researcher's Guide to Reaction Product Analysis: GC-MS vs. Alternatives
For researchers, scientists, and drug development professionals, the accurate identification and quantification of reaction products are critical for process optimization, impurity profiling, and ensuring the safety and efficacy of the final compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds.[1] This guide provides an objective comparison of GC-MS with other key analytical methods, supported by performance data and detailed experimental protocols, to assist in selecting the optimal analytical strategy for your research needs.
GC-MS combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.[2] In this hyphenated technique, a sample mixture is first vaporized and separated into its individual components within a capillary column based on volatility and polarity.[3] These separated components then enter the mass spectrometer, where they are ionized and fragmented, creating a unique mass spectrum for each compound that acts as a chemical "fingerprint," allowing for confident identification and quantification.[2]
Comparative Analysis: GC-MS Alongside HPLC-MS and NMR
While highly effective, GC-MS is one of several powerful tools available for reaction product analysis. The choice of technique depends heavily on the physicochemical properties of the analytes, the complexity of the sample matrix, and the specific analytical goals. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are two primary alternatives.
-
GC-MS is the gold standard for volatile and thermally stable compounds.[4] Its high chromatographic resolution and sensitive mass detection make it ideal for separating complex mixtures and identifying trace-level impurities.[1]
-
HPLC-MS is better suited for non-volatile, polar, or thermally labile compounds that are not amenable to GC analysis.[5] It separates compounds in a liquid phase, avoiding the need for high temperatures that could cause degradation.[4]
-
NMR Spectroscopy provides detailed structural information about molecules in solution and is non-destructive. While typically less sensitive than MS-based methods, NMR is highly quantitative and invaluable for elucidating the exact structure of unknown products and impurities without the need for reference standards for every compound.[6][7]
The following workflow illustrates the typical process of analyzing a reaction product, highlighting the central role of analytical techniques.
Data Presentation: Quantitative Comparison
To facilitate an objective comparison, the following tables summarize the key performance characteristics of GC-MS, HPLC-MS, and NMR.
Table 1: Feature Comparison of Key Analytical Techniques
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Nuclear Magnetic Resonance (NMR) |
|---|---|---|---|
| Analyte Suitability | Volatile & semi-volatile, thermally stable compounds.[4] | Non-volatile, polar, and thermally labile compounds.[5] | Soluble compounds; provides detailed structural information.[8] |
| Principle of Separation | Volatility and boiling point in a gaseous mobile phase.[9] | Polarity-based interactions with liquid mobile and stationary phases.[10] | Not a separation technique; analyzes bulk or separated samples. |
| Sensitivity (LOD) | High (pg to low µg/mL range).[9] | Very high (fg to pg range).[11] | Lower (µg/mL to mg/mL range).[6] |
| Sample Preparation | Simple (dilution) to complex (derivatization may be required for polar compounds).[12] | Generally simple, involving dilution and filtration.[9] | Minimal sample preparation required, often just dissolution in a deuterated solvent.[13] |
| Typical Run Time | 20-60 minutes.[14] | 5-30 minutes. | 2-15 minutes per experiment.[14] |
| Structural Elucidation | Good (based on fragmentation patterns and library matching).[2] | Good to Excellent (with MS/MS capabilities).[15] | Excellent (unambiguous structure determination).[8] |
| Quantitative Accuracy | Good to Excellent (requires internal standards for best results).[16] | Good to Excellent. | Excellent (often does not require an internal standard for each analyte).[6] |
Table 2: Hypothetical Performance Data for Analysis of a Pharmaceutical Intermediate
| Parameter | GC-MS | HPLC-MS | NMR (¹H) |
|---|---|---|---|
| Purity of Main Product (%) | 98.7 | 98.9 | 98.5 |
| Known Impurity A (%) | 0.45 | 0.42 | 0.50 |
| Known Impurity B (%) | 0.21 | Not Detected (Non-volatile) | 0.25 |
| Unknown Volatile Impurity (%) | 0.15 | Not Detected | Not Resolved |
| Limit of Detection (LOD) for Impurity A | 0.005% | 0.001% | 0.05% |
| Analysis Time per Sample (min) | 35 | 15 | 10 |
This decision-making diagram can help guide the selection of the most appropriate analytical technique based on sample properties.
Experimental Protocols
Detailed and consistent methodologies are paramount for reproducible results. Below are standard protocols for the analysis of reaction products by GC-MS.
Protocol 1: General GC-MS Analysis of a Reaction Mixture
This protocol outlines the instrumental setup for a typical analysis of a reaction mixture containing a semi-volatile pharmaceutical intermediate.
-
Sample Preparation (Direct Analysis):
-
Quench the reaction if necessary by cooling or adding a suitable agent.
-
Take a 100 µL aliquot of the reaction mixture.
-
Perform a liquid-liquid extraction by adding 900 µL of a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[17]
-
Vortex the mixture for 30-60 seconds to ensure complete extraction of the analytes.[17]
-
Centrifuge the sample to separate the layers and pellet any solids.
-
Carefully transfer the organic layer to a clean vial. Dilute further if necessary to a final concentration of approximately 0.1-1 mg/mL.[12]
-
Filter the final extract through a 0.22 µm syringe filter into a GC autosampler vial.[12]
-
-
GC-MS Instrumental Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Injector: Split/Splitless inlet at 250°C with a split ratio of 50:1.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane) capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[18]
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 20°C/min to 320°C.[18]
-
Final hold: 5 minutes at 320°C.
-
-
MS System: Agilent 5977B MSD or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.[16]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-550.
-
Data Acquisition: Full scan mode.
-
Protocol 2: Sample Preparation with Derivatization
For reaction products containing polar functional groups (e.g., -OH, -NH, -COOH) that exhibit poor peak shape or thermal instability, derivatization is often necessary to increase volatility.
-
Extraction:
-
Prepare the organic extract as described in Protocol 1 (steps 1a-1e).
-
Dry the organic extract over anhydrous sodium sulfate (B86663) to remove any residual water, which can interfere with the derivatization reaction.[17]
-
-
Derivatization Reaction (Silylation Example):
-
Transfer 100 µL of the dried organic extract to a clean, dry reaction vial.
-
Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to a GC autosampler vial for immediate analysis.
-
Conclusion
The analysis of reaction products is a multifaceted challenge requiring careful selection of analytical techniques. GC-MS is an exceptionally powerful and reliable method for the qualitative and quantitative analysis of volatile and semi-volatile compounds, making it indispensable in pharmaceutical and chemical development.[1] Its high sensitivity is crucial for impurity profiling, where even trace components must be identified and quantified to ensure product safety and quality.[18]
However, for non-volatile or thermally sensitive molecules, HPLC-MS is the superior choice.[5] When unambiguous structural elucidation is the primary goal, NMR spectroscopy remains unparalleled.[6] In many complex drug development scenarios, a multi-faceted approach employing two or more of these techniques is the most robust strategy, providing complementary information to build a comprehensive profile of the reaction mixture. By understanding the distinct advantages and limitations of each method, researchers can confidently select the right tool to accelerate their research and development efforts.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. news-medical.net [news-medical.net]
- 3. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 4. "HPLC or GC-MS: Which Technique is Best for Your Needs?" [hplcvials.com]
- 5. smithers.com [smithers.com]
- 6. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. Principles and Differences between GC-MS and LC-MS - Creative Proteomics [metabolomics.creative-proteomics.com]
- 12. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 13. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 14. Sciencemadness Discussion Board - GC/MS vs. NMR for unknown sample anaylsis - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. tandfonline.com [tandfonline.com]
- 16. memphis.edu [memphis.edu]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Steric Hindrance in Action: A Comparative Guide to the Reactivity of 1-Bromo-3-chloro-2-methylpropane
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of bifunctional molecules is paramount. This guide provides a comparative analysis of 1-bromo-3-chloro-2-methylpropane, focusing on the steric effects imparted by its methyl group on nucleophilic substitution reactions. By juxtaposing its reactivity with linear and more hindered haloalkanes, this document offers insights into reaction design and prediction, supported by established chemical principles and detailed experimental protocols for comparative analysis.
The reactivity of haloalkanes in nucleophilic substitution reactions is fundamentally governed by the substitution pattern of the carbon atom bearing the leaving group. The general trend for bimolecular nucleophilic substitution (SN2) reactions is a decrease in rate with increasing steric bulk: methyl > primary > secondary > tertiary halides. This compound, a primary halide, presents an interesting case study due to the presence of a methyl group on the carbon adjacent to the electrophilic center (the β-carbon). This substitution, while not directly on the reacting carbon, is known to significantly impede the backside attack of a nucleophile, thereby slowing the rate of SN2 reactions.
Comparative Reactivity Analysis
While specific kinetic data for this compound is not extensively reported in the literature, its reactivity can be reliably predicted and compared to other haloalkanes based on well-established principles of steric hindrance. The methyl group at the 2-position creates a steric shield that hinders the approach of a nucleophile to the C1 carbon, making it less reactive in SN2 reactions than its linear isomer, 1-bromo-3-chloropropane.
Conversely, when compared to a more sterically hindered primary halide like 1-bromo-2,2-dimethylpropane (B145997) (neopentyl bromide), this compound is expected to be more reactive. The presence of a single methyl group at the β-position offers less steric hindrance than the two methyl groups in the neopentyl structure.
It is important to note that the bromine atom is a better leaving group than the chlorine atom due to its lower bond dissociation energy and the greater stability of the bromide anion.[1] Therefore, in nucleophilic substitution reactions, the substitution will preferentially occur at the carbon bearing the bromine atom.
Below is a qualitative comparison of the expected relative rates of SN2 reactions for this compound and a selection of other primary haloalkanes.
| Substrate | Structure | Degree of Halide | Expected Relative SN2 Reaction Rate | Rationale |
| 1-Bromopropane (B46711) | CH₃CH₂CH₂Br | Primary | Fastest | Unhindered primary halide, allowing for easy backside attack. |
| This compound | ClCH₂CH(CH₃)CH₂Br | Primary | Intermediate | Primary halide with a methyl group at the β-carbon, causing moderate steric hindrance. |
| 1-Bromo-2-methylpropane | (CH₃)₂CHCH₂Br | Primary | Intermediate | Similar steric hindrance to the topic compound. |
| 1-Bromo-2,2-dimethylpropane | (CH₃)₃CCH₂Br | Primary | Slowest | Significant steric hindrance from two methyl groups at the β-carbon severely impedes backside attack. |
Experimental Protocols for Comparative Kinetic Studies
To empirically determine the relative reactivity of this compound, a competitive SN2 reaction can be performed. The following protocol outlines a method to compare its reactivity against a linear primary haloalkane, such as 1-bromopropane.
Objective:
To qualitatively and semi-quantitatively compare the SN2 reaction rates of this compound and 1-bromopropane with sodium iodide in acetone (B3395972).
Materials:
-
This compound
-
1-bromopropane
-
15% (w/v) solution of sodium iodide in dry acetone
-
Dry test tubes
-
Water bath
-
Stopwatch
Procedure:
-
Label two clean, dry test tubes, one for each haloalkane.
-
Add 2 mL of the 15% sodium iodide in acetone solution to each test tube.
-
Simultaneously add 5 drops of this compound to one test tube and 5 drops of 1-bromopropane to the other.
-
Start the stopwatch immediately after the addition of the haloalkanes.
-
Shake both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a precipitate (sodium bromide, which is insoluble in acetone).
-
Record the time taken for the first appearance of a distinct cloudiness or precipitate in each test tube.
-
If no reaction is observed at room temperature after 10 minutes, place the test tubes in a 50°C water bath and continue to observe.
Expected Observations and Interpretation:
A faster formation of precipitate indicates a faster SN2 reaction rate. It is expected that the test tube containing 1-bromopropane will show a precipitate significantly faster than the one with this compound, visually confirming the retarding effect of the β-methyl group.
For a more quantitative analysis, the reaction can be monitored using gas chromatography (GC) to measure the disappearance of the starting materials over time.
Visualizing Reaction Pathways and Steric Effects
The following diagrams illustrate the SN2 reaction mechanism and the concept of steric hindrance.
References
Comparative study of synthetic routes to 1-Bromo-3-chloro-2-methylpropane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent synthetic routes to 1-Bromo-3-chloro-2-methylpropane, a valuable haloalkane intermediate in organic synthesis. The comparison focuses on objectivity, supported by available experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Executive Summary
The synthesis of this compound can be primarily achieved through two viable pathways: the nucleophilic substitution of a corresponding alcohol and the ring-opening of an epoxide. A third potential route, the direct halogenation of an alkane, is generally considered less practical due to a lack of selectivity. This guide will delve into the specifics of the more feasible routes, presenting available quantitative data and detailed experimental protocols.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route is often a balance between yield, availability of starting materials, reaction conditions, and scalability. The following table summarizes the key quantitative data for the most common methods of synthesizing this compound.
| Synthetic Route | Starting Material | Reagents | Reaction Conditions | Yield (%) | Purity (%) |
| Route 1: Nucleophilic Substitution | 3-chloro-2-methyl-1-propanol | PBr₃ or HBr | Not specified in available search results | High | >98% |
| Route 2: Epoxide Ring-Opening | 2-(chloromethyl)-2-methyloxirane (B1581098) | HBr | Not specified in available search results | Moderate | Good |
| Route 3: Free Radical Halogenation | Isobutane (B21531) (2-methylpropane) | Cl₂, Br₂, UV light | Controlled stoichiometry (1:1.2 Br:Cl), UV light | Low | Poor |
Note: Detailed quantitative data such as specific yields and reaction times for Routes 1 and 2 were not explicitly available in the provided search results. The indicated yields are based on general chemical principles for these reaction types.
Detailed Experimental Protocols
Route 1: Nucleophilic Substitution of 3-chloro-2-methyl-1-propanol
This is a widely recognized and direct method for the synthesis of this compound. The reaction involves the conversion of the primary alcohol group of 3-chloro-2-methyl-1-propanol into a good leaving group, which is then displaced by a bromide ion.
Reaction Scheme:
Experimental Protocol (General):
-
Reagent Selection: Phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can be used as the brominating agent. PBr₃ is often preferred for converting primary and secondary alcohols to alkyl bromides as it typically avoids carbocation rearrangements and can be a milder method.[1][2][3]
-
Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Procedure with PBr₃: 3-chloro-2-methyl-1-propanol is cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring. After the addition is complete, the reaction mixture is gently warmed to complete the reaction.
-
Procedure with HBr: 3-chloro-2-methyl-1-propanol is heated with concentrated hydrobromic acid.
-
Work-up: The reaction mixture is poured into ice water, and the product is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed with a dilute base (e.g., sodium bicarbonate solution) to remove any acidic impurities, followed by washing with water and brine.
-
Purification: The crude product is dried over an anhydrous drying agent (e.g., magnesium sulfate) and purified by distillation. The purity of the final product is typically high, often exceeding 98%.[4]
Route 2: Ring-Opening of 2-(chloromethyl)-2-methyloxirane
This synthetic approach utilizes the ring strain of the epoxide to facilitate a nucleophilic attack by a bromide ion under acidic conditions.
Reaction Scheme:
Experimental Protocol (Postulated):
-
Starting Material: 2-(chloromethyl)-2-methyloxirane is the key starting material. It can be synthesized by the epoxidation of 3-chloro-2-methyl-1-propene.[5]
-
Reaction Conditions: The epoxide is treated with hydrogen bromide (HBr). The reaction is likely carried out in a suitable solvent at a controlled temperature.
-
Mechanism: The reaction proceeds via protonation of the epoxide oxygen, followed by a nucleophilic attack of the bromide ion on one of the epoxide carbons. In the case of an unsymmetrical epoxide under acidic conditions, the nucleophile generally attacks the more substituted carbon.
-
Work-up and Purification: Similar to Route 1, the reaction would be quenched, extracted, washed, and the final product purified by distillation.
Route 3: Free Radical Halogenation of Isobutane (2-methylpropane)
While theoretically possible, this route is generally not practical for the specific synthesis of this compound due to the inherent lack of selectivity in free-radical halogenation of alkanes. The reaction would likely produce a complex mixture of mono- and poly-halogenated isomers, making the isolation of the desired product difficult and resulting in a very low yield.[4]
Logical Workflow of Synthetic Route Selection
The choice of a synthetic route depends on several factors. The following diagram illustrates a logical workflow for selecting the most appropriate method for synthesizing this compound.
Caption: Decision workflow for selecting a synthetic route.
Signaling Pathway for Nucleophilic Substitution (Route 1)
The mechanism of Route 1 involves the activation of the alcohol and subsequent nucleophilic attack by the bromide ion. This can be visualized as a signaling pathway.
Caption: Key steps in the nucleophilic substitution pathway.
Conclusion
Based on the available information, the nucleophilic substitution of 3-chloro-2-methyl-1-propanol (Route 1) appears to be the most reliable and efficient method for the synthesis of this compound, likely providing high yields and purity. While the epoxide ring-opening (Route 2) presents a viable alternative, more specific experimental data is needed to fully assess its efficiency. The free radical halogenation of isobutane (Route 3) is not a recommended method due to its inherent lack of selectivity. Researchers should consider the availability and cost of starting materials when choosing between Route 1 and Route 2.
References
Selectivity in Reactions with 1-Bromo-3-chloro-2-methylpropane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromo-3-chloro-2-methylpropane is a bifunctional alkyl halide that presents intriguing questions of selectivity in nucleophilic substitution and elimination reactions. With two primary carbon centers attached to different halogen leaving groups, the reaction outcomes are highly dependent on the interplay of substrate structure, nucleophile/base characteristics, and reaction conditions. This guide provides an objective comparison of the reactivity at the C-Br and C-Cl positions, supported by established principles of physical organic chemistry and illustrative experimental data from analogous systems. Detailed experimental protocols for key transformations are also provided to aid in synthetic planning and execution.
The inherent difference in the leaving group ability between bromide and chloride ions is the primary determinant of selectivity in nucleophilic substitution reactions.[1] Generally, the weaker carbon-bromine bond cleaves more readily than the stronger carbon-chlorine bond, making the brominated carbon the more reactive electrophilic site.[1] However, the choice of nucleophile, base, solvent, and temperature can be manipulated to favor substitution or elimination pathways, and in some cases, influence the site of reaction. This guide will explore these competing pathways to provide a predictive framework for the reactions of this compound.
Data Presentation: Comparative Reactivity
Due to a lack of specific published quantitative data for this compound, the following tables present illustrative data from analogous systems to demonstrate the principles of selectivity.
Table 1: Selectivity in Nucleophilic Substitution (Illustrative Data)
| Nucleophile/Reagent | Substrate Analogue | Solvent | Temperature (°C) | Major Product | Minor Product(s) | Reference Principle |
| 1 M NaCN | 1-Bromo-3-chloropropane | Aqueous Ethanol (B145695) | Reflux | 4-Chlorobutanenitrile | Negligible substitution at C-Cl | Bromide is a superior leaving group to chloride.[1] |
| 0.1 M NaOH | 1-Bromo-3-chloropropane | 50% Aqueous Ethanol | 50 | 3-Chloropropan-1-ol | 1-Bromopropan-3-ol | Higher reactivity of C-Br bond in SN2 reactions.[1] |
| 1 M NaI (Finkelstein) | 1,3-Dichloro-2-methylpropane | Acetone | Reflux | 1-Chloro-3-iodo-2-methylpropane | - | Halogen exchange equilibrium driven by precipitation of NaCl. |
Table 2: Competition Between Substitution (SN2) and Elimination (E2) (Illustrative Data)
| Base/Nucleophile | Substrate Analogue | Solvent | Temperature (°C) | Major Product | Minor Product | Reference Principle |
| Sodium ethoxide (NaOEt) | 1-Bromopropane | Ethanol | 55 | Propene (E2) | Ethyl propyl ether (SN2) | Strong, non-bulky bases favor E2 with primary halides, but SN2 is competitive. |
| Potassium tert-butoxide (KOtBu) | 1-Bromopropane | tert-Butanol (B103910) | 55 | Propene (E2) | tert-Butyl propyl ether (SN2) | Sterically hindered bases strongly favor E2 over SN2. |
| Sodium Hydroxide (NaOH) | 1-Bromopropane | Aqueous Ethanol | 55 | Propan-1-ol (SN2) | Propene (E2) | Strong, unhindered nucleophiles that are also strong bases give a mix of SN2 and E2. |
Experimental Protocols
Protocol 1: Selective Nucleophilic Substitution with Sodium Cyanide
Objective: To synthesize 4-chloro-3-methylbutanenitrile (B14000450) by selective substitution at the C-Br bond of this compound.
Materials:
-
This compound
-
Sodium cyanide (NaCN)
-
Ethanol
-
Water
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide (1.1 equivalents) in a 1:1 mixture of ethanol and water.
-
Add this compound (1.0 equivalent) to the solution.
-
Heat the reaction mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to obtain pure 4-chloro-3-methylbutanenitrile.
Protocol 2: Elimination Reaction with a Sterically Hindered Base
Objective: To favor the E2 elimination pathway to synthesize 3-chloro-2-methyl-1-propene.
Materials:
-
This compound
-
Potassium tert-butoxide (KOtBu)
-
tert-Butanol
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol.
-
Cool the solution in an ice bath.
-
Add a solution of this compound (1.0 equivalent) in a small amount of tert-butanol dropwise to the cooled base solution over 30 minutes.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
-
Monitor the reaction by GC for the consumption of starting material and formation of the alkene product.
-
Quench the reaction by carefully adding cold water.
-
Transfer the mixture to a separatory funnel and extract with pentane (3 x 40 mL).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the pentane by distillation at atmospheric pressure (due to the volatility of the product).
-
The resulting liquid can be further purified by fractional distillation if necessary.
Mandatory Visualization
Caption: Logical workflow for predicting reaction outcomes.
Caption: SN2 reaction pathways and relative activation energies (Ea).
Caption: Factors influencing the SN2 versus E2 pathways.
References
A Comparative Guide to Isomeric Purity Analysis of 1-Bromo-3-chloro-2-methylpropane: GC vs. NMR
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of reagents like 1-Bromo-3-chloro-2-methylpropane is critical for the synthesis of well-defined final products. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed experimental protocols and a comparative analysis to aid in selecting the most suitable method for your specific needs.
Introduction to Isomeric Impurities in this compound
This compound is a key building block in organic synthesis. During its production, typically via the radical halogenation of isobutylene (B52900) derivatives or related precursors, the formation of structural isomers is a common challenge. These isomeric impurities can have different reactivity and lead to unwanted byproducts in subsequent reactions, impacting the yield and purity of the final product. The most probable isomeric impurities include:
-
This compound (Main Compound)
-
2-Bromo-1-chloro-2-methylpropane
-
1-Bromo-1-chloro-2-methylpropane
Accurate and robust analytical methods are therefore essential to quantify the level of these impurities and ensure the quality of the starting material.
Gas Chromatography (GC) for Isomeric Purity Analysis
Gas Chromatography is a powerful and widely used technique for separating and quantifying volatile and semi-volatile compounds. For the analysis of this compound, GC offers excellent resolution of isomers and high sensitivity. A typical purity level for commercially available this compound, as determined by GC, is ≥98.0%.[1][2]
Experimental Protocol: GC-FID
This protocol is based on established methods for the separation of halogenated hydrocarbons.
| Parameter | Condition |
| Instrument | Gas Chromatograph with Flame Ionization Detector (FID) |
| Column | Agilent CP-Wax 57 CB (or equivalent), 50 m x 0.32 mm ID, 1.2 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial: 60 °C, hold for 2 minRamp: 5 °C/min to 150 °CHold: 5 min at 150 °C |
| Injection Volume | 1 µL (split injection, ratio 50:1) |
| Sample Preparation | Dilute the sample in a suitable solvent (e.g., dichloromethane) to a concentration of ~1 mg/mL. |
Expected Results
Under these conditions, the isomers of bromo-chloro-2-methylpropane will be separated based on their boiling points and interaction with the stationary phase. The elution order is expected to be based on the volatility of the isomers. The peak area of each isomer can be used to determine its relative percentage in the mixture, thus providing a quantitative measure of isomeric purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of each atom, making it highly effective for distinguishing between isomers. Both ¹H and ¹³C NMR can be used to identify and, with appropriate methods, quantify the different isomers of this compound.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition |
| Instrument | 400 MHz (or higher) NMR Spectrometer |
| Solvent | Chloroform-d (CDCl₃) |
| Reference | Tetramethylsilane (TMS) at 0 ppm |
| ¹H NMR Parameters | Standard acquisition parameters |
| ¹³C NMR Parameters | Standard acquisition parameters with proton decoupling |
| Sample Preparation | Dissolve ~10-20 mg of the sample in ~0.6 mL of CDCl₃. |
Expected Spectral Features
Each isomer will exhibit a unique set of signals in the ¹H and ¹³C NMR spectra, characterized by their chemical shifts, multiplicities (splitting patterns), and integration values.
-
This compound: Will show distinct signals for the -CH₂Br, -CH₂Cl, -CH-, and -CH₃ groups.
-
2-Bromo-1-chloro-2-methylpropane: The absence of a -CH- proton and the presence of a quaternary carbon signal in the ¹³C NMR would be a key identifier. The ¹H NMR would show singlets for the -CH₂Cl and -CH₃ groups.
-
1-Bromo-1-chloro-2-methylpropane: The presence of a -CH- proton deshielded by both bromine and chlorine would result in a characteristic downfield signal.
By comparing the observed spectra with reference spectra or predicted chemical shifts, the presence and approximate ratio of isomers can be determined.
Comparison of GC and NMR for Isomeric Purity Analysis
| Feature | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and column interaction. | Structural analysis based on nuclear spin in a magnetic field. |
| Primary Strength | High separation efficiency for isomers, excellent sensitivity, and quantitative accuracy. | Unambiguous structure determination, provides detailed molecular information. |
| Primary Weakness | Requires reference standards for positive identification of minor peaks. | Lower sensitivity compared to GC, potential for signal overlap in complex mixtures. |
| Quantitative Analysis | Straightforward quantification based on peak area percentages. | Quantitative NMR (qNMR) is possible but requires careful experimental setup and data processing. |
| Sample Throughput | Relatively high. | Can be lower due to longer acquisition times for high sensitivity. |
| Cost & Complexity | Generally lower initial cost and less complex operation. | Higher initial investment and requires more specialized expertise for data interpretation. |
Workflow for Isomeric Purity Analysis
The following diagram illustrates a typical workflow for the analysis of isomeric purity.
Caption: Workflow for the isomeric purity analysis of this compound.
Conclusion
Both Gas Chromatography and Nuclear Magnetic Resonance spectroscopy are valuable techniques for assessing the isomeric purity of this compound.
-
GC is the method of choice for routine quality control and accurate quantification of known isomeric impurities due to its high resolution, sensitivity, and ease of use.
-
NMR is indispensable for the unambiguous identification of unknown impurities and for providing detailed structural confirmation of the main component and its isomers.
For comprehensive quality assurance, a combination of both techniques is often the most robust approach. GC can be used for routine purity checks, while NMR can be employed for initial characterization of new batches and for investigating any unexpected impurities detected by GC. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for quantitative accuracy, structural confirmation, and available instrumentation.
References
A Comparative Guide to Agrochemical Synthesis: Efficacy of Traditional vs. Green Chemistry Approaches
The development of efficient and sustainable methods for synthesizing agrochemicals is paramount for ensuring global food security while minimizing environmental impact. Traditional chemical synthesis routes have long been the industry standard, but green chemistry principles are paving the way for more eco-friendly alternatives. This guide provides an objective comparison of a modified traditional synthesis route for glyphosate (B1671968) and a green synthesis approach for nanoparticle-based pesticides, supported by experimental data for researchers, scientists, and development professionals in the agrochemical sector.
Data Presentation: Performance Comparison
The efficacy of a synthesis method can be evaluated through various metrics, including chemical yield, product purity, and the biological effectiveness of the final product. The following table summarizes the performance of a modified traditional chemical synthesis method for glyphosate and a green synthesis approach for silver nanoparticle pesticides.
| Metric | Method A: Modified Glycine (B1666218) Route (Glyphosate) | Method B: Green Synthesis (Silver Nanoparticles) vs. Traditional Pesticide |
| Product | Glyphosate (Herbicide) | Silver Nanoparticle Formulation (Insecticide) |
| Primary Goal | Optimize for high purity | Achieve high biological efficacy with low environmental impact |
| Yield | 77.92%[1] | Not applicable (Efficacy is the primary metric) |
| Purity | 94.94 wt %[1] | Not applicable |
| Efficacy (Mortality Rate vs. Aphids) | Not applicable | 90.5% (at 20 ppm concentration)[2] |
| Efficacy of Comparative Traditional Pesticide | Not applicable | 96.2% (Imidacloprid)[2] |
| Key Advantage | High purity of the active ingredient[1] | Reduced environmental harm and comparable efficacy to synthetic pesticides[2][3] |
Note: The comparison highlights different key performance indicators relevant to each synthesis type. Method A is optimized for chemical purity and yield, while Method B's success is measured by its biological efficacy and environmental benefits.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the two synthesis methods discussed.
Method A: Modified Glycine-Dimethyl Phosphite (B83602) Synthesis of Glyphosate (High Purity Scheme)
This laboratory-scale synthesis was designed to produce high-purity glyphosate while reducing the use of certain environmental pollutants like triethylamine.[1]
-
Objective: To synthesize high-purity glyphosate.
-
Materials:
-
Glycine (0.1 mol)
-
Dimethyl phosphite (0.1 mol)
-
Hydrochloric acid (0.35 mol)
-
-
Procedure:
-
Condensation: React glycine (0.1 mol) with dimethyl phosphite (0.1 mol) at a condensation reaction temperature of 50 °C.[1]
-
Hydrolysis and Acidification: The esterifying liquid from the condensation is dropped into hydrochloric acid over 60 minutes. The hydrolysis reaction is carried out at 110 °C.[1]
-
pH Adjustment: After hydrolysis, the product's pH is adjusted to 1.5 at a temperature of 10 °C.[1]
-
Purification: A vacuum distillation is performed for 90 minutes to purify the final product.[1]
-
-
Analysis: The structure and purity of the resulting glyphosate are confirmed using Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[1]
Method B: Green Synthesis of Silver Nanoparticle (Ag-NP) Pesticides
This method utilizes plant extracts as reducing and capping agents, avoiding the harsh chemicals associated with conventional synthesis.[2][3]
-
Objective: To synthesize effective and eco-friendly silver nanoparticle-based pesticides.
-
Materials:
-
Plant materials with known pesticidal properties (e.g., Ocimum species)[2]
-
Silver nitrate (B79036) (AgNO₃) solution
-
Deionized water
-
-
Procedure:
-
Plant Extract Preparation: Aqueous extracts are prepared from the selected plant materials. These extracts contain bioactive compounds that will act as reducing and stabilizing agents.[2]
-
Nanoparticle Synthesis: The plant extract is mixed with an aqueous solution of silver nitrate. The mixture is incubated under specific conditions (e.g., temperature, stirring) to allow the phytochemicals in the extract to reduce the silver ions (Ag⁺) to silver nanoparticles (Ag⁰).[2][3] The formation of nanoparticles is often indicated by a color change in the solution.
-
Formulation: The resulting silver nanoparticle suspension is formulated at desired concentrations (e.g., 10 ppm and 20 ppm) for efficacy testing.[2]
-
-
Efficacy Bioassay (vs. Aphids):
-
Aphid-infested plants are treated with the prepared Ag-NP formulations, a traditional synthetic pesticide (e.g., Imidacloprid) as a positive control, and water as a negative control.[2]
-
Mortality rates are recorded at set time intervals (e.g., 24 or 48 hours) to determine the pesticidal efficacy of the formulations.[4]
-
Visualization of Synthesis Workflows
The following diagrams illustrate the conceptual workflows for the traditional chemical synthesis of an agrochemical and the green synthesis of a nano-pesticide, highlighting the key differences in their approaches.
Caption: Comparative workflow of traditional vs. green agrochemical synthesis.
References
- 1. Study on a new synthesis approach of glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Green Chemistry Approaches in Agrochemical Development: Towards Eco-Friendly Pesticides – Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological activity of fluorescent neonicotinoid insecticide thiamethoxam - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 1-bromo-2-methylpropane and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive spectral comparison of 1-bromo-2-methylpropane (B43306) and its structural isomers: 1-bromobutane (B133212), 2-bromobutane (B33332), and 2-bromo-2-methylpropane (B165281). The following sections present a detailed analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supported by experimental protocols to ensure reproducibility.
Isomeric Structures
The four isomers of C₄H₉Br—1-bromobutane, 2-bromobutane, 1-bromo-2-methylpropane, and 2-bromo-2-methylpropane—exhibit distinct spectral properties due to their unique molecular geometries. These differences are invaluable for their identification and characterization in various research and development applications.
Caption: Structural relationship of the four isomers of C₄H₉Br.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectra of the four isomers are readily distinguishable by their chemical shifts, splitting patterns (multiplicity), and integration values. These differences arise from the distinct chemical environments of the protons in each molecule.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| 1-Bromobutane | -CH₃ | ~0.9 | Triplet (t) | 3H | ~7.0 |
| -CH₂-CH₂Br | ~1.4 | Sextet | 2H | ~7.0 | |
| -CH₂-CH₃ | ~1.8 | Quintet | 2H | ~7.0 | |
| -CH₂Br | ~3.4 | Triplet (t) | 2H | ~7.0 | |
| 2-Bromobutane | -CH₃ (on C1) | ~1.0 | Triplet (t) | 3H | ~7.0 |
| -CH₃ (on C3) | ~1.7 | Doublet (d) | 3H | ~7.0 | |
| -CH₂- | ~1.8 | Multiplet (m) | 2H | - | |
| -CHBr- | ~4.1 | Sextet | 1H | ~6.5 | |
| 1-Bromo-2-methylpropane | -CH(CH₃)₂ | ~1.0 | Doublet (d) | 6H | ~6.7 |
| -CH- | ~1.9 | Nonet | 1H | ~6.7 | |
| -CH₂Br | ~3.3 | Doublet (d) | 2H | ~6.7 | |
| 2-Bromo-2-methylpropane | -C(CH₃)₃ | ~1.8 | Singlet (s) | 9H | - |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The number of unique carbon environments in each isomer leads to a distinct number of signals in their respective ¹³C NMR spectra. This provides a clear method for differentiating the isomers.
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-Bromobutane | -CH₃ | ~13.5 |
| -CH₂CH₃ | ~21.5 | |
| -CH₂CH₂Br | ~35.0 | |
| -CH₂Br | ~33.0 | |
| 2-Bromobutane | -CH₃ (on C1) | ~11.5 |
| -CH₃ (on C3) | ~25.5 | |
| -CH₂- | ~34.5 | |
| -CHBr- | ~54.0 | |
| 1-Bromo-2-methylpropane | -CH(CH₃)₂ | ~21.0 |
| -CH- | ~31.0 | |
| -CH₂Br | ~42.0 | |
| 2-Bromo-2-methylpropane | -C(CH₃)₃ | ~36.4 |
| -CBr- | ~62.5 |
Infrared (IR) Spectroscopy
The IR spectra of these bromoalkanes are characterized by strong C-H stretching and bending vibrations. The C-Br stretching frequency is also a key diagnostic feature, although it appears in the fingerprint region.
| Compound | C-H Stretch (cm⁻¹) | C-H Bend (cm⁻¹) | C-Br Stretch (cm⁻¹) |
| 1-Bromobutane | 2870-2960 | 1380, 1465 | 560-640 |
| 2-Bromobutane | 2875-2965 | 1380, 1460 | 540-620 |
| 1-Bromo-2-methylpropane | 2870-2960 | 1370, 1470 | 550-630 |
| 2-Bromo-2-methylpropane | 2870-2970 | 1370, 1475 | 520-600 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation patterns of the isomers. Due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak appears as a pair of peaks (M⁺ and M+2) of similar intensity.[1][2][3][4] All four isomers exhibit a base peak at m/z 57, corresponding to the C₄H₉⁺ carbocation.[1]
| Compound | Molecular Ion (M⁺, m/z) | M+2 Peak (m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) and Relative Abundance |
| 1-Bromobutane | 136 | 138 | 57 | 41 (high), 29 (high), 107/109 (low) |
| 2-Bromobutane | 136 | 138 | 57 | 41 (high), 29 (high), 107/109 (moderate) |
| 1-Bromo-2-methylpropane | 136 | 138 | 57 | 41 (high), 43 (prominent), 29 (moderate)[5] |
| 2-Bromo-2-methylpropane | 136 | 138 | 57 | 41 (high), 121/123 (low)[6] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure the reproducibility of the presented data.
¹H and ¹³C NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of liquid bromoalkanes is as follows:
Caption: Workflow for NMR Spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The following protocol outlines the procedure for obtaining FT-IR spectra of the liquid bromoalkane isomers:
Caption: Workflow for FT-IR Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis provides both separation of the isomers and their individual mass spectra. A typical protocol is as follows:
Caption: Workflow for GC-MS Analysis.
References
- 1. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. benchchem.com [benchchem.com]
- 5. 1H proton nmr spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Navigating the Reaction Landscape of 1-Bromo-3-chloro-2-methylpropane: A Comparative Guide to Product Formation
For researchers, scientists, and professionals in drug development, understanding the factors that dictate the outcome of a chemical reaction is paramount. This guide provides a comprehensive comparison of the product structures obtained from the reaction of 1-bromo-3-chloro-2-methylpropane with different bases, offering insights into controlling reaction pathways. We present a detailed analysis of elimination versus intramolecular substitution, supported by experimental data and protocols, to aid in the strategic design of synthetic routes.
The reaction of this compound, a bifunctional electrophile, presents a classic case of competing reaction pathways. The presence of two different halogen atoms on a primary carbon and a neopentyl-like structure creates a nuanced reactivity profile. The choice of base, whether a sterically unhindered strong base like sodium hydroxide (B78521) (NaOH) or a bulky, strong base such as potassium tert-butoxide (KOt-Bu), plays a decisive role in steering the reaction towards either elimination or intramolecular substitution products.
Unveiling the Product Spectrum: Elimination vs. Intramolecular Cyclization
The primary reactive center in this compound is the carbon bearing the bromine atom, as the carbon-bromine bond is weaker than the carbon-chlorine bond. Depending on the reaction conditions, two main product categories can be anticipated:
-
Elimination Products: The removal of a proton and the bromide ion leads to the formation of isomeric alkenes.
-
Intramolecular Substitution Product: An internal SN2 attack of an in-situ formed alkoxide can lead to a cyclic ether, specifically an oxirane.
This guide will delve into the specifics of these reaction pathways, comparing the expected product distribution and yields under different basic conditions.
Comparative Analysis of Reaction Outcomes
The product distribution is highly dependent on the nature of the base employed. Below is a comparative summary of the expected major products and their approximate yields when this compound is treated with sodium hydroxide versus potassium tert-butoxide.
| Base | Major Product(s) | Minor Product(s) | Approximate Yield of Major Product(s) |
| Sodium Hydroxide (NaOH) | 2-(Chloromethyl)-2-methyloxirane | 3-Bromo-2-methyl-1-propene, 1-Bromo-2-methyl-1-propene | 60-70% |
| Potassium tert-Butoxide (KOt-Bu) | 3-Bromo-2-methyl-1-propene | 1-Bromo-2-methyl-1-propene, 2-(Chloromethyl)-2-methyloxirane | 75-85% |
Note: Yields are estimates based on typical reactions of similar substrates and may vary depending on specific experimental conditions.
Reaction Pathways and Mechanisms
The selection of the base dictates the predominant reaction mechanism, as illustrated in the following diagrams.
Figure 1: Overview of competing reaction pathways for this compound.
The Role of Sodium Hydroxide: Favoring Intramolecular Substitution
With a strong, yet sterically unhindered base like sodium hydroxide, the reaction primarily proceeds through an initial SN2 reaction to form a halohydrin intermediate, which then undergoes a rapid intramolecular Williamson ether synthesis to yield the epoxide, 2-(chloromethyl)-2-methyloxirane.
Figure 2: Pathway for the formation of 2-(chloromethyl)-2-methyloxirane.
The Influence of Potassium tert-Butoxide: Promoting Elimination
The use of a bulky base like potassium tert-butoxide sterically hinders the approach to the carbon atom, making the SN2 pathway less favorable. Instead, the base acts as a strong proton abstractor, leading to an E2 elimination reaction. Due to the steric hindrance around the internal carbon, the kinetically favored product is the Hofmann elimination product, 3-bromo-2-methyl-1-propene.
Figure 3: Elimination products from the reaction with potassium tert-butoxide.
Experimental Protocols
Detailed methodologies for the selective synthesis of the major products are provided below.
Protocol 1: Synthesis of 2-(Chloromethyl)-2-methyloxirane (Intramolecular Substitution)
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a 1:1 mixture of ethanol and water.
-
Add a solution of sodium hydroxide (1.2 equivalents) in water dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by fractional distillation to obtain 2-(chloromethyl)-2-methyloxirane.
Protocol 2: Synthesis of 3-Bromo-2-methyl-1-propene (Elimination)
Materials:
-
This compound
-
Potassium tert-butoxide (KOt-Bu)
-
Anhydrous tert-butanol
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 equivalents) to the solvent and stir until dissolved.
-
Add this compound (1 equivalent) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction by gas chromatography (GC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with pentane (3 x 50 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation at atmospheric pressure.
-
Purify the resulting liquid by fractional distillation to yield 3-bromo-2-methyl-1-propene.
Alternative Synthetic Routes: A Comparative Overview
To provide a broader context for synthetic strategy, alternative methods for preparing the key products are summarized below.
| Product | Alternative Synthesis Method | Starting Material(s) | Reagents | Advantages | Disadvantages |
| 2-(Chloromethyl)-2-methyloxirane | Epoxidation of Alkene | 3-Chloro-2-methyl-1-propene | m-CPBA or other peroxy acids | High selectivity, mild conditions | Peroxy acids can be explosive |
| 3-Bromo-2-methyl-1-propene | Allylic Bromination | 2-Methylpropene | N-Bromosuccinimide (NBS), light/radical initiator | Good for selective bromination at the allylic position | Can lead to a mixture of products if not controlled |
| 1-Bromo-2-methyl-1-propene | Hydrobromination of Alkyne | 3-Methyl-1-butyne | HBr, radical initiator (for anti-Markovnikov addition) | Regioselective | Requires handling of gaseous alkyne and HBr |
Conclusion
The reaction of this compound serves as an excellent case study in the principles of competing substitution and elimination reactions. By carefully selecting the base—a strong, non-bulky base like NaOH to favor intramolecular substitution or a strong, bulky base like KOt-Bu to promote elimination—chemists can effectively control the product outcome. This guide provides the necessary data, protocols, and comparative analysis to enable researchers to make informed decisions in their synthetic endeavors, ultimately leading to more efficient and targeted molecular design.
Safety Operating Guide
Proper Disposal of 1-Bromo-3-chloro-2-methylpropane: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of a Halogenated Organic Compound
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-Bromo-3-chloro-2-methylpropane, a halogenated organic compound, is classified as hazardous waste and requires specific procedures for its safe disposal.[1][2] Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety Protocols
Before initiating any disposal procedures, ensure that all appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[2] An eyewash station and safety shower must be readily accessible.
Waste Segregation and Storage
Proper segregation of chemical waste is the first and most critical step in the disposal process. This compound waste must be collected in a designated, clearly labeled, and leak-proof container specifically for halogenated organic waste .[4][5][6]
Key Incompatibilities to Avoid:
-
Non-Halogenated Organic Waste: Do not mix with solvents that do not contain halogens.[6]
-
Acids and Bases: Keep separate from acidic and basic waste streams.[6]
-
Oxidizing Agents: This compound is incompatible with strong oxidizing agents.[2][7]
-
Metals: Avoid contact with certain metals.[7]
Waste containers should be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated secondary containment area away from sources of ignition.[1][2][5]
Spill Management
In the event of a spill, evacuate the immediate area and ensure adequate ventilation. Remove all sources of ignition.[1][7] The spill should be contained and absorbed using an inert material such as sand, vermiculite, or earth.[2] The absorbed material must then be collected into a sealed, labeled container for hazardous waste disposal.[2]
Disposal Procedure
The recommended and primary method for the disposal of this compound is incineration at a licensed hazardous waste disposal facility.[1] This process should be carried out in a chemical incinerator, preferably one equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.
Under no circumstances should this compound be disposed of down the drain or released into the environment. [1][2][7]
Empty containers that previously held this chemical should be treated as hazardous waste and disposed of as the unused product.[1][2]
Quantitative Disposal Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Waste | |
| Waste Segregation | Designated Halogenated Organic Waste Container | [4][5] |
| Primary Disposal Method | Incineration by a licensed facility | |
| Prohibited Disposal | Drain or environmental release | [1][2][7] |
| Storage Conditions | Cool, dry, well-ventilated area; tightly closed container | [1][2][5] |
| Incompatible Materials | Non-halogenated organics, acids, bases, strong oxidizers, metals | [2][7] |
Disposal Workflow
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures safety and compliance at each stage of the process.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. echemi.com [echemi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. fishersci.com [fishersci.com]
Personal protective equipment for handling 1-Bromo-3-chloro-2-methylpropane
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-Bromo-3-chloro-2-methylpropane (CAS RN: 6974-77-2). Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.
Chemical Identifier and Properties:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 6974-77-2 |
| Molecular Formula | C4H8BrCl |
| Molecular Weight | 171.46 g/mol [1][2] |
| Appearance | Colorless to almost colorless clear liquid[2][3] |
| Boiling Point | 154-159 °C[2] |
| Density | Approximately 1.48 - 1.49 g/cm³ at 20-25 °C[2][4] |
| Flash Point | >110 °C (closed cup) |
Hazard Identification and Classification
This compound is a hazardous substance that requires careful handling. The primary hazards are summarized below.
GHS Hazard Statements: [5]
| Hazard Statement | Classification |
| H302 | Harmful if swallowed[1][3][5] |
| H312 | Harmful in contact with skin[1][5] |
| H332 | Harmful if inhaled[5] |
| H315 | Causes skin irritation[1][5] |
| H319 | Causes serious eye irritation[1][3][5] |
| H335 | May cause respiratory irritation[5] |
Personal Protective Equipment (PPE)
The following personal protective equipment must be worn when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing.[2][6] | Protects against splashes and vapors that can cause serious eye damage.[3][5][6] |
| Hand Protection | Chemically resistant gloves such as nitrile, neoprene, or PVC.[2][6][7] Disposable nitrile gloves should be changed immediately upon contamination.[6] | Prevents skin contact, which can cause skin irritation and is harmful.[5] |
| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or increased splash potential, a chemical-resistant apron or suit is recommended.[2][6] | Protects skin from accidental exposure. |
| Respiratory Protection | All handling must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][6][7] If ventilation is not sufficient, a NIOSH/MSHA-approved vapor respirator should be used.[2][8] | Prevents inhalation of harmful vapors that can cause respiratory tract irritation.[5] |
Operational and Handling Protocol
A systematic approach to handling this compound is essential. The following workflow outlines the key steps for safe handling from preparation to disposal.
Step-by-Step Handling Procedures
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.
-
Put on all required PPE as detailed in the table above.
-
-
Chemical Handling (to be performed inside a fume hood):
-
Decontamination:
-
Thoroughly clean all glassware and equipment after use.
-
Wipe down the work surface within the fume hood.
-
First-Aid Measures
In the event of exposure, follow these first-aid procedures and seek immediate medical attention.
| Exposure Route | First-Aid Procedure |
| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If you feel unwell, get medical advice/attention.[2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the skin with plenty of water/shower. If skin irritation occurs, get medical advice/attention.[2][5] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[2][5] |
| Ingestion | Rinse mouth. Get medical advice/attention if you feel unwell.[2][5] |
Storage and Disposal
Storage:
-
Store in a cool, dark, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Store away from incompatible materials, such as oxidizing agents.[2]
Disposal:
-
This compound is a halogenated organic compound and should be disposed of as hazardous waste.
-
Collect waste in a designated, properly labeled container for halogenated organic waste.[5]
-
Do not allow the product to enter drains, waterways, or the soil.[2]
-
All disposal activities must comply with federal, state, and local regulations.[2] Contact your institution's environmental health and safety department for specific disposal procedures.
References
- 1. This compound | C4H8BrCl | CID 95566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. echemi.com [echemi.com]
- 4. This compound | 6974-77-2 [chemicalbook.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
